4-Phenylpiperidine-4-carboxamide monohydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-phenylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFVOQSFVFPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207817 | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207817 | |
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Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59083-35-1 | |
| Record name | 4-Piperidinecarboxamide, 4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59083-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
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| Record name | 4-phenylpiperidine-4-carboxamide monohydrochloride | |
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Foundational & Exploratory
4-Phenylpiperidine-4-carboxamide monohydrochloride mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 4-Phenylpiperidine-4-carboxamide and its Derivatives
Abstract
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of bioactive compounds. While the precise mechanism of action for 4-Phenylpiperidine-4-carboxamide monohydrochloride is not extensively elucidated in publicly available literature as a singular agent, extensive research into its structural analogs has revealed a fascinating polypharmacology. This guide synthesizes the current understanding of the primary mechanisms of action associated with derivatives of 4-phenylpiperidine-4-carboxamide, with a significant focus on its role as a positive allosteric modulator of the serotonin 5-HT2C receptor. Additionally, we will explore the documented activities of related compounds, including their potential as anticonvulsants, analgesics, and dopamine reuptake inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Introduction: The Versatility of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine core is a recurring motif in numerous centrally acting drugs, valued for its rigid structure which allows for precise orientation of functional groups and interaction with various receptor systems.[1][2] Derivatives of this scaffold have been instrumental in the development of analgesics, psychoactive agents, and other therapeutics targeting the central nervous system.[1][2] 4-Phenylpiperidine-4-carboxamide serves as a key intermediate in the synthesis of many such compounds, and understanding the mechanistic possibilities of its derivatives is crucial for future drug discovery efforts.[1]
Primary Mechanism of Action: Positive Allosteric Modulation of the Serotonin 5-HT2C Receptor
The most thoroughly characterized mechanism for a class of 4-phenylpiperidine-carboxamide derivatives is their action as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor (5-HT2CR).[3][4] This receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in the modulation of mood, appetite, and reward pathways.[3]
Allosteric Binding and Potentiation of Endogenous Serotonin
Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand (serotonin), these 4-phenylpiperidine-carboxamide derivatives bind to a distinct allosteric site on the 5-HT2CR.[3][4] This binding event induces a conformational change in the receptor that enhances the functional response to endogenous serotonin.[3] By potentiating the natural signaling of serotonin, these PAMs offer a more nuanced and potentially safer therapeutic approach compared to direct agonists, which can lead to receptor desensitization and off-target effects.[3]
Downstream Signaling Cascade
The 5-HT2C receptor primarily couples to Gαq/11 proteins.[3] The potentiation of serotonin binding by a 4-phenylpiperidine-carboxamide PAM leads to an amplified activation of this signaling pathway. The key steps are as follows:
-
Gαq/11 Activation: The activated 5-HT2CR catalyzes the exchange of GDP for GTP on the Gαq/11 subunit.
-
Phospholipase Cβ (PLCβ) Stimulation: The activated Gαq/11 subunit then stimulates the enzyme phospholipase Cβ (PLCβ).[3]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Figure 1: Signaling pathway of the 5-HT2C receptor potentiated by a 4-phenylpiperidine-4-carboxamide derivative PAM.
Therapeutic Implications
The potentiation of 5-HT2CR signaling has significant therapeutic potential for conditions such as obesity, substance use disorders, and other psychiatric conditions.[3] For instance, the 5-HT2CR agonist lorcaserin has been shown to suppress food intake and aid in smoking cessation.[3] The use of a PAM could offer a more refined approach to achieving these therapeutic goals.
Other Investigated Mechanisms of Action for Derivatives
While the 5-HT2CR PAM activity is well-documented for certain derivatives, the broader 4-phenylpiperidine class has been investigated for other mechanisms of action.
Anticonvulsant Activity and Sodium Channel Modulation
Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, which contain the 4-phenylpiperidine moiety, have been synthesized and evaluated for anticonvulsant properties.[5] Some of these compounds have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[5][6] The MES test is often indicative of a compound's ability to inhibit seizure spread, a property of drugs that block voltage-sensitive sodium channels.[5][7] Indeed, one of the more potent derivatives was found to be a moderate binder to neuronal voltage-sensitive sodium channels (site 2).[5]
Figure 2: Experimental workflow for the discovery of anticonvulsant 4-phenylpiperidine derivatives.
Analgesic Properties and Opioid Receptor Interaction
The 4-phenylpiperidine structure is a well-known pharmacophore for opioid receptor ligands, with pethidine (meperidine) being a prominent example.[2] This suggests that derivatives of 4-phenylpiperidine-4-carboxamide could also interact with opioid receptors to produce analgesic effects.[8] Studies on some piperidine-4-carboxamide derivatives have indeed shown significant analgesic activities in animal models.[8] While the specific receptor subtype (mu, delta, or kappa) is not always defined in the initial studies, the structural similarity to known opioids makes this a plausible mechanism of action for certain analogs.[9]
Dopamine Reuptake Inhibition
Some piperidine derivatives have been identified as potent dopamine reuptake inhibitors.[8] By blocking the dopamine transporter (DAT), these compounds increase the synaptic concentration of dopamine, which can have therapeutic effects in conditions like ADHD and depression, but also carries a potential for abuse. The evaluation of new 4-phenylpiperidine-4-carboxamide derivatives should therefore include screening for DAT affinity to fully characterize their pharmacological profile.
Summary of Mechanistic Data
The following table summarizes the key mechanistic data for various derivatives of the 4-phenylpiperidine-4-carboxamide scaffold.
| Derivative Class | Primary Mechanism | Molecular Target(s) | Key Downstream Effects | Potential Therapeutic Application |
| 4-Phenylpiperidine-2-carboxamide Analogues | Positive Allosteric Modulation[3][4] | Serotonin 5-HT2C Receptor[3][4] | Increased IP3 and DAG, Ca2+ release[3] | Obesity, Substance Use Disorders[3] |
| N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Anticonvulsant[5] | Voltage-Sensitive Sodium Channels[5] | Inhibition of seizure spread | Epilepsy[5][6] |
| Various Piperidine-4-carboxamide Derivatives | Analgesic[8] | Opioid Receptors (putative)[9] | Pain relief | Pain Management[8] |
| General Piperidine Derivatives | Dopamine Reuptake Inhibition[8] | Dopamine Transporter (DAT)[3] | Increased synaptic dopamine | ADHD, Depression[8] |
Experimental Protocols
In Vitro Assay for 5-HT2CR PAM Activity: Calcium Mobilization
This assay is a functional measure of Gαq/11 pathway activation.
-
Cell Culture: Maintain CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT2C receptor in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of the test compound (4-phenylpiperidine-4-carboxamide derivative) to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, add a sub-maximal concentration (EC20) of serotonin to stimulate the receptor.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine its potency (EC50) and efficacy as a PAM.
In Vivo Model for Anticonvulsant Screening: Maximal Electroshock (MES) Test
This is a standard model for identifying compounds that prevent seizure spread.
-
Animal Model: Use adult male mice (e.g., Swiss Webster).
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Seizure Induction: At the time of predicted peak effect, induce a seizure by applying a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension in a dose-dependent manner is indicative of its anticonvulsant activity. Calculate the ED50 (the dose effective in 50% of the animals).
Conclusion
The 4-phenylpiperidine-4-carboxamide scaffold is a rich source of pharmacologically active compounds with a diverse range of potential mechanisms of action. The most well-defined mechanism for its derivatives is the positive allosteric modulation of the serotonin 5-HT2C receptor, which holds significant promise for the treatment of obesity and substance use disorders. Additionally, the demonstrated anticonvulsant, analgesic, and dopamine reuptake inhibiting properties of other derivatives highlight the versatility of this chemical class. Future research should focus on elucidating the specific structure-activity relationships that govern the interaction of these compounds with their respective molecular targets to enable the design of more selective and efficacious therapeutics.
References
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Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7578–7594. [Link]
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Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]
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PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. PubChem Compound Summary for CID 3019446. Retrieved from [Link]
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Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(11), 1549. [Link]
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Książek, M., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(21), 5127. [Link]
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Saeedi, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447–455. [Link]
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Kaminski, K., et al. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 25(23), 5757. [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1549. [Link]
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Kaminski, K., et al. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 25(23), 5757. [Link]
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Saeedi, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447–455. [Link]
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Li, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 117-127. [Link]
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The Synthesis of 4-Phenylpiperidine-4-carboxamide Monohydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
4-Phenylpiperidine-4-carboxamide and its derivatives represent a critical scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly within the opioid analgesic and neuroleptic drug classes. The strategic placement of a phenyl group and a carboxamide moiety at the 4-position of the piperidine ring provides a unique combination of lipophilicity and hydrogen bonding capability, crucial for specific receptor interactions. This guide provides an in-depth exploration of a primary synthetic pathway to 4-Phenylpiperidine-4-carboxamide monohydrochloride, offering not just a methodology, but a scientific narrative that explains the rationale behind the chosen synthetic route and experimental conditions. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and well-understood synthesis of this key intermediate.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a multi-step pathway commencing with the construction of the core piperidine ring, followed by functional group manipulations to install the desired carboxamide and subsequent salt formation. The presented pathway prioritizes readily available starting materials, high-yielding reactions, and scalable procedures. The key intermediate in this synthesis is 1-benzyl-4-cyano-4-phenylpiperidine, which undergoes debenzylation and subsequent hydrolysis of the nitrile to the target amide.
Part 1: Synthesis of the Piperidine Core: 1-Benzyl-4-cyano-4-phenylpiperidine
The initial and most crucial step is the formation of the substituted piperidine ring. A highly efficient method for this is the reaction between N,N-bis(2-chloroethyl)benzylamine and phenylacetonitrile under phase-transfer catalysis conditions.
Mechanistic Insights
This reaction proceeds via a tandem alkylation mechanism. The benzylic proton of phenylacetonitrile is acidic and can be deprotonated by a strong base, such as sodium hydroxide, to form a carbanion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium hydrogen sulfate, facilitates the transfer of the hydroxide ion into the organic phase and the phenylacetonitrile anion to the aqueous interface where the alkylating agent resides. The N,N-bis(2-chloroethyl)benzylamine acts as a bis-alkylating agent. The phenylacetonitrile carbanion first displaces one of the chloride ions in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed substituted nitrile attacks the second chloroethyl arm, leads to the cyclization and formation of the piperidine ring.
Caption: Synthesis of the piperidine core via phase-transfer catalysis.
Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine
Materials:
-
N,N-bis(2-chloroethyl)benzylamine (in toluene solution)
-
Phenylacetonitrile
-
50% Aqueous Sodium Hydroxide solution
-
Tetra-n-butylammonium hydrogen sulfate
-
Toluene
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add a toluene solution of N,N-bis(2-chloroethyl)benzylamine (1.0 eq), phenylacetonitrile (1.05 eq), and tetra-n-butylammonium hydrogen sulfate (0.1 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise over 20 minutes, ensuring the temperature does not exceed 40°C.
-
After the addition is complete, heat the reaction mixture to 85°C and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 1-benzyl-4-cyano-4-phenylpiperidine. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the hydrochloride salt with a melting point of 261-263°C.[1]
Part 2: Debenzylation to Afford 4-Cyano-4-phenylpiperidine
The N-benzyl protecting group is strategically employed for its stability during the piperidine ring formation and its relatively straightforward removal. Catalytic hydrogenation is the method of choice for this deprotection, offering high efficiency and clean conversion.
Mechanistic Rationale
In catalytic hydrogenation, the substrate is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The hydrogen gas adsorbs onto the surface of the catalyst, where it is activated. The N-benzyl bond is susceptible to hydrogenolysis, a process where a chemical bond is cleaved by hydrogen. The benzyl group is readily reduced due to the stability of the resulting toluene molecule. The reaction proceeds to yield the debenzylated product, 4-cyano-4-phenylpiperidine, and toluene as a byproduct.
Caption: Removal of the N-benzyl protecting group.
Experimental Protocol: Synthesis of 4-Cyano-4-phenylpiperidine
Materials:
-
1-Benzyl-4-cyano-4-phenylpiperidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas source
Procedure:
-
Dissolve 1-benzyl-4-cyano-4-phenylpiperidine (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-cyano-4-phenylpiperidine. This product is often used in the next step without further purification.
Part 3: Hydrolysis of the Nitrile to 4-Phenylpiperidine-4-carboxamide
The conversion of the cyano group to a carboxamide is a pivotal step. This is effectively achieved by acid-catalyzed hydrolysis using concentrated sulfuric acid.
Mechanistic Considerations
Under strongly acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers results in the formation of a primary amide. While the amide can be further hydrolyzed to a carboxylic acid under harsh conditions, the reaction can be controlled to favor the formation of the amide as the major product.[2]
Caption: Conversion of the nitrile to the carboxamide.
Experimental Protocol: Synthesis of 4-Phenylpiperidine-4-carboxamide
Materials:
-
4-Cyano-4-phenylpiperidine
-
Concentrated Sulfuric Acid (95-98%)
-
Ice
-
Aqueous Ammonia solution
Procedure:
-
In a flask cooled in an ice-water bath, slowly add 4-cyano-4-phenylpiperidine (1.0 eq) portion-wise to concentrated sulfuric acid (10-15 eq) with vigorous stirring. Maintain the temperature below 20°C during the addition.
-
After the addition is complete, allow the mixture to stir at ambient temperature for 16-48 hours.[2]
-
Monitor the reaction by quenching a small aliquot in water and analyzing by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution, keeping the temperature below 20°C with external cooling.
-
The product will precipitate as a solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Phenylpiperidine-4-carboxamide.
Part 4: Formation of the Monohydrochloride Salt
The final step involves the conversion of the free base, 4-Phenylpiperidine-4-carboxamide, into its more stable and water-soluble monohydrochloride salt.
Rationale and Procedure
Conversion to a hydrochloride salt is a standard practice in pharmaceutical chemistry to improve the stability, solubility, and handling properties of an active pharmaceutical ingredient or intermediate. This is achieved by reacting the basic piperidine nitrogen with hydrochloric acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Phenylpiperidine-4-carboxamide
-
Anhydrous isopropanol (or other suitable solvent like ethanol or ethyl acetate)
-
Concentrated Hydrochloric Acid or HCl gas
Procedure:
-
Dissolve the 4-Phenylpiperidine-4-carboxamide free base in a minimal amount of anhydrous isopropanol, with gentle warming if necessary.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (1.0 eq) of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield this compound as a stable, crystalline solid.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield | Melting Point (°C) |
| 1 | N,N-bis(2-chloroethyl)benzylamine, Phenylacetonitrile | 1-Benzyl-4-cyano-4-phenylpiperidine HCl | 50% NaOH, Bu4NHSO4, Toluene | ~70%[1] | 261-263[1] |
| 2 | 1-Benzyl-4-cyano-4-phenylpiperidine | 4-Cyano-4-phenylpiperidine | H2, 10% Pd/C, Methanol | High | - |
| 3 | 4-Cyano-4-phenylpiperidine | 4-Phenylpiperidine-4-carboxamide | Conc. H2SO4 | Good to High | - |
| 4 | 4-Phenylpiperidine-4-carboxamide | This compound | HCl, Isopropanol | Quantitative | - |
Note: Yields and melting points can vary depending on the purity of reagents and reaction conditions.
Conclusion
The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can confidently produce this valuable intermediate for further elaboration in drug discovery and development programs. The use of a temporary N-benzyl protecting group, followed by a strong acid hydrolysis of the nitrile, represents a classic and effective strategy in modern organic synthesis.
References
-
Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem.com. [Link]
-
von Braun Amide Degradation. Wikipedia. [Link]
- Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]
- Method for preparing 4-amino-4-phenylpiperidines.
- Method for preparing 4-cyanopiperidine hydrochloride.
- 4-phenylpiperidines and their preparation.
- Method for preparing 4-cyanopiperidine hydrochloride.
-
1-BENZYLPIPERAZINE. Organic Syntheses Procedure. [Link]
- Method for preparing 4-cyanopiperidine hydrochloride.
- Method for the preparation of fentanyl.
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Benzylic Grignard reagent. Science of Synthesis. [Link]
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4-Phenylpiperidine. Wikipedia. [Link]
-
Kinetics of hydrolysis of PCl5 in situ as evaluated from the partial hydrolysis products formed in [18O]water. Journal of the Chemical Society, Dalton Transactions. [Link]
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4-Phenylpiperidine-4-carboxamide monohydrochloride chemical structure and properties
An In-Depth Technical Guide to 4-Phenylpiperidine-4-carboxamide Monohydrochloride: Structure, Properties, and Pharmacological Context
Abstract
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of centrally active pharmaceuticals, most notably potent analgesics. This technical guide provides a comprehensive examination of this compound, a key derivative within this class. While specific experimental data for this compound is limited in public literature, this document synthesizes information from its logical precursor, 4-phenylpiperidine-4-carboxylic acid, and the well-established pharmacology of the parent scaffold. We will explore its chemical structure, physicochemical properties, a proposed synthetic pathway, and its probable mechanism of action within the central nervous system (CNS), with a focus on its potential as a µ-opioid receptor agonist. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and synthetic chemistry.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
Phenylpiperidines represent a class of chemical compounds featuring a phenyl group directly attached to a piperidine ring.[1] The 4-phenylpiperidine moiety, in particular, is recognized as a "privileged scaffold" in drug discovery due to its structural features that allow for potent and selective interactions with various biological targets within the CNS.[2] This core structure is fundamental to a wide array of clinically significant drugs, including the opioid analgesic pethidine (meperidine), the potent synthetic opioid fentanyl, and the antidiarrheal agent loperamide.[3]
The versatility of the 4-phenylpiperidine core stems from its ability to present substituents in a well-defined three-dimensional orientation, making it an ideal template for probing receptor binding pockets. The hydrochloride salt form of these compounds, including the subject of this guide, is often utilized to enhance aqueous solubility and stability, facilitating its use in research and pharmaceutical formulations.[4] This guide focuses specifically on the 4-carboxamide derivative, exploring its synthesis from its carboxylic acid precursor and its anticipated pharmacological profile based on extensive research into related analogues.
Chemical Structure and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and resulting physical properties. These characteristics dictate its behavior in both chemical reactions and biological systems.
Chemical Structure
This compound consists of a piperidine ring substituted at the 4-position with both a phenyl group and a carboxamide group (-CONH₂). The monohydrochloride salt is formed by the protonation of the basic piperidine nitrogen.
Figure 1: Chemical structure of 4-Phenylpiperidine-4-carboxamide with its monohydrochloride salt.
Physicochemical Properties
While specific, experimentally determined data for this compound are not widely published, the properties can be inferred from its precursor and related structures. The data for the well-characterized precursor, 4-Phenylpiperidine-4-carboxylic acid hydrochloride, is provided for reference.
| Property | Value (Precursor) | Expected Value (Target Compound) | Reference |
| CAS Number | 3627-45-0 | Not assigned | [4] |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | C₁₂H₁₆N₂O·HCl | - |
| Molecular Weight | 241.73 g/mol | 240.74 g/mol (base) + 36.46 g/mol (HCl) = 277.20 g/mol | [4] |
| Appearance | White to off-white solid | Expected to be a white to off-white crystalline solid | - |
| Solubility | Soluble in water | Expected to have good water solubility due to the hydrochloride salt | [4] |
| Melting Point | ~297 °C (Predicted) | Not determined | [5] |
| Storage | 0-8°C, dry conditions | Recommended to store in a cool, dry, well-ventilated place | [4] |
Synthesis and Characterization
The synthesis of this compound is most logically achieved from its corresponding carboxylic acid precursor. This section outlines a proposed synthetic protocol and discusses methods for structural confirmation.
Proposed Synthetic Pathway
The conversion of a carboxylic acid to a primary amide is a standard transformation in organic chemistry. A common and effective method involves the activation of the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with ammonia.
Figure 2: Proposed workflow for the synthesis of the target compound from its carboxylic acid precursor.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a proposed methodology based on standard organic chemistry principles and should be adapted and optimized under appropriate laboratory safety protocols by qualified personnel.
-
Acyl Chloride Formation:
-
To a stirred suspension of 4-phenylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate.
-
-
Amidation:
-
Cool a concentrated solution of ammonium hydroxide in a separate flask to 0°C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in a minimal amount of an anhydrous, inert solvent (e.g., THF or Dioxane).
-
Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification (Free Base):
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-phenylpiperidine-4-carboxamide free base.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the precipitation is complete.
-
Collect the resulting solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the final this compound.
-
Analytical Characterization
Confirmation of the final product's identity and purity would be achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure. Key expected signals in ¹H NMR include aromatic protons, distinct piperidine ring protons, and the broad singlet of the -NH₂ group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight of the protonated molecule [M+H]⁺, verifying the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amide and the piperidine N-H⁺, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final compound.
Pharmacological Profile and Mechanism of Action
The pharmacological activity of 4-phenylpiperidine derivatives is predominantly associated with their interaction with CNS receptors, particularly opioid receptors.[2]
Primary Molecular Target: The µ-Opioid Receptor
The 4-phenylpiperidine structure is a classic pharmacophore for µ-opioid receptor (MOR) agonism.[2][6] This interaction is the molecular basis for the profound analgesic effects of drugs like fentanyl and meperidine. It is highly probable that 4-Phenylpiperidine-4-carboxamide also acts as an agonist at the MOR.
Mechanism of Action: The µ-opioid receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).[7] The binding of an agonist like a 4-phenylpiperidine derivative initiates a conformational change in the receptor, triggering a downstream signaling cascade:
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.
-
Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate and interact with downstream effectors.
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).
The net effect of this signaling is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release (e.g., glutamate, substance P), which underlies the analgesic and other CNS effects.
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4-Phenylpiperidine-4-carboxamide monohydrochloride biological activity
An In-depth Technical Guide to the Biological Significance of 4-Phenylpiperidine-4-carboxamide Monohydrochloride: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal molecular scaffold in medicinal chemistry. While direct biological activity of this specific compound is not extensively documented in public literature, its profound importance lies in its role as a foundational building block for a diverse array of potent, clinically relevant therapeutic agents. This document will delve into the synthetic versatility of this scaffold, explore the rich pharmacology of its derivatives—ranging from opioid analgesics to novel CNS modulators and anti-infectives—and provide practical, field-proven insights into its application in drug development. We will dissect the structure-activity relationships (SAR) that govern the biological outcomes of its analogues and furnish detailed experimental frameworks to guide researchers in leveraging this versatile chemical entity.
Introduction: The Strategic Value of the 4-Phenylpiperidine Core
The 4-phenylpiperidine moiety is a classic "privileged scaffold" in pharmacology. Its rigid, three-dimensional structure allows for precise orientation of functional groups, facilitating high-affinity interactions with a multitude of biological targets. The specific compound, this compound, combines this essential framework with a carboxamide group at the 4-position—a key functional handle for molecular elaboration—and a hydrochloride salt to enhance aqueous solubility and ease of handling in synthetic protocols.
While this molecule is primarily recognized as a synthetic intermediate, its core structure is the cornerstone of numerous blockbuster drugs and clinical candidates. Its true "biological activity" is therefore best understood through the potent and varied activities of the molecules it helps create. This guide will illuminate the pathway from this core structure to high-impact pharmacology.
Physicochemical Profile and Synthetic Utility
The primary role of 4-Phenylpiperidine-4-carboxamide is that of a versatile precursor. The piperidine nitrogen and the carboxamide group serve as primary points for chemical modification, allowing for the systematic exploration of chemical space to achieve desired pharmacological profiles.
The general synthetic pathway often starts from its precursor, 4-phenylpiperidine-4-carboxylic acid, which is readily available. The conversion to the carboxamide is a standard and efficient chemical transformation.
Below is a conceptual workflow illustrating the central role of this scaffold in generating diverse classes of bioactive molecules.
Caption: Synthetic utility of the 4-phenylpiperidine-4-carboxamide scaffold.
Biological Activities of Key Derivatives
The strategic value of 4-Phenylpiperidine-4-carboxamide is demonstrated by the extensive and diverse biological activities of its derivatives. By modifying the core structure, researchers have successfully targeted a wide range of receptors and enzymes.
Opioid Receptor Modulators
The 4-phenylpiperidine skeleton is the archetypal structure for a major class of synthetic opioids, most famously pethidine (Meperidine)[1]. The phenyl group and the piperidine ring are crucial for binding to the mu-opioid receptor. A conformational analysis of these analgesics has shown that the orientation of the phenyl group (equatorial vs. axial) significantly impacts potency[2]. Modifications derived from the 4-phenylpiperidine-4-carboxamide scaffold allow for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties.
Serotonin 5-HT2C Receptor Positive Allosteric Modulators (PAMs)
A fascinating example of structure-activity relationship is found in the development of serotonin 5-HT2C receptor PAMs. By shifting the carboxamide group from the 4-position to the 2-position of the 4-phenylpiperidine ring, researchers developed a novel class of compounds with potential applications in treating obesity and substance use disorders[3][4][5]. One such compound, CTW0415, demonstrated improved pharmacokinetic profiles and efficacy in preclinical models[3][4]. This highlights how subtle isomeric changes to the core scaffold can result in completely different biological targets and mechanisms of action. These PAMs work by enhancing the receptor's response to the endogenous neurotransmitter serotonin, offering a more nuanced modulation of the serotonergic system compared to direct agonists[3][5].
Anti-Infective Agents
The versatility of the piperidine-carboxamide scaffold extends beyond CNS targets. Recent research has identified derivatives with potent anti-infective properties.
-
Antimalarial Proteasome Inhibitors: A piperidine carboxamide series was identified through high-throughput screening to have sub-micromolar activity against P. falciparum, the parasite responsible for malaria. The mechanism of action was determined to be the inhibition of the parasite's proteasome, a validated target for antimalarial drugs[6].
-
Antifungal Agents: By modifying the piperidine nitrogen and the 4-amino group (derived from the carboxamide), novel antifungal agents targeting ergosterol biosynthesis have been developed. Compounds such as 1-benzyl-N-dodecylpiperidin-4-amine showed potent activity against clinically relevant fungal species like Candida and Aspergillus[7].
Other Notable Biological Activities
Derivatives of the core scaffold have been investigated for a multitude of other therapeutic applications, demonstrating its broad utility.
| Derivative Class | Biological Target/Activity | Representative IC50/Ki | Therapeutic Area |
| N-Benzylpiperidine Carboxamides | Acetylcholinesterase (AChE) Inhibition | 0.41 µM | Alzheimer's Disease |
| Piperidine-4-carboxamides | CCR5 Inhibition | 25.53 nM | HIV/AIDS |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase (hCA) Inhibition | 0.8 nM (hCA IX) | Oncology |
| Piperidine-4-carboxamides | Dopamine Reuptake Inhibition | Not specified | CNS Disorders |
| Halogenated Piperidine-4-carboxamides | Anti-inflammatory Activity | Not specified | Inflammation |
This table is a summary of activities reported for various derivatives and does not represent the activity of the parent compound.
Experimental Protocol: N-Alkylation for SAR Exploration
To leverage the 4-Phenylpiperidine-4-carboxamide scaffold, N-alkylation is a fundamental first step to explore structure-activity relationships. This protocol provides a robust, field-tested methodology for this transformation.
Objective: To synthesize a small library of N-alkylated derivatives of 4-Phenylpiperidine-4-carboxamide for biological screening.
Materials:
-
This compound
-
Alkyl halide of choice (e.g., Benzyl bromide, Ethyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexanes)
Workflow Diagram:
Caption: Workflow for N-alkylation of the core scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or MeCN) to dissolve the starting material. Add anhydrous potassium carbonate (2.5 eq). The base is critical to neutralize the hydrochloride salt and to scavenge the acid formed during the reaction.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 70°C) and allow it to stir for 2-16 hours. The choice of temperature and time depends on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid using silica gel column chromatography with an appropriate solvent system to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This self-validating protocol ensures purity and structural confirmation, which are essential for reliable biological testing.
Conclusion and Future Outlook
This compound stands as a testament to the power of scaffold-based drug discovery. While it may not possess significant intrinsic biological activity, its strategic value is immense. It provides a robust, validated, and versatile starting point for the synthesis of molecules that can interact with a wide spectrum of biological targets. From potent analgesics that have been in clinical use for decades to cutting-edge allosteric modulators and novel anti-infectives, the derivatives of this scaffold are a cornerstone of modern pharmacology[1][3][6].
For drug development professionals, this compound represents not just a chemical reagent, but a gateway to vast therapeutic possibilities. Future research will undoubtedly continue to unlock new biological activities through creative and rational modification of this privileged structure, reaffirming its importance in the ongoing quest for novel and effective medicines.
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Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]
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Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
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Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. [Link]
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Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. [Link]
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List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control. International Narcotics Control Board. [Link]
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
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Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
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An In-depth Technical Guide to 4-Phenylpiperidine-4-carboxamide Monohydrochloride in Neuroscience Research
Abstract
The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a vast array of centrally active therapeutic agents.[1][2][3] 4-Phenylpiperidine-4-carboxamide monohydrochloride, a key derivative of this scaffold, represents a critical chemical intermediate and research tool for probing the complex signaling pathways of the central nervous system (CNS). This guide provides an in-depth analysis of its chemical properties, pharmacological mechanisms, and practical applications in neuroscience. We will explore its role as a precursor in the synthesis of potent analgesics and other psychoactive agents, detail its interactions with key CNS targets like opioid receptors, and provide validated, step-by-step experimental protocols for its characterization.[4][5] This document is designed to equip researchers and drug development professionals with the technical knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The piperidine ring is one of the most prevalent heterocyclic motifs in pharmaceuticals, valued for its synthetic tractability and its ability to form the basis of compounds with high affinity for CNS targets.[6] When substituted with a phenyl group at the 4-position, the resulting 4-phenylpiperidine structure becomes a "privileged scaffold," capable of interacting with a diverse range of receptors, including opioid, dopamine, and serotonin receptors.[2][7][8]
This structural versatility has led to the development of numerous clinically significant drugs, from the potent opioid analgesic fentanyl to the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1][5] this compound serves as a pivotal building block in the synthesis of these and other novel chemical entities.[4] Its carboxamide group provides a reactive handle for further chemical modification, allowing chemists to systematically alter the molecule's properties to achieve desired pharmacological profiles. Understanding the foundational properties and activities of this core structure is therefore essential for the rational design of next-generation CNS therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective use in experimental settings. The monohydrochloride salt form is typically used to enhance aqueous solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O · HCl | Inferred |
| Molecular Weight | 240.73 g/mol | [4] (analogue) |
| Appearance | White to off-white crystalline solid | Typical |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | General Knowledge |
| Storage | Store at 2-8°C, desiccated, protected from light | [4] |
Expert Insight: When preparing stock solutions, it is advisable to use a high-purity solvent like DMSO for initial dissolution before making further dilutions in aqueous buffers for biological assays. This minimizes the risk of precipitation. Sonication can be employed to aid dissolution if necessary. Always prepare fresh aqueous solutions for assays, as the amide bond can be susceptible to hydrolysis over extended periods in aqueous environments.
Pharmacology and Mechanism of Action
The primary pharmacological interest in the 4-phenylpiperidine scaffold lies in its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is the principal target for most opioid analgesics like morphine and fentanyl.[5]
Opioid Receptor Interaction
The 4-phenylpiperidine core mimics a key portion of the morphine structure, allowing it to fit into the binding pocket of the mu-opioid receptor.[9] Activation of the MOR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that leads to its analgesic effects.[10]
Mechanism of Action at the Mu-Opioid Receptor (MOR):
-
Agonist Binding: The compound binds to the MOR on the presynaptic terminal of a neuron.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o).[10]
-
Downstream Effects: The activated Gi/o protein dissociates and enacts two primary inhibitory functions:
The net result of this signaling cascade is a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Workflow for Radioligand Competitive Binding Assay.
In Vitro Protocol: [³⁵S]GTPγS Functional Assay
While binding assays measure affinity, they do not distinguish between agonists, antagonists, or inverse agonists. The GTPγS binding assay is a functional assay that measures the first step in G-protein activation, providing information on the compound's efficacy. [12][13] Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as an agonist at the hMOR.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins and can be quantified. [13][14] Materials:
-
hMOR-expressing cell membranes.
-
[³⁵S]GTPγS.
-
GDP (to ensure G-proteins are in an inactive state at baseline).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Positive Control: DAMGO (a full MOR agonist).
-
Test Compound, serially diluted.
Step-by-Step Methodology:
-
Preparation: Prepare all reagents and serial dilutions of the test compound and positive control.
-
Pre-incubation: In a 96-well plate, combine the cell membranes, GDP (e.g., 10 µM), and varying concentrations of the test compound or DAMGO. Incubate for 15-30 minutes on ice. This allows the test compound to bind to the receptor before the functional reaction is initiated.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination & Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS using the same filtration and washing method described in the binding assay protocol (Section 4.1).
-
Quantification: Count the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Basal binding is determined from wells with no agonist.
-
Plot the stimulated binding (CPM above basal) against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response).
-
Compare the Eₘₐₓ of the test compound to that of the full agonist (DAMGO) to classify it as a full or partial agonist.
-
In Vivo Protocol: Mouse Hot Plate Test for Analgesia
This is a classic behavioral test to assess the central analgesic properties of a compound. [15]The latency of the animal to react to a thermal stimulus is measured. [16] Objective: To evaluate the antinociceptive (analgesic) effect of the test compound in mice.
Materials:
-
Hot plate apparatus with adjustable, constant temperature (typically 52-55°C). [15][16][17]* Male or female mice (e.g., C57BL/6), acclimated to the testing room. [18]* Test compound dissolved in a suitable vehicle (e.g., saline).
-
Positive control (e.g., Morphine).
-
Vehicle control (e.g., Saline).
Step-by-Step Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment. [17]2. Baseline Latency: Place each mouse individually on the unheated plate for a brief period to habituate. Then, turn the plate on to the set temperature (e.g., 52°C) and measure the baseline latency for a nocifensive response (e.g., hind paw licking, shaking, or jumping). [16]A cut-off time (e.g., 30-50 seconds) must be established to prevent tissue damage. [17][18]Remove any animals with extreme baseline latencies.
-
Dosing: Administer the test compound, morphine, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Dosing Latency: At a predetermined time point post-administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency again. [16]5. Data Analysis:
-
The primary endpoint is the latency to the first pain response. [16] * Calculate the percentage of Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the treatment groups to the vehicle control. A significant increase in latency indicates an analgesic effect. [16] Trustworthiness and Self-Validation: In all protocols, the inclusion of positive controls (e.g., DAMGO, Morphine) and negative/vehicle controls is non-negotiable. This validates that the assay system is working as expected and ensures that any observed effects are due to the test compound itself and not an artifact of the procedure.
-
Conclusion and Future Directions
This compound is more than a simple chemical intermediate; it is a foundational tool for discovery in neuroscience. Its structural simplicity and synthetic accessibility make it an ideal starting point for generating libraries of novel compounds aimed at modulating CNS targets. [7][19][20]By applying the rigorous in vitro and in vivo characterization protocols detailed in this guide, researchers can elucidate the structure-activity relationships of new derivatives, paving the way for the development of safer and more effective therapeutics for pain, addiction, and other neurological disorders. Future research will likely focus on modifying this scaffold to create biased agonists that preferentially activate analgesic pathways while avoiding adverse effects like respiratory depression, a key goal in modern opioid research. [10]
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Olesen, P. H., et al. (1994). The increasing-temperature hot-plate test: an improved test of nociception in mice and rats. PubMed. [Link]
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Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]
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Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research. [Link]
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Conduct Science. (n.d.). Rodent Hot Plate Pain Assay. Maze Engineers. [Link]
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Conduct Science. (n.d.). Rodent Hot/Cold Plate Pain Assay. Maze Engineers. [Link]
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Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
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An In-depth Technical Guide to 4-Phenylpiperidine-4-carboxamide Monohydrochloride as an Opioid Receptor Modulator
This guide provides a comprehensive technical overview of 4-phenylpiperidine-4-carboxamide monohydrochloride, a compound of significant interest within the field of opioid receptor modulation. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and structure-activity relationships that define the therapeutic potential of this molecular scaffold.
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine framework is a cornerstone in the development of opioid receptor ligands.[1][2] This privileged structure forms the chemical backbone of numerous clinically significant opioids, including pethidine (meperidine), fentanyl, and loperamide.[1][2] The inherent conformational flexibility of the piperidine ring, coupled with the electronic and steric properties of the phenyl group, allows for precise molecular interactions with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes. The carboxamide moiety at the 4-position of the piperidine ring introduces a key hydrogen bonding feature, further enhancing the potential for high-affinity receptor binding and modulation of downstream signaling pathways.
This guide will focus specifically on the monohydrochloride salt of 4-phenylpiperidine-4-carboxamide, a form often utilized in research due to its improved solubility and stability.[3] We will explore its synthesis, mechanism of action as an opioid receptor modulator, and the critical experimental workflows required for its comprehensive pharmacological characterization.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from commercially available precursors like 1-benzyl-4-piperidone. A general synthetic pathway involves the formation of the 4-phenylpiperidine core, followed by the introduction of the carboxamide functionality and subsequent salt formation.
General Synthetic Scheme:
Caption: Generalized synthetic workflow for this compound.
A patent for a similar compound, 4-phenylpiperidine hydrochloride, describes a process involving the reaction of a compound with hydrogen chloride to precipitate the hydrochloride salt.[4] The final product is typically a crystalline powder with a melting point in the range of 59-64°C and is soluble in water.[5][6]
Table 1: Physicochemical Properties of 4-Phenylpiperidine
| Property | Value | Source |
| Molecular Formula | C11H15N | [7] |
| Molecular Weight | 161.24 g/mol | [7] |
| Melting Point | 61-65 °C (lit.) | [6] |
| Boiling Point | 286 °C (lit.) | [6] |
| Density | 1.062 g/mL at 25 °C (lit.) | [6] |
Mechanism of Action at Opioid Receptors
As a derivative of the 4-phenylpiperidine class, this compound is anticipated to primarily exert its effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[8] The binding of a ligand to an opioid receptor initiates a conformational change, leading to the activation of intracellular signaling cascades.
Signaling Pathway Overview:
Caption: Simplified signaling pathway of an opioid receptor upon agonist binding.
The primary downstream effects of µ-opioid receptor activation by an agonist include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in hyperpolarization of the neuronal membrane, reducing neuronal excitability.
-
Inhibition of voltage-gated calcium channels: This decreases neurotransmitter release from presynaptic terminals.
Collectively, these actions at the dorsal horn of the spinal cord and in the brain inhibit ascending pain pathways, leading to analgesia.[8]
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of 4-phenylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and phenyl rings.
-
N-substituent on the Piperidine Ring: The substituent on the piperidine nitrogen is crucial for determining agonist versus antagonist activity and receptor selectivity. For instance, N-methyl and N-phenethyl groups are often found in µ-agonists, while larger, more complex substituents can confer antagonist properties.
-
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring significantly impact binding affinity and efficacy. A meta-hydroxyl group on the phenyl ring is a common feature in many potent opioid agonists, as it can form a key hydrogen bond with the receptor.
-
C4-substituent on the Piperidine Ring: The carboxamide group at the C4 position provides a hydrogen bond donor and acceptor, which can contribute to the binding affinity. The orientation of this group (axial vs. equatorial) can also influence the interaction with the receptor binding pocket. Studies on related 4-phenylpiperidines have shown that the conformation of the phenyl ring (axial vs. equatorial) is critical for analgesic activity.[9]
While specific SAR data for 4-phenylpiperidine-4-carboxamide is not extensively published, studies on analogous trans-3,4-dimethyl-4-arylpiperidine derivatives have demonstrated that modifications to the aryl substituent significantly alter binding affinity at µ, κ, and δ opioid receptors.[10] For example, methylation of a phenolic hydroxyl group generally leads to a decrease in binding affinity across all three receptor subtypes.[10]
Experimental Protocols for Pharmacological Characterization
A thorough evaluation of this compound as an opioid receptor modulator requires a combination of in vitro and in vivo assays.
In Vitro Assays
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[11][12][13]
Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor
-
Receptor Source: Prepare cell membranes from a stable cell line expressing the human µ-opioid receptor (e.g., HEK-293 or CHO cells).[11]
-
Radioligand: Use a high-affinity, selective µ-opioid receptor radioligand, such as [³H]-DAMGO.[11]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Caption: Workflow for a competitive radioligand binding assay.
This functional assay measures the ability of a compound to activate G-protein signaling, thereby determining its efficacy (agonist, partial agonist, or antagonist).[5][8][14]
Protocol: [³⁵S]GTPγS Binding Assay
-
Receptor Source: Use cell membranes expressing the opioid receptor of interest.
-
Reagents: Prepare an assay buffer containing GDP, MgCl₂, and [³⁵S]GTPγS.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[14]
-
Separation: Terminate the reaction by rapid filtration and wash away unbound [³⁵S]GTPγS.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
In Vivo Assay: Hot Plate Test
The hot plate test is a classic method for assessing the analgesic efficacy of centrally acting compounds.[15][16]
Protocol: Hot Plate Test in Mice
-
Apparatus: Use a hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[17]
-
Animals: Use mice that have been acclimatized to the testing environment.
-
Baseline Measurement: Place each mouse on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[16][17]
-
Drug Administration: Administer this compound or a vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous).
-
Post-treatment Measurement: At various time points after drug administration, place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound.
Data Presentation and Interpretation
The data obtained from these assays should be tabulated for clear comparison and interpretation.
Table 2: Hypothetical Pharmacological Profile of this compound
| Assay | Receptor | Parameter | Value |
| Radioligand Binding | µ-Opioid | Ki (nM) | To be determined |
| δ-Opioid | Ki (nM) | To be determined | |
| κ-Opioid | Ki (nM) | To be determined | |
| [³⁵S]GTPγS Binding | µ-Opioid | EC50 (nM) | To be determined |
| µ-Opioid | Emax (%) | To be determined | |
| Hot Plate Test | - | Analgesic Effect | To be determined |
Note: The values in this table are placeholders and need to be determined experimentally.
Conclusion
This compound belongs to a class of compounds with significant potential for modulating opioid receptor activity. Its structural features suggest a favorable interaction with these receptors, warranting a thorough pharmacological investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating its binding affinity, functional efficacy, and in vivo analgesic properties. The insights gained from such studies will be crucial in determining the therapeutic potential of this compound and guiding the future design of novel opioid receptor modulators with improved efficacy and safety profiles.
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A Technical Guide to the 4-Phenylpiperidine-4-carboxamide Scaffold: Synthesis, Pharmacology, and Therapeutic Potential
Abstract: The 4-phenylpiperidine framework represents a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant agents targeting the central nervous system (CNS). This guide provides an in-depth technical analysis of a specific, versatile subclass: 4-Phenylpiperidine-4-carboxamide derivatives and their analogs. We dissect the fundamental structure-activity relationships (SAR) that govern their diverse pharmacological profiles, from potent opioid receptor modulation to engagement with serotonergic, neurokinin, and orphan receptor systems. This document furnishes researchers and drug development professionals with a comprehensive overview of synthetic strategies, detailed experimental protocols for pharmacological characterization, and an exploration of the vast therapeutic landscape these compounds can address, including pain, neuropsychiatric disorders, and beyond.
Section 1: The 4-Phenylpiperidine Core - A Foundation for CNS Drug Discovery
The 4-phenylpiperidine motif is a cornerstone of neuropharmacology, celebrated for its conformational flexibility and ideal placement of key pharmacophoric features. Its journey began with the synthesis of meperidine (pethidine), which structurally mimics a fragment of morphine and heralded a new era of synthetic analgesics.[1][2] The core structure's success lies in its ability to present a phenyl group and a basic nitrogen atom in a well-defined spatial orientation, crucial for interacting with a multitude of G-protein coupled receptors (GPCRs).
1.1 Core Structure and Privileged Properties
The piperidine ring typically adopts a low-energy chair conformation. A critical determinant of biological activity is the orientation of the C4-phenyl group, which can be either axial or equatorial.[3] While phenyl equatorial conformations are often preferred for many analgesic derivatives, phenyl axial conformers can be critical for activity in certain series, such as ketobemidone and meperidine.[3] This conformational duality is a key reason for the scaffold's versatility, allowing it to adapt to the distinct topographies of various receptor binding pockets.
The introduction of a carboxamide moiety at the C4 position alongside the phenyl group transforms the scaffold. The amide group (—CONH₂) is a potent hydrogen bond donor and acceptor, providing a critical anchor point for high-affinity interactions with receptor residues. This functionalization diversifies the scaffold's potential beyond traditional opioid activity, opening pathways to novel targets.
Section 2: Synthesis and Chemical Properties
The synthesis of 4-phenylpiperidine-4-carboxamide derivatives is accessible through established organic chemistry principles, typically starting from precursors like 4-phenylpiperidine-4-carboxylic acid or 4-acetyl-4-phenylpiperidine.[4][5] The hydrochloride salt form is commonly prepared to enhance aqueous solubility and stability, making it suitable for pharmaceutical formulation and biological testing.[4]
2.1 General Synthetic Strategy
A robust synthetic approach involves the amidation of a 4-phenylpiperidine-4-carboxylic acid precursor. The causality behind this choice is its reliability and high yield. The piperidine nitrogen must first be protected to prevent self-amidation and other side reactions during the activation of the carboxylic acid. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions.
Caption: Retrosynthetic analysis for the 4-phenylpiperidine-4-carboxamide scaffold.
2.2 Protocol: Representative Synthesis
A detailed protocol for a related structure, N-(cyclopropylmethyl)-2-(3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, highlights the key steps of amine addition and amide formation that are translatable to the target scaffold.[6]
Step 1: Nucleophilic Aromatic Substitution:
-
To a solution of a dichlorinated pyrimidine precursor in a suitable solvent (e.g., EtOH), add (S)-3-phenylpiperidine and a non-nucleophilic base like DiPEA (N,N-Diisopropylethylamine). The causality for using DiPEA is to scavenge the HCl byproduct without competing in the primary reaction.
-
Heat the reaction mixture (e.g., at 80 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Purify the resulting intermediate by column chromatography.
Step 2: Amide Formation:
-
The intermediate from Step 1 is then subjected to amidation. While the reference uses a different amine, for our target scaffold, this would involve coupling with a primary amine source. A common method is to first convert the corresponding carboxylic acid to an activated species (e.g., an acid chloride or using a coupling agent like HATU) followed by the addition of ammonia or an amine.
Step 3: Salt Formation:
-
Dissolve the final, purified free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a stoichiometric amount of HCl (typically as a solution in an anhydrous solvent, e.g., 2M HCl in ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final 4-Phenylpiperidine-4-carboxamide monohydrochloride derivative.
Section 3: Diverse Pharmacology and Mechanisms of Action
The 4-phenylpiperidine-4-carboxamide scaffold is a chameleon, capable of interacting with a wide array of biological targets based on the specific substitutions made to its core structure.
3.1 Opioid Receptor Modulation
The 4-phenylpiperidine core is famously associated with opioid activity.[1] Modifications to the N1-piperidine substituent and the C4-phenyl ring are pivotal in determining affinity and efficacy (agonist vs. antagonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.[7][8][9]
-
Structure-Activity Relationships (SAR): Generally, large N-aralkyl substituents (e.g., N-phenethyl) enhance analgesic potency.[10] The introduction of a meta-hydroxyl group on the C4-phenyl ring often increases µ-opioid receptor affinity, mimicking a key interaction of morphine.[7] The carboxamide at C4 can serve as a bioisostere for the ester or ketone functionalities found in classic opioid analgesics like pethidine or ketobemidone.[1][3]
Table 1: SAR Insights for Opioid Receptor Affinity
| Position | Substitution | General Effect on µ-Opioid Affinity | Reference |
|---|---|---|---|
| N1 | Small Alkyl (e.g., -CH₃) | Baseline agonist activity | [7] |
| N1 | Aralkyl (e.g., -CH₂CH₂Ph) | Potent agonist activity | [10][11] |
| C4-Phenyl | m-Hydroxyl (-OH) | Increased affinity and potency | [7] |
| C4 | Carboxamide (-CONH₂) | Potential for high affinity, maintains agonist profile |[12] |
Caption: Experimental workflow for identifying a Positive Allosteric Modulator (PAM).
Section 5: Therapeutic Potential and Future Directions
The versatility of the 4-phenylpiperidine-4-carboxamide scaffold translates into a broad spectrum of therapeutic possibilities.
-
Pain Management: Development of novel µ-opioid agonists with improved side-effect profiles or peripherally restricted action to treat pain without CNS effects like respiratory depression. [2][13]* Neuropsychiatric and Metabolic Disorders: 5-HT₂C PAMs derived from this scaffold could offer new treatments for obesity and addiction. [14]GPR139 agonists present a novel mechanism for treating the negative and cognitive symptoms of schizophrenia. [15]* Oncology and Supportive Care: NK₁ receptor antagonists can be used as antiemetics to manage CINV, a significant side effect of cancer treatment. [16]There is also emerging evidence that NK₁ antagonists may have direct antitumor properties. [17] Future work in this area should focus on optimizing selectivity to minimize off-target effects. For example, designing ligands with high selectivity for one opioid receptor subtype over others is a long-standing goal in analgesia research. Furthermore, exploring isosteric replacements for the phenyl ring (e.g., heteroaryl rings) could unlock novel pharmacology and improve drug-like properties, as demonstrated in the development of potent analgesic agents. [12]The continued exploration of this privileged scaffold promises to yield the next generation of CNS-acting therapeutics.
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Carroll, F. I., et al. (2004). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 47(1), 281-284. Available at: [Link]
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Perveen, S., et al. (2011). Analgesic activity of alkyl piperidine derivatives. African Journal of Pharmacy and Pharmacology, 5(8), 1083-1089. Available at: [Link]
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Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974. Available at: [Link]
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Bignan, G. C., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. Available at: [Link]
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Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. Available at: [Link]
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Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. Available at: [Link]
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Sarau, H. M., et al. (1999). Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. 2. Identification of (S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412). Journal of Medicinal Chemistry, 42(6), 1053-1065. Available at: [Link]
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Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in Clinical and Biological Research, 291, 377-381. Available at: [Link]
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Ghosh, E., et al. (2020). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. The Journal of Biological Chemistry, 295(16), 5348-5358. Available at: [Link]
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Muñoz, M., & Coveñas, R. (2023). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. International Journal of Molecular Sciences, 24(22), 15936. Available at: [Link]
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The Therapeutic Potential of 4-Phenylpiperidine-4-carboxamide Monohydrochloride: A Technical Guide for Drug Development Professionals
Abstract
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics primarily targeting the central nervous system (CNS). This technical guide provides an in-depth analysis of the potential therapeutic effects of 4-Phenylpiperidine-4-carboxamide monohydrochloride, a specific derivative within this esteemed class. While direct extensive research on this particular molecule is emerging, this document synthesizes data from structurally related analogues to forecast its pharmacological profile and guide future research and development. We will explore its potential mechanisms of action, prospective therapeutic applications in pain management, neurological disorders, and inflammatory conditions, and propose robust experimental workflows for its evaluation.
Introduction: The Prominence of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a privileged structural motif renowned for its ability to interact with a diverse range of biological targets, particularly within the CNS.[1] Its rigid framework, combined with the lipophilic phenyl group, provides an ideal scaffold for designing molecules that can effectively cross the blood-brain barrier and engage with various receptors and transporters. Historically, derivatives of 4-phenylpiperidine have been successfully developed as potent opioid analgesics, such as pethidine and fentanyl, and as antipsychotic agents.[2][3] More recent research has expanded the therapeutic landscape of this class to include potential treatments for neuroinflammatory diseases, substance use disorders, and even viral infections.[4][5][6][7]
This guide focuses on the 4-carboxamide derivative, this compound. The introduction of the carboxamide group at the 4-position of the piperidine ring is a critical modification that is anticipated to significantly influence its biological activity compared to its parent compound and other derivatives. This functional group can participate in hydrogen bonding and alter the electronic and steric properties of the molecule, potentially leading to novel receptor interactions and therapeutic profiles.
Postulated Mechanisms of Action
Based on the pharmacology of its structural analogues, this compound is hypothesized to exert its therapeutic effects through one or more of the following mechanisms:
Opioid Receptor Modulation
The 4-phenylpiperidine core is a well-established pharmacophore for opioid receptor ligands.[8] The substitution at the 4-position is crucial for determining the nature and potency of this interaction. It is plausible that this compound could act as a modulator of opioid receptors, particularly the mu-opioid receptor (MOR). Depending on the specific conformational presentation of the carboxamide group, the compound could exhibit agonist, antagonist, or partial agonist activity.
Causality Behind Experimental Choices: Initial screening against a panel of opioid receptor subtypes (mu, delta, kappa) is essential to determine binding affinity and functional activity. A compound with potent MOR agonism would be a candidate for analgesic development, while an antagonist could be explored for conditions like opioid-induced constipation.
Serotonin 5-HT2C Receptor Positive Allosteric Modulation
Research on 4-phenylpiperidine-2-carboxamide analogues has demonstrated their role as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[4][5] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, serotonin. This mechanism is particularly attractive for treating conditions like obesity and substance use disorders with a potentially lower side-effect profile than direct agonists. The shift of the carboxamide group from the 2- to the 4-position will undoubtedly alter the interaction with the 5-HT2C receptor, but the potential for allosteric modulation remains a key area for investigation.
Authoritative Grounding: The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.
Anti-Inflammatory and Neuroprotective Pathways
Recent studies have highlighted the anti-neuroinflammatory properties of N-(alkyl)-4-phenylpiperidines.[7] These compounds have been shown to suppress the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide in microglia, the primary immune cells of the CNS. The proposed mechanism involves the modulation of the NF-κB signaling pathway. Given the growing understanding of the role of neuroinflammation in a wide range of neurological disorders, including Alzheimer's and Parkinson's disease, this represents a significant potential therapeutic avenue for this compound.
Diagram of Postulated Anti-Neuroinflammatory Signaling Pathway:
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A Foundational Scaffold for Next-Generation Analgesics: A Technical Guide to 4-Phenylpiperidine-4-carboxamide Monohydrochloride
Executive Summary
The synthesis of novel, potent, and safer analgesics is a paramount objective in medicinal chemistry. The 4-phenylpiperidine scaffold has historically served as a cornerstone in the development of powerful opioid analgesics, most notably fentanyl and its analogues.[1][2] This technical guide provides an in-depth exploration of 4-Phenylpiperidine-4-carboxamide monohydrochloride, a pivotal precursor and foundational building block in the design and synthesis of next-generation pain therapeutics. This document is tailored for researchers, medicinal chemists, and pharmacologists, offering a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its strategic application in the development of advanced analgesic agents. We will delve into the causality behind experimental choices and provide a framework for the pharmacological evaluation of its derivatives, ensuring scientific integrity and fostering innovation in pain research.
The Strategic Importance of the 4-Phenylpiperidine Core
The 4-phenylpiperidine moiety is a privileged structure in analgesic drug discovery.[3][4] Its rigid cyclic backbone, combined with the conformational flexibility of the equatorial or axial phenyl ring, allows for optimal interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for the most effective opioid analgesics.[1][5] The introduction of a carboxamide group at the 4-position of the piperidine ring provides a crucial chemical handle for further derivatization, enabling the exploration of a vast chemical space to fine-tune pharmacological properties. This strategic modification can influence receptor affinity, selectivity, and pharmacokinetic profiles, paving the way for the development of analgesics with improved therapeutic windows.
Diagram: The Central Role of the 4-Phenylpiperidine Scaffold
Caption: The 4-phenylpiperidine core as a foundational structure for both established and novel analgesics.
Physicochemical Characteristics and Synthesis
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and research.
| Property | Value | Reference |
| IUPAC Name | 4-phenylpiperidine-4-carboxamide;hydrochloride | N/A |
| Molecular Formula | C₁₂H₁₇ClN₂O | N/A |
| Molecular Weight | 240.73 g/mol | N/A |
| CAS Number | 144244-43-3 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Recommended Synthesis Protocol
The synthesis of this compound is most reliably achieved through the hydrolysis of its nitrile precursor, 4-cyano-4-phenylpiperidine. This method is efficient and proceeds in high yield.
Diagram: Synthetic Pathway
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Methodological & Application
Application Notes & Protocols for 4-Phenylpiperidine-4-carboxamide Monohydrochloride
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the experimental protocols for 4-Phenylpiperidine-4-carboxamide monohydrochloride, a versatile chemical intermediate with significant potential in drug discovery and development. The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including analgesics and psychoactive agents.[1] This guide details a representative multi-step synthesis, purification, and in-depth analytical characterization of the title compound. Furthermore, it outlines protocols for the preliminary biological evaluation of its potential as a modulator of key central nervous system (CNS) targets, drawing from the established activities of structurally related compounds.[2][3][4]
Introduction: The Significance of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a cornerstone in the design of CNS-active pharmaceuticals. Its rigid structure allows for precise orientation of functional groups, leading to high-affinity interactions with various receptors and transporters. Derivatives of this scaffold have been extensively explored for their analgesic properties, often targeting opioid receptors.[2] Moreover, modifications to the piperidine ring and the phenyl group have yielded compounds with activities at serotonin and dopamine receptors, highlighting the scaffold's versatility in targeting a range of neurological pathways.[3][4][5] this compound serves as a key building block for creating libraries of novel compounds for screening and lead optimization in drug discovery programs.[1]
Chemical Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The following protocol is a representative example and may require optimization based on laboratory conditions and available instrumentation.
Diagram of the Synthetic Pathway
Caption: Synthetic route for this compound.
Protocol 2.1: Synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile
This initial step constructs the core piperidine ring.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Phenylacetonitrile | 117.15 g/mol | 11.7 g | 0.1 |
| Benzylamine | 107.15 g/mol | 10.7 g | 0.1 |
| 1,5-Dibromopentane | 229.94 g/mol | 23.0 g | 0.1 |
| Sodium Hydride (60% in oil) | 40.00 g/mol | 8.8 g | 0.22 |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - |
Procedure:
-
To a dry 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol) and wash with anhydrous hexane to remove the mineral oil.
-
Add 250 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of phenylacetonitrile (11.7 g, 0.1 mol) in 50 mL of anhydrous THF to the stirred suspension. Stir at 0 °C for 30 minutes after the addition is complete.
-
Add a solution of benzylamine (10.7 g, 0.1 mol) in 50 mL of anhydrous THF dropwise.
-
In a separate flask, prepare a solution of 1,5-dibromopentane (23.0 g, 0.1 mol) in 100 mL of anhydrous THF.
-
Add the 1,5-dibromopentane solution dropwise to the reaction mixture over 1 hour.
-
Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.
-
Cool the reaction mixture and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-4-phenylpiperidine-4-carbonitrile.
Protocol 2.2: Hydrolysis to 1-benzyl-4-phenylpiperidine-4-carboxylic acid
Procedure:
-
In a round-bottom flask, dissolve the nitrile from the previous step in a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Adjust the pH to ~6 with a saturated sodium hydroxide solution, which will cause the carboxylic acid to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1-benzyl-4-phenylpiperidine-4-carboxylic acid.
Protocol 2.3: Amide Formation to 1-benzyl-4-phenylpiperidine-4-carboxamide
Procedure:
-
Suspend the carboxylic acid in thionyl chloride (5 equivalents) and reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) concentrated ammonium hydroxide solution.
-
Stir the mixture vigorously for 2 hours at room temperature.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-benzyl-4-phenylpiperidine-4-carboxamide.
Protocol 2.4: Debenzylation and Salt Formation
Procedure:
-
Dissolve the N-benzyl amide in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with ethanol.
-
To the filtrate, add a saturated solution of HCl in ethanol until the pH is acidic.
-
Concentrate the solution under reduced pressure to induce crystallization.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.[6]
Purification and Characterization
A self-validating protocol requires rigorous purification and characterization to ensure the identity and purity of the final compound.
Protocol 3.1: Recrystallization
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to obtain a product with >98% purity.[6]
Protocol 3.2: Analytical Characterization
Table of Expected Analytical Data:
| Analysis | Expected Results |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Peaks corresponding to the phenyl and piperidine protons. |
| ¹³C NMR | Peaks corresponding to the carbons of the phenyl and piperidine rings, and the carboxamide group. |
| Mass Spectrometry | [M+H]⁺ corresponding to the free base molecular weight (205.28 g/mol ). |
| HPLC Purity | >98% peak area at a specified wavelength (e.g., 254 nm).[7] |
| FT-IR | Characteristic peaks for N-H, C=O, and aromatic C-H stretches. |
Potential Biological Applications and Screening Protocols
Derivatives of 4-phenylpiperidine have shown activity at various CNS targets. The following protocols outline initial in vitro screening assays to explore the biological activity of this compound.
Diagram of a Potential Biological Screening Workflow
Caption: A potential screening cascade for biological activity.
Protocol 4.1: Mu Opioid Receptor Binding Assay
Rationale: The 4-phenylpiperidine scaffold is a classic feature of many mu-opioid agonists.[2]
Procedure:
-
Prepare cell membranes from CHO cells stably expressing the human mu-opioid receptor.
-
In a 96-well plate, incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.
-
After incubation, harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis.
Protocol 4.2: Serotonin 5-HT₂C Receptor Functional Assay (Calcium Mobilization)
Rationale: Structurally related 4-phenylpiperidine-2-carboxamides are positive allosteric modulators of the 5-HT₂C receptor.[3][4] This receptor signals through the Gαq/11 pathway, leading to an increase in intracellular calcium.[3]
Procedure:
-
Culture CHO cells stably expressing the human 5-HT₂C receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound to the wells, followed by a sub-maximal concentration of serotonin.
-
Measure the fluorescence intensity over time using a plate reader.
-
Analyze the data to determine if the compound potentiates the serotonin-induced calcium response.
Conclusion
This guide provides a detailed framework for the synthesis, purification, characterization, and preliminary biological evaluation of this compound. The protocols are designed to be robust and reproducible, providing a solid foundation for researchers in medicinal chemistry and drug discovery. The versatility of the 4-phenylpiperidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics targeting the central nervous system.
References
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ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
- Google Patents. (n.d.). US6444822B1 - Process for the preparation of 3-substituted 4-phenyl-piperidine derivative.
- Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
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PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of piperidine carboxamide TRPV1 antagonists. Retrieved from [Link]
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PubMed. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]
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Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved from [Link]
- Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
-
PubMed. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]
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PubMed. (2013). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Characterization of 4-Phenylpiperidine-4-carboxamide monohydrochloride
Abstract
This document provides a comprehensive guide for the in vitro characterization of 4-Phenylpiperidine-4-carboxamide monohydrochloride, a synthetic compound with a scaffold common in centrally active agents. As the specific biological targets of this compound are not extensively documented in public literature, this guide presents a strategic, multi-tiered approach for its initial pharmacological profiling. We begin with broad-based screening to identify potential biological activities, followed by detailed protocols for target validation and mechanistic elucidation, using a hypothetical scenario of opioid receptor interaction as an illustrative example. The methodologies described herein are grounded in established principles of pharmacology and drug discovery, designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing novel chemical entities.
Part 1: Strategic Framework for In Vitro Characterization
The rational assessment of a novel compound like this compound necessitates a systematic approach, moving from broad, unbiased screening to specific, hypothesis-driven assays. The structural motif of a 4-substituted piperidine is prevalent in a wide range of pharmacologically active molecules, suggesting a potential for interaction with various receptors, ion channels, or transporters within the central nervous system.
Our proposed workflow is designed to efficiently identify and validate the molecular target(s) and elucidate the mechanism of action.
Figure 1: A tiered workflow for the in vitro characterization of a novel compound.
Part 2: Tier 1 - Initial Profiling and Liability Assessment
Before embarking on specific target-based assays, it is crucial to establish a baseline understanding of the compound's general cellular effects and to conduct a broad screen for potential bioactivities.
Protocol: Cell Viability and Cytotoxicity Assessment using MTS Assay
Rationale: This initial screen is critical to determine the concentration range at which this compound exhibits cytotoxic effects. This information is essential for designing subsequent experiments, ensuring that observed effects in functional assays are not simply artifacts of cell death. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by viable cells to form a colored formazan product.
Materials:
-
HEK293 cells (or other relevant cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell type and density.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the CC₅₀ (Concentration for 50% cytotoxicity).
| Parameter | Example Value |
| Cell Line | HEK293 |
| Seeding Density | 10,000 cells/well |
| Compound Conc. Range | 0.1 - 100 µM |
| Incubation Time | 24 hours |
| Wavelength | 490 nm |
Broad Panel Screening
Rationale: To efficiently identify potential molecular targets without bias, submitting the compound to a commercial broad panel screen is a highly effective strategy. These panels test the compound at one or two fixed concentrations against hundreds of known receptors, ion channels, enzymes, and transporters. A significant inhibition or activation (>50%) in this screen provides a strong "hit" and directs all subsequent research. Services like the Eurofins SafetyScreen44 or the DiscoverX BioMAP® panels are industry standards.
Outcome: The output from this screen is typically a report listing the percentage of inhibition or activation for each target in the panel. For this guide, we will proceed with the hypothetical result that this compound shows >70% inhibition of radioligand binding to the human mu-opioid receptor (MOR).
Part 3: Tier 2 - Target Validation & Mechanistic Studies (A Hypothetical Case Study: Opioid Receptors)
Based on our hypothetical hit, we now focus on assays to validate the interaction with the mu-opioid receptor and characterize the nature of this interaction.
Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
Rationale: This assay directly measures the affinity of the test compound for the target receptor. It is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand (e.g., [³H]-DAMGO) for binding to membranes prepared from cells expressing the mu-opioid receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR)
-
[³H]-DAMGO (specific activity ~50 Ci/mmol)
-
This compound (test compound)
-
Naloxone (non-selective opioid antagonist for defining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer (e.g., from 100 µM to 10 pM).
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL [³H]-DAMGO (at a final concentration equal to its K_d, e.g., 1 nM) + 50 µL hMOR membranes.
-
Non-specific Binding (NSB): 50 µL Naloxone (10 µM final) + 50 µL [³H]-DAMGO + 50 µL hMOR membranes.
-
Test Compound: 50 µL of test compound dilution + 50 µL [³H]-DAMGO + 50 µL hMOR membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.
-
Calculate the affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
| Parameter | Example Value |
| Receptor Source | hMOR-CHO cell membranes |
| Radioligand | [³H]-DAMGO (1 nM) |
| Non-specific Ligand | Naloxone (10 µM) |
| Incubation Time | 90 min at 25°C |
| K_d of [³H]-DAMGO | ~1 nM |
Protocol: [³⁵S]GTPγS Functional Assay
Rationale: Once affinity is established, the next step is to determine the compound's function: is it an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal receptor activity)? The [³⁵S]GTPγS binding assay is a classic functional assay for G-protein coupled receptors (GPCRs). Agonist binding to a G_i/o-coupled receptor like MOR promotes the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP, and its incorporation into the G-protein can be measured as a direct indicator of receptor activation.
Application Note: Comprehensive Analytical Characterization of 4-Phenylpiperidine-4-carboxamide Monohydrochloride
Introduction: The Imperative for Rigorous Characterization
4-Phenylpiperidine-4-carboxamide monohydrochloride is a member of the 4-arylpiperidine class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active agents, including analgesics and receptor ligands.[1][2][3] The carboxamide moiety introduces distinct chemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization. The hydrochloride salt form further influences its solubility and stability, making comprehensive analysis critical for quality control, regulatory compliance, and ensuring the reproducibility of scientific investigations.
This document provides a detailed guide to the essential analytical techniques for the structural elucidation, purity determination, and physicochemical profiling of this compound. The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for comprehensive analysis.
Molecular Structure and Physicochemical Profile
A foundational understanding of the molecule's structure is paramount for interpreting analytical data. The key functional groups—the phenyl ring, the piperidine core, the tertiary amine, and the primary carboxamide—each yield a characteristic analytical signature.
Sources
Application Notes and Protocols for 4-Phenylpiperidine-4-carboxamide Monohydrochloride in Animal Models
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 4-Phenylpiperidine-4-carboxamide monohydrochloride and its analogs in preclinical animal models. This document synthesizes technical data with practical, field-proven insights to ensure experimental success and data integrity.
Introduction to 4-Phenylpiperidine-4-carboxamides
4-Phenylpiperidine-4-carboxamides represent a class of compounds with diverse pharmacological activities, often targeting the central nervous system. Due to the limited public data on this compound, this guide will use a well-studied analog, NNC 38-1049 , as a representative compound to establish a framework for experimental design. NNC 38-1049 is a potent and selective histamine H3 receptor antagonist, and its study provides valuable insights into the potential applications and in vivo handling of this class of molecules.[1][2][3][4][5]
Mechanism of Action: The Histamine H3 Receptor
NNC 38-1049 acts as a competitive antagonist at the histamine H3 receptor.[1] These receptors are primarily presynaptic autoreceptors in the central nervous system, where they inhibit the synthesis and release of histamine. By blocking these receptors, NNC 38-1049 disinhibits histamine release, leading to increased histaminergic neurotransmission in key brain regions like the hypothalamus.[1] This enhanced histaminergic signaling is associated with a reduction in food intake and body weight, making H3 receptor antagonists a subject of interest in obesity and metabolic disorder research.[1][3][5]
Caption: Mechanism of action of NNC 38-1049 as a histamine H3 receptor antagonist.
Dosage and Formulation in Animal Models
The selection of an appropriate dosage and vehicle is critical for the successful in vivo evaluation of any compound. The following data for NNC 38-1049 in rats can serve as a starting point for dose-ranging studies with this compound.
Reported Dosages of NNC 38-1049
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Diet-Induced Obese Rats | Oral (gavage) | 20-40 mg/kg | Significant reduction in food intake and body weight. | [1] |
| Female Rats | Intraperitoneal (i.p.) | 10 mg/kg/day | Prevention of weight gain in a model of excessive eating. | [6] |
Formulation and Vehicle Selection
The choice of vehicle depends on the physicochemical properties of the test compound and the intended route of administration. For oral administration, aqueous solutions or suspensions are preferred.[7]
Vehicle Considerations for Oral Administration:
-
Aqueous Vehicles: For water-soluble compounds, sterile water for injection or phosphate-buffered saline (PBS) are ideal.
-
Suspension Vehicles: For poorly soluble compounds, common suspending vehicles include:
-
0.5% - 1% (w/v) Carboxymethyl cellulose (CMC) in water.[7]
-
0.5% (w/v) Methylcellulose in water.
-
-
Solubilizing Agents: In cases of very low solubility, co-solvents or surfactants may be necessary. However, their use should be justified and accompanied by vehicle-only control groups to assess any intrinsic effects.[8] Examples include:
-
Polyethylene glycol (PEG) 300 or 400
-
Tween 80
-
Dimethyl sulfoxide (DMSO) (use with caution and at low concentrations, e.g., <10%).[9]
-
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the preparation and administration of a this compound formulation. These protocols are designed to be self-validating by incorporating best practices and quality control steps.
Protocol for Formulation Preparation (Oral Gavage)
This protocol describes the preparation of a 10 mg/mL suspension in 0.5% CMC.
-
Materials:
-
This compound
-
Carboxymethyl cellulose (low viscosity)
-
Sterile, purified water
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Analytical balance
-
-
Procedure:
-
Vehicle Preparation:
-
In a sterile beaker, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a magnetic stir bar.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
-
Compound Weighing:
-
Accurately weigh the required amount of this compound. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
-
Suspension Preparation:
-
While stirring the 0.5% CMC vehicle, slowly add the weighed compound.
-
Continue to stir until a homogenous suspension is formed. Visually inspect for any clumps.
-
Maintain continuous stirring during dosing to ensure uniform suspension.
-
-
Experimental Workflow
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice | springermedizin.de [springermedizin.de]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Critical Scientific Advisory on the Use of 4-Phenylpiperidine Analogs in Cell Culture
To our valued research community,
In our commitment to upholding the highest standards of scientific integrity and providing field-proven insights, we must address the current state of knowledge regarding 4-Phenylpiperidine-4-carboxamide monohydrochloride . Following a comprehensive review of scientific literature and chemical supplier databases, we have determined that this specific compound is not well-characterized, and there is a significant absence of published data regarding its biological activity, mechanism of action, and established protocols for its use in cell culture experiments.
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active compounds. However, the precise biological effects are dictated by the specific substitutions on the piperidine ring and associated functional groups. Our investigation revealed frequent confusion between the requested compound and other, well-documented analogs.
It is imperative for the scientific accuracy and reproducibility of your research that you confirm the precise chemical identity of the compound you are using. We urge you to verify the CAS (Chemical Abstracts Service) number of your reagent.
Once you have confirmed the CAS number, we would be pleased to provide a detailed and accurate Application Note and Protocol guide for the specific molecule you are investigating. In the interim, to aid in your research and highlight the importance of precise chemical identification, we are providing a comparative overview of two distinct, yet related, 4-phenylpiperidine structures.
Comparative Overview of 4-Phenylpiperidine Analogs
The following sections illustrate how minor structural variations in the 4-phenylpiperidine scaffold can lead to vastly different biological activities and research applications.
Analog 1: A Precursor Molecule - 4-Phenylpiperidine-4-carboxylic acid hydrochloride
This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It is not typically used as a bioactive agent itself in cell culture but rather as a starting material for further chemical elaboration.
-
Primary Application: Synthetic precursor for analgesics and psychoactive agents[1].
-
Key Insight: Its primary utility is in medicinal chemistry and drug development as a building block, not as a direct modulator of cellular pathways in its own right[1].
Analog 2: A Bioactive Molecule - 4-Phenylpiperidine-2-carboxamide Analogs
In contrast to the 4-carboxylic acid, shifting the carboxamide to the 2-position of the piperidine ring, along with other modifications, yields compounds with significant biological activity.
-
Primary Application: Research has shown that analogs of this structure can act as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor[2][3].
-
Mechanism of Action: These PAMs do not activate the receptor on their own but enhance the response of the receptor to the endogenous ligand, serotonin. This modulation can be investigated in cell-based assays measuring downstream signaling events like calcium mobilization[2][3].
-
Cell Culture Relevance: For a compound like this, cell lines expressing the 5-HT2C receptor (e.g., CHO or HEK293 cells) would be the appropriate model system. Experiments would typically involve treating the cells with the compound in the presence of varying concentrations of serotonin and measuring the potentiation of the serotonin-induced response.
The Path Forward: Ensuring Scientific Rigor
We stand ready to assist you further. Please provide the CAS number for your compound of interest, and we will generate a comprehensive, tailored Application Note and Protocol to support your research endeavors. Your commitment to scientific precision is the foundation of discovery, and we are here to support that mission.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Phenylpiperidine-4-carboxamide Monohydrochloride as a Key Intermediate in Modern Drug Synthesis
Abstract
The 4-phenylpiperidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous centrally active therapeutic agents. Its derivatives are renowned for their potent pharmacological activities, particularly as analgesics.[1][2] This document provides detailed application notes and protocols centered on 4-Phenylpiperidine-4-carboxamide monohydrochloride, a versatile and crucial precursor in the synthesis of advanced pharmaceutical intermediates. We will explore its physicochemical properties, safe handling procedures, and its direct application in synthetic routes leading to potent analgesics. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations that ensure reliable and reproducible outcomes.
Core Concepts: Physicochemical Properties and Safe Handling
This compound serves as a stable, crystalline solid, making it an ideal starting material for multi-step syntheses. Its hydrochloride salt form enhances solubility in polar solvents, a desirable characteristic for reaction chemistry.[3]
Table 1: Physicochemical Properties of this compound and Related Precursors
| Property | Data | Source |
|---|---|---|
| IUPAC Name | 4-phenylpiperidine-4-carboxamide;hydrochloride | N/A |
| Molecular Formula | C₁₂H₁₆N₂O · HCl | Calculated |
| Molecular Weight | 240.73 g/mol | Calculated |
| Appearance | White to off-white solid | General Observation |
| CAS Number | 51304-58-6 (for related nitrile precursor) | |
| Solubility | Soluble in water, methanol | General Chemical Principles |
| Storage | Store at 0-8°C in a dry, well-ventilated place. |[3] |
Mandatory Safety & Handling Protocol
The handling of piperidine derivatives requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The following measures are derived from safety data sheets of structurally related compounds.[4][5][6]
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Category | Description & Precautionary Statements | Recommended PPE |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[6] Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[4] | Nitrile gloves, Lab coat, Chemical safety goggles |
| Skin Irritation | Causes skin irritation. Wash skin thoroughly after handling.[6] | Appropriate protective gloves and clothing.[6] |
| Eye Irritation | Causes serious eye irritation.[6] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | Chemical safety goggles or face shield (EN166).[6] |
| Respiratory Irritation | May cause respiratory irritation.[6] Avoid breathing dust. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | NIOSH/MSHA approved respirator (if ventilation is inadequate).[4] |
Emergency Procedures:
-
Spills: Ensure adequate ventilation.[5] Sweep up spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4]
-
Fire: Use dry powder, foam, water spray, or carbon dioxide (CO₂) as extinguishing media.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
The 4-Phenylpiperidine Scaffold: A Pharmacological Cornerstone
The 4-phenylpiperidine moiety is a critical pharmacophore for a wide array of drugs targeting the central nervous system (CNS). Its rigid structure correctly orients the phenyl group and the piperidine nitrogen, facilitating high-affinity interactions with various receptors, most notably the µ-opioid receptor.[7][8] The 4-carboxamide functional group on the precursor provides a versatile chemical handle for further molecular elaboration.
Caption: Core structure of 4-Phenylpiperidine-4-carboxamide.
Synthesis of the Precursor
A common and efficient route to synthesize 4-Phenylpiperidine-4-carboxamide is through the controlled hydrolysis of its corresponding nitrile precursor, 4-Cyano-4-phenylpiperidine. This method is advantageous due to the commercial availability of the nitrile starting material.
Protocol 3.1: Synthesis of 4-Phenylpiperidine-4-carboxamide via Nitrile Hydrolysis
Principle: This protocol utilizes a strong acid-catalyzed hydrolysis. The protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water, proceeding through an imidic acid intermediate to the primary amide.
Materials:
-
4-Cyano-4-phenylpiperidine hydrochloride (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ammonium Hydroxide (28-30%)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, add 4-Cyano-4-phenylpiperidine hydrochloride (e.g., 10.0 g).
-
Acid Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 50 mL) with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
Hydrolysis: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the mixture to 80-90°C and maintain it for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice or cold deionized water. Extreme caution is advised during this step as it is highly exothermic.
-
Basification & Extraction: Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the pH is ~9-10. This will precipitate the product. Extract the aqueous slurry with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Phenylpiperidine-4-carboxamide. The monohydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., isopropanol) and adding a stoichiometric amount of hydrochloric acid.
Caption: Workflow for the synthesis of the target precursor.
Application in Drug Synthesis: Pathway to Opioid Intermediates
4-Phenylpiperidine-4-carboxamide is a strategic starting point for synthesizing complex drug molecules. A primary application is in the construction of potent opioid analgesics of the fentanyl class. The following protocol outlines a representative transformation: the N-alkylation of the piperidine ring, a critical step for achieving high receptor affinity.
Protocol 4.1: N-Alkylation with 2-Phenethyl Bromide
Principle: This reaction is a standard nucleophilic substitution (SN2) where the secondary amine of the piperidine ring acts as the nucleophile, displacing the bromide from 2-phenethyl bromide. A non-nucleophilic base is used to scavenge the HBr generated, driving the reaction to completion.
Materials:
-
4-Phenylpiperidine-4-carboxamide (1.0 eq)
-
2-Phenethyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Setup: To a dry round-bottom flask, add 4-Phenylpiperidine-4-carboxamide (e.g., 5.0 g), anhydrous potassium carbonate (e.g., 13.5 g), and anhydrous acetonitrile (e.g., 100 mL).
-
Reagent Addition: Stir the suspension vigorously and add 2-phenethyl bromide (e.g., 4.9 mL) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress can be monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product, 1-(2-phenethyl)-4-phenylpiperidine-4-carboxamide, can be purified by column chromatography on silica gel.
Caption: N-Alkylation of the 4-phenylpiperidine scaffold. (Note: A placeholder is used for the product image). This resulting molecule is a key intermediate that can be further modified towards potent fentanyl analogues.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized precursor and its derivatives. A combination of spectroscopic techniques should be employed.[8][9]
Table 4: Expected Analytical Data for 4-Phenylpiperidine-4-carboxamide
| Technique | Expected Results |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (phenyl ring), piperidine ring protons (often complex multiplets), and amide protons (broad singlets). |
| ¹³C NMR | Resonances for the quaternary carbon at the 4-position, distinct aromatic carbons, piperidine carbons, and the carbonyl carbon of the amide. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the secondary amine and primary amide (~3200-3400), C=O stretching of the amide (~1650), and C-H stretching of the aromatic ring (~3000-3100). |
| Mass Spec (MS) | The molecular ion peak (M+) corresponding to the free base should be observed, along with characteristic fragmentation patterns. |
Conclusion
This compound is a high-value precursor whose strategic importance in pharmaceutical synthesis cannot be overstated. Its stable nature and versatile functional groups allow for its incorporation into complex synthetic pathways, particularly those targeting potent opioid analgesics. The protocols and guidelines presented in this document provide a robust framework for the safe handling, synthesis, and application of this key chemical intermediate, empowering researchers to advance the frontiers of medicinal chemistry and drug discovery.
References
-
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. DovePress. [Link]
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Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. PubChem. [Link]
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Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal. [Link]
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Phenylpiperidines. Wikipedia. [Link]
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Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar. [Link]
- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
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4-Phenylpiperidine. Wikipedia. [Link]
- CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
-
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]
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Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. [Link]
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Precursor and chemical trends in illicit drug manufacturing. DEA Diversion Control Division. [Link]
-
Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]
-
Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
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- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
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- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
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4-Phenylpiperidine-4-carboxamide monohydrochloride in high-throughput screening
An Application Guide to High-Throughput Screening of 4-Phenylpiperidine-4-carboxamide and its Analogs
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 4-phenylpiperidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for presenting functional groups in precise orientations, enabling potent and selective interactions with a wide range of biological targets. This scaffold is the foundational structure for numerous clinically significant drugs, particularly opioids such as pethidine (meperidine) and loperamide.[1][2] The derivatization of this core, specifically into 4-Phenylpiperidine-4-carboxamide, has unlocked new therapeutic avenues. Research has demonstrated that compounds bearing this motif exhibit diverse biological activities, including potent analgesic effects and activity as C-C chemokine receptor type 5 (CCR5) inhibitors, which are crucial in anti-HIV therapies.[3][4]
The monohydrochloride salt form of 4-Phenylpiperidine-4-carboxamide is frequently utilized in research settings. This salt enhances the compound's aqueous solubility and stability, making it highly amenable to the preparation of stock solutions for high-throughput screening (HTS) campaigns.[5]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-proven protocols for conducting HTS campaigns with libraries centered around the 4-Phenylpiperidine-4-carboxamide scaffold. We will explore two orthogonal, industry-standard HTS methodologies: a competitive binding assay using Fluorescence Polarization and a cell-based functional assay measuring cyclic AMP (cAMP) modulation, both targeting the G-Protein Coupled Receptor (GPCR) superfamily—a logical and highly validated target class for this chemical series.
Part 1: The Rationale for Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant percentage of all modern pharmaceuticals.[6] Their involvement in a vast array of physiological processes makes them prime targets for therapeutic intervention. The established activity of 4-phenylpiperidine derivatives against opioid, serotonin, and chemokine receptors—all members of the GPCR family—provides a strong rationale for focusing screening efforts on this target class.[1][4][7]
GPCRs transduce extracellular signals into intracellular responses via heterotrimeric G proteins, which are composed of Gα, Gβ, and Gγ subunits. Based on the Gα subunit, signaling is broadly classified into three primary pathways:
-
Gαs: Stimulates the enzyme adenylyl cyclase, leading to an increase in the second messenger cyclic AMP (cAMP).
-
Gαi: Inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.
-
Gαq: Activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which results in the release of intracellular calcium (Ca²⁺).[7]
The following protocols are designed to interrogate compound interactions with Gαs- and Gαi-coupled receptors, which are frequently modulated by molecules containing the 4-phenylpiperidine scaffold.
Caption: Overview of major GPCR signaling pathways.
Part 2: Compound Handling and Library Preparation for HTS
The integrity of an HTS campaign begins with meticulous compound management. The superior solubility of 4-Phenylpiperidine-4-carboxamide monohydrochloride simplifies the creation of high-concentration, homogenous stock solutions, which is critical for minimizing compound precipitation and ensuring accurate dispensing with automated liquid handlers.
Protocol for Master Stock and Assay Plate Preparation
-
Master Stock Preparation (10 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into appropriate volumes in certified low-binding tubes to avoid freeze-thaw cycles and store at -20°C.
-
-
Intermediate and Assay Plate Stamping:
-
For a typical dose-response experiment, create an intermediate dilution plate. Thaw a master stock aliquot and dilute it in 100% DMSO to create the highest concentration point for the assay (e.g., 1 mM).
-
Perform a serial dilution (e.g., 1:3 or 1:5) across a 96-well plate in 100% DMSO to create a concentration gradient.
-
Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), "stamp" a small volume (e.g., 50-200 nL) from the DMSO dilution plate into the bottom of the 384-well assay plates. This "nanodroplet" of compound in DMSO will then be diluted by the addition of aqueous assay reagents. This minimizes the final DMSO concentration in the assay to <1%, which is tolerated by most biological systems.
-
Part 3: HTS Assay Protocol 1: Competitive Binding via Fluorescence Polarization (FP)
Scientific Principle
Fluorescence Polarization (FP) is a homogenous assay technique ideal for studying receptor-ligand binding in real-time.[8][9] The principle relies on the rotational speed of a fluorescently labeled molecule (a "tracer").
-
A small tracer molecule, when excited by plane-polarized light, tumbles rapidly in solution before emitting light. This rapid rotation results in a high degree of depolarization of the emitted light, yielding a low FP signal .
-
When the tracer binds to a large protein receptor, its tumbling is significantly slowed. This results in less depolarization and a high FP signal .
In a competitive FP assay, a test compound that binds to the same site on the receptor as the tracer will displace it, causing the tracer to tumble freely again. This displacement leads to a decrease in the FP signal , which is directly proportional to the binding affinity of the test compound.[10][11]
Caption: Principle of a competitive Fluorescence Polarization assay.
Detailed Protocol: GPCR Competitive Binding FP Assay
This protocol is designed for a 384-well plate format.
-
Reagents and Materials:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) and 0.005% Tween-20. The detergents are crucial to prevent non-specific binding of compounds and proteins to the plate surface.
-
Target: Purified, recombinant GPCR of interest, solubilized in an appropriate detergent micelle.
-
Tracer: A fluorescently labeled ligand known to bind the target GPCR. The concentration should be optimized to be around its dissociation constant (Kd).
-
Test Compound: 4-Phenylpiperidine-4-carboxamide library plates, pre-stamped as described in Part 2.
-
Plates: Low-binding, black, 384-well microplates. Polystyrene plates can sometimes bind free tracer, artificially increasing the polarization signal.[12]
-
Plate Reader: Instrument capable of measuring fluorescence polarization with appropriate excitation/emission filters for the chosen fluorophore.
-
-
Step-by-Step Methodology:
-
Prepare the GPCR solution in Assay Buffer at 2X the final desired concentration.
-
Add 10 µL of the 2X GPCR solution to each well of the 384-well plate containing the pre-stamped test compound. For "No Receptor" control wells, add 10 µL of Assay Buffer instead.
-
Prepare the Tracer solution in Assay Buffer at 2X the final desired concentration.
-
Add 10 µL of the 2X Tracer solution to all wells. The final volume is now 20 µL.
-
Controls:
-
Maximum Signal (High Control): Wells with GPCR, Tracer, and only DMSO (no test compound).
-
Minimum Signal (Low Control): Wells with Tracer and DMSO, but no GPCR.
-
-
Seal the plate, centrifuge briefly (e.g., 1000 rpm for 1 min) to bring all liquid to the bottom, and incubate at room temperature for 60 minutes, protected from light. Incubation time should be sufficient to reach binding equilibrium.
-
Read the plate on an FP reader. The output is typically in millipolarization (mP) units.
-
-
Data Analysis and Quality Control:
-
The percentage of inhibition for each test compound concentration is calculated as: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. It is calculated from the high and low controls. Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
An assay is considered excellent for HTS if Z' > 0.5 .[10]
-
-
| Concentration (nM) | mP Reading | % Inhibition |
| 0 (High Control) | 285 | 0.0% |
| 1 | 278 | 4.8% |
| 10 | 255 | 20.7% |
| 100 | 180 | 72.4% |
| 1000 | 110 | 120.7% |
| 10000 | 98 | 129.0% |
| Low Control | 95 | 131.0% |
| Table 1: Example data from an FP competitive binding assay. |
Part 4: HTS Assay Protocol 2: Functional Cell-Based cAMP Assay
Scientific Principle
While binding assays confirm physical interaction, functional assays measure the biological consequence of that interaction. For Gαs- or Gαi-coupled receptors, the most direct functional readout is the modulation of intracellular cAMP.[13] This protocol describes a homogenous, luminescence-based competitive immunoassay for quantifying cAMP levels in cells, a common format for HTS.[6][14]
The assay principle involves a competition between cellular cAMP produced by the cells and a known amount of a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The detection system (e.g., enzyme fragment complementation or HTRF) generates a signal that is inversely proportional to the amount of cAMP in the cells. Therefore, for a Gαs-coupled receptor:
-
High Agonist Activity → High Cellular cAMP → Low Assay Signal
Caption: Workflow for a cell-based cAMP functional assay.
Detailed Protocol: Gαs-Coupled Receptor cAMP Assay
This protocol is designed for a 384-well plate format using cryopreserved, assay-ready cells.
-
Reagents and Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the target Gαs-coupled GPCR, prepared as a cryopreserved, assay-ready stock.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with serum and antibiotics.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or PBS with a phosphodiesterase (PDE) inhibitor like IBMX or rolipram. PDE inhibitors are critical as they prevent the degradation of cAMP, thus amplifying the signal window.
-
cAMP Detection Kit: A commercial homogenous cAMP assay kit (e.g., cAMP-Glo™, HTRF cAMP Dynamic 2, or HitHunter® cAMP).[6][14] These kits contain lysis buffer, a labeled cAMP conjugate, a specific antibody, and detection substrates.
-
Plates: Solid white, tissue-culture treated, 384-well plates.
-
Plate Reader: A luminometer or other reader compatible with the chosen detection kit's technology.
-
-
Step-by-Step Methodology:
-
Rapidly thaw the cryopreserved cells in a 37°C water bath.[15]
-
Transfer cells to a larger volume of pre-warmed Stimulation Buffer and centrifuge gently (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh Stimulation Buffer to the optimal cell density determined during assay development (e.g., 5,000 cells/10 µL).
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate containing the pre-stamped test compound.
-
Controls:
-
Maximum Stimulation (Low Signal Control): Wells with cells and a saturating concentration of a known reference agonist.
-
Basal Level (High Signal Control): Wells with cells and only DMSO (no agonist).
-
-
Seal the plate and incubate at 37°C for 30 minutes.
-
Following the manufacturer's instructions for the chosen cAMP kit, add the lysis reagent and detection reagents. This typically involves two sequential additions with brief incubation periods (e.g., 60 minutes for the antibody binding, then 60 minutes for signal development).
-
Read the plate on a luminometer.
-
-
Data Analysis and Quality Control:
-
The raw luminescence units (RLU) are inversely proportional to the cAMP concentration.
-
Normalize the data by setting the mean of the basal control to 100% activity and the mean of the max stimulation control to 0% activity.
-
Plot the normalized activity versus the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
-
Calculate the Z'-factor using the basal and max stimulation controls to ensure assay robustness.
-
| Concentration (nM) | RLU | Normalized Activity (%) |
| 0 (Basal Control) | 850,000 | 100.0% |
| 0.1 | 825,000 | 96.3% |
| 1 | 650,000 | 70.6% |
| 10 | 250,000 | 11.8% |
| 100 | 120,000 | -11.8% |
| 1000 | 105,000 | -14.0% |
| Max Stim Control | 100,000 | -14.7% |
| Table 2: Example data from a Gαs-coupled cAMP functional assay. |
Conclusion
The 4-Phenylpiperidine-4-carboxamide scaffold represents a highly valuable starting point for drug discovery campaigns targeting GPCRs and other important protein classes. A successful HTS campaign relies on the strategic selection of robust, orthogonal assays that can efficiently identify and characterize active compounds from large libraries. The Fluorescence Polarization binding assay provides a direct measure of physical interaction with the target protein, while the cell-based cAMP functional assay validates the biological activity of these interactions in a relevant cellular context. By employing these detailed protocols, ensuring meticulous compound handling, and adhering to stringent quality control standards like the Z'-factor, research organizations can confidently and effectively screen libraries based on this privileged scaffold, accelerating the journey from initial hit identification to lead optimization.
References
-
Title: Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: High-Throughput Discovery Sciences Source: University of Illinois Chicago URL: [Link]
-
Title: An Optimization Platform of High-Throughput GPCR for Drug Discovery Source: Profacgen URL: [Link]
-
Title: 4-Phenylpiperidine | C11H15N | CID 69873 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation Source: Northwestern Medical Journal URL: [Link]
-
Title: 4-Phenylpiperidine Source: Wikipedia URL: [Link]
-
Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
-
Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL: [Link]
-
Title: High-Throughput Screening of GPCRs for Drug Discovery Source: Celtarys URL: [Link]
-
Title: Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor Source: ResearchGate URL: [Link]
-
Title: Combinatorial Chemistry & High Throughput Screening Source: Bentham Science URL: [Link]
-
Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]
-
Title: Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice Source: ResearchGate URL: [Link]
-
Title: High-Throughput GPCR Assay Development Source: Agilent Technologies URL: [Link]
-
Title: cAMP Hunter™ eXpress GPCR Assay Source: Eurofins DiscoverX URL: [Link]
-
Title: A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 Source: MDPI URL: [Link]
-
Title: A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors Source: ACS Omega, American Chemical Society URL: [Link]
-
Title: What is the current value of fluorescence polarization assays in small molecule screening? Source: Taylor & Francis Online URL: [Link]
-
Title: HitHunter® cAMP Assay for Small Molecules Source: Eurofins DiscoverX URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors Source: PubMed, National Institutes of Health (NIH) URL: [Link]
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Application Notes & Protocols: Characterizing 4-Phenylpiperidine-4-carboxamide monohydrochloride with Radioligand Binding Assays
Introduction: Unveiling the Pharmacological Profile of a Novel Piperidine Derivative
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] Compounds in this class have been developed as analgesics, dopamine D2 receptor ligands, and serotonin 5-HT2C receptor modulators.[1][3][4] 4-Phenylpiperidine-4-carboxamide monohydrochloride belongs to this pharmacologically significant family. Determining its affinity and selectivity for specific biological targets is a critical step in elucidating its therapeutic potential and mechanism of action.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5] These assays are robust, highly sensitive, and provide invaluable data on receptor affinity (Kd, Ki) and density (Bmax).[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding profile of a test compound, such as this compound, using competitive radioligand binding assays. We will delve into the underlying principles, provide detailed, field-proven protocols, and explain the critical reasoning behind each experimental step.
The Principle of Competitive Radioligand Binding
A competitive binding assay is a powerful and widely used method to determine the affinity of an unlabeled test compound (the "competitor") for a receptor.[7] The assay measures the ability of the test compound to compete with a radioactively labeled ligand (the "radioligand"), which has a known high affinity for the target receptor.
The core principle involves incubating a fixed amount of receptor preparation and a fixed concentration of radioligand with varying concentrations of the unlabeled test compound.[6] As the concentration of the test compound increases, it displaces more of the radioligand from the receptor binding sites. This reduction in bound radioactivity is measured and used to calculate the test compound's inhibitory concentration (IC50), which can then be converted to an affinity constant (Ki).
Caption: Competitive binding assay principle.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related piperidine compounds necessitate careful handling.[8]
-
Hazard Profile: Assumed to be harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid direct contact with skin and eyes.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12]
-
Radioisotope Handling: All work with radiolabeled materials must be performed in designated areas by authorized personnel, following all institutional and national radiation safety regulations.
Experimental Design & Workflow
A successful binding assay relies on a logical workflow, from preparing the biological materials to analyzing the final data. This process ensures reproducibility and generates high-quality, trustworthy results.
Caption: Overall workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Protocol 1: Preparation of Cell Membrane Homogenates
This protocol describes the preparation of crude cell membranes, which serve as the source of receptors. The procedure is adapted from standard methodologies.[13][14]
Rationale: Using isolated membranes rather than whole cells provides a cleaner system, reducing non-specific binding and eliminating confounding factors like receptor internalization or cellular metabolism of the test compound.[15]
Materials:
-
Cell pellet (from cells overexpressing the target receptor) or frozen tissue.
-
Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold).
-
Protease Inhibitor Cocktail (100x stock).
-
Cryopreservation Buffer: Lysis Buffer with 10% (w/v) sucrose.
-
Dounce homogenizer or polytron.
-
High-speed centrifuge.
Procedure:
-
Preparation: Thaw the cell pellet on ice. Add 1x Protease Inhibitor Cocktail to the Lysis Buffer just before use.
-
Homogenization: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer. Homogenize with 15-20 strokes in a Dounce homogenizer or using a polytron until the cell suspension is uniform.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation (Step 4). This wash step is crucial for removing cytosolic proteins that may interfere with the assay.
-
Final Resuspension & Storage: Resuspend the final pellet in a minimal volume of Cryopreservation Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce™ BCA Protein Assay.
-
Aliquoting and Storage: Aliquot the membrane suspension into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Competitive Binding Assay (96-Well Filtration Format)
This protocol outlines the steps for a standard competition assay using a filtration-based method to separate bound from free radioligand.[14]
Materials:
-
Test Compound Stock: this compound dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Radioligand: A suitable radioligand for the target receptor (e.g., [³H]-dopamine for dopamine receptors), diluted in Assay Buffer. The concentration should be at or near its Kd value for the receptor.
-
Non-specific Binding (NSB) Agent: A known high-affinity ligand for the target receptor, used at a saturating concentration (e.g., 10 µM Haloperidol for D2 receptors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Membrane preparation (from Protocol 1).
-
96-well reaction plate and 96-well filter plate (e.g., GF/C filter plate, pre-soaked in 0.3% polyethyleneimine).
-
Vacuum filtration manifold (Harvester).
-
Scintillation cocktail and a liquid scintillation counter or MicroBeta counter.
Assay Plate Setup: A well-planned plate layout is essential for accuracy.
| Well Type | Receptor | Radioligand | Test Compound | NSB Agent | Purpose |
| Total Binding | + | + | - | - | Measures 100% specific binding + NSB |
| Non-Specific Binding | + | + | - | + (High Conc.) | Measures background binding |
| Test Compound | + | + | + (Serial Dilution) | - | Measures displacement by test compound |
Procedure:
-
Prepare Test Compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., from 10 pM to 100 µM).
-
Plate Additions: In a 96-well reaction plate, add the components in the following order (example volumes for a 250 µL final volume):
-
50 µL of Assay Buffer (for Total Binding wells) OR NSB Agent (for NSB wells) OR the appropriate test compound dilution.
-
150 µL of diluted membrane preparation (typically 5-50 µg protein/well). Gently vortex the membrane stock before adding.
-
50 µL of diluted radioligand.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C).[14] The incubation time should be sufficient to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter plate using a cell harvester.[14] This step separates the membrane-bound radioligand (captured on the filter) from the free radioligand (which passes through).
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter mat completely (e.g., 30 minutes at 50°C).[14] Add scintillation cocktail to each well and count the radioactivity using a suitable counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
Protocol 3: Data Analysis and Interpretation
The raw data (CPM or DPM) must be processed to determine key binding parameters.
Procedure:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generate Competition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding:
-
% Specific Binding = (CPM_Test_Compound - CPM_NSB) / (CPM_Total - CPM_NSB) * 100
-
Plot the % Specific Binding (Y-axis) against the log concentration of the test compound (X-axis). The resulting plot should be a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
Using a non-linear regression curve-fitting software (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]
-
-
Calculate Kᵢ:
-
The IC₅₀ is dependent on the assay conditions, particularly the concentration of the radioligand used. To determine the intrinsic affinity constant (Ki) of the test compound, use the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
And K_d is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).[6]
-
-
Summary of Key Binding Parameters
| Parameter | Definition | How it is Determined | Significance |
| Kd | Dissociation Constant | From saturation binding assays. The concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[16] | Measures the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity. |
| Bmax | Maximum Binding Capacity | From saturation binding assays. The total number of receptors in the preparation.[16] | Indicates the density of the target receptor in the tissue or cell preparation. |
| IC50 | Half Maximal Inhibitory Concentration | From competitive binding assays. The concentration of a competitor that displaces 50% of the specific binding of the radioligand.[7] | A measure of the functional strength of the test compound under specific assay conditions. |
| Ki | Inhibition Constant | Calculated from the IC50 using the Cheng-Prusoff equation.[6] | An absolute measure of the affinity of the test compound for the receptor, independent of assay conditions. |
References
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Oncodesign Services. (n.d.). Radioligand Binding Assay. In Vitro Biology. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5). Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
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ResearchGate. (2007). GSK189254, a Novel H3 Receptor Antagonist That Binds to Histamine H3 Receptors in Alzheimer's Disease Brain and Improves Cognitive Performance in Preclinical Models. Retrieved from [Link]
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PMC. (n.d.). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. Retrieved from [Link]
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Wikipedia. (n.d.). A-423,579. Retrieved from [Link]
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ScienceDirect. (n.d.). Brain histaminergic system: An emerging target for the treatment of.... Retrieved from [Link]
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PubMed Central. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]
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ResearchGate. (n.d.). The role of histamine 3 receptors in the control of food intake in a seasonal model of obesity: The Siberian hamster. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]
-
PubMed Central. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands.... Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]
-
Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. Retrieved from [Link]
-
PMC. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]
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Application Notes & Protocols: Electrophysiological Characterization of 4-Phenylpiperidine-4-carboxamide Derivatives
A Senior Application Scientist's Guide for Researchers in Neuroscience and Drug Development
Introduction: The Dual-Action Complexity of 4-Phenylpiperidines
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous centrally active therapeutic agents, most notably synthetic opioids like pethidine (Meperidine).[1][2] While the primary pharmacological target of these compounds is often a G-protein coupled receptor (GPCR), their electrophysiological profile is frequently more complex. Many exhibit significant "off-target" effects, including direct modulation of voltage-gated ion channels, which contributes to both their therapeutic efficacy and potential toxicity.[3][4]
This guide focuses on the electrophysiological investigation of compounds based on the 4-phenylpiperidine-4-carboxamide structure, using the well-documented opioid Pethidine (Meperidine) as a representative agent. Pethidine presents a classic example of a dual-action compound:
-
Primary GPCR-Mediated Action: Agonism at the µ-opioid receptor (MOR), which triggers downstream signaling that modulates neuronal excitability.[5][6]
-
Secondary Direct Channel Action: Local anesthetic-like blockade of voltage-gated sodium channels (VGSCs), independent of its opioid receptor activity.[7][8]
Understanding how to experimentally dissect these distinct mechanisms is critical for any researcher characterizing novel compounds from this chemical family. This document provides the conceptual framework and detailed protocols to rigorously evaluate these multifaceted electrophysiological effects.
Mechanisms of Action: A Dichotomy of Cellular Effects
The net effect of a 4-phenylpiperidine compound on a neuron's firing pattern is an integrated response to at least two major signaling pathways.
Primary Mechanism: µ-Opioid Receptor (MOR) Activation
As a MOR agonist, pethidine mimics endogenous opioids to inhibit neuronal activity.[5] This is achieved through the activation of a pertussis toxin-sensitive Gαi/o protein, which initiates two principal downstream pathways that suppress neuronal excitability.[9][10]
-
Activation of GIRK Channels: The dissociated Gβγ subunit directly binds to and opens G-protein-gated inwardly rectifying potassium (GIRK) channels.[10][11] This leads to K+ efflux, causing membrane hyperpolarization and moving the neuron further from its action potential threshold.
-
Inhibition of VGCCs: The Gβγ subunit also binds to and inhibits presynaptic N- and P/Q-type voltage-gated calcium channels (VGCCs).[12][13] This reduction in Ca2+ influx is a primary mechanism for decreasing neurotransmitter release.
These coordinated actions result in a powerful synaptic inhibition, which is the basis for the compound's analgesic effects.[14]
Caption: GPCR-mediated signaling cascade of Pethidine.
Secondary Mechanism: Direct Blockade of Voltage-Gated Sodium Channels
Independent of opioid receptors, pethidine physically occludes the pore of voltage-gated sodium channels (VGSCs), a mechanism it shares with classic local anesthetics like lidocaine.[7][15] This block is not antagonized by opioid antagonists like naloxone, confirming its distinct nature.[4][15]
Key characteristics of this block include:
-
Tonic Block: Inhibition of the channel in its resting state.
-
Phasic (Use-Dependent) Block: Increased block with repetitive channel opening, as the drug binds with higher affinity to the open and inactivated states of the channel.[7]
-
Voltage-Dependence: A hyperpolarizing shift in the steady-state inactivation curve, meaning more channels are unavailable for opening at normal resting potentials.[7]
This action directly impedes the generation and propagation of action potentials, contributing to its local anesthetic properties.[3]
Caption: Pethidine's direct block of VGSCs inhibits action potentials.
Quantitative Data Summary
The potency of pethidine at its different molecular targets varies significantly. This separation in effective concentration is the key to designing experiments that can isolate each effect.
| Parameter | Target | Value | Species/System | Reference |
| Tonic Block IC50 | Voltage-Gated Na+ Channel | 164 µM | Xenopus laevis peripheral nerve | [15] |
| Tonic Block IC50 | Delayed Rectifier K+ Channel | 194 µM | Xenopus laevis peripheral nerve | [15] |
| Tonic Block IC50 | Ca2+-activated K+ Channel | 161 µM | Xenopus laevis peripheral nerve | [15] |
| Inhibition of ICa | L-type, N-type, T-type Ca2+ Channels | 100 µM (reduced currents significantly) | Rat ventricular myocytes | [4] |
| Inhibition of ICa (GPCR) | HVA Calcium Channels | EC50 ≈ 100 nM (via µ-opioid receptor) | Rat Nucleus Accumbens Neurons | [12] |
| Inhibition of ICa (GPCR) | LVA & HVA Calcium Channels | IC50 ≈ 33 nM (via µ-opioid receptor) | Rat Vestibular Afferent Neurons | [9] |
Note: IC50/EC50 values are highly dependent on the specific ion channel subtype, expression system, and experimental conditions (e.g., holding potential, stimulation frequency).
Experimental Protocols
The following protocols provide a framework for dissecting the GPCR-mediated and direct channel-blocking effects of 4-phenylpiperidine-4-carboxamide derivatives using whole-cell patch-clamp electrophysiology.
Protocol 1: Isolating GPCR-Mediated GIRK Channel Activation
Objective: To measure the activation of GIRK currents by the test compound in a manner that is dependent on MOR activation and to confirm this with a competitive antagonist.
Causality: By using a low concentration of the test compound (e.g., Pethidine at 1-10 µM), we can selectively activate high-affinity MORs without directly engaging lower-affinity ion channel targets. The inclusion of GTP in the pipette is essential for the G-protein cycle, and the use of a high-potassium external solution enhances the inward rectifying current, making it easier to measure.
Caption: Workflow for characterizing GPCR-mediated GIRK activation.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably co-expressing the human µ-opioid receptor and GIRK1/2 channel subunits (e.g., HEK293) or cultured primary neurons known to express these channels (e.g., hippocampal or VTA neurons).
-
Solutions:
-
Internal Solution (in mM): 140 K-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH. The inclusion of GTP is non-negotiable for studying GPCR signaling.
-
External Solution (in mM): 90 NaCl, 50 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. The elevated K+ increases the driving force for K+ ions at negative potentials, amplifying the inward GIRK current.
-
-
Recording:
-
Establish a stable whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a repeating voltage ramp protocol (e.g., 1-second ramp from -120 mV to +40 mV every 10 seconds).
-
Record a stable baseline current for 3-5 minutes.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing the test compound (e.g., 1-10 µM Pethidine).
-
Expected Result: An increase in the inward current at potentials negative to the K+ reversal potential, with a characteristic inward rectification (i.e., the inward current is larger than the outward current).
-
-
Validation:
-
After observing a stable effect, co-apply a MOR-specific antagonist (e.g., 1 µM Naloxone) with the test compound.
-
Expected Result: The agonist-induced current should be fully or mostly reversed, confirming the effect is mediated by the µ-opioid receptor.[12]
-
Protocol 2: Characterizing Direct Blockade of Voltage-Gated Sodium Channels
Objective: To measure the tonic and use-dependent block of VGSCs by the test compound, independent of GPCR activation.
Causality: This protocol uses high concentrations of the test compound (>100 µM) to target the lower-affinity binding site on the VGSC.[15] The internal solution lacks GTP to prevent any GPCR signaling. Specific voltage protocols are designed to hold the channels in different conformational states (resting vs. inactivated) to probe the state-dependence of the block.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line expressing a specific VGSC subtype of interest (e.g., HEK293 expressing Nav1.7) or primary neurons with large sodium currents (e.g., dorsal root ganglion neurons).
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with CsOH. (Cesium blocks most K+ channels from the inside).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Include 0.5 µM Tetrodotoxin (TTX) if isolating TTX-resistant currents in DRG neurons).
-
-
Recording Tonic Block:
-
Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -100 mV).
-
Apply a short (e.g., 20 ms) depolarizing step to 0 mV every 15-20 seconds to elicit a peak sodium current. This low frequency minimizes use-dependent block.
-
After establishing a stable baseline, perfuse with a high concentration of the test compound (e.g., 150 µM Pethidine).
-
Expected Result: A reduction in the peak inward sodium current amplitude.[7][15]
-
-
Recording Use-Dependent Block:
-
From the same holding potential (-100 mV), apply a high-frequency train of depolarizing pulses (e.g., 20 pulses to 0 mV at 10 Hz).
-
Perform this protocol first in the control solution and then after the application of the test compound.
-
Expected Result: The percentage of current reduction from the first pulse to the last pulse will be significantly greater in the presence of the drug, demonstrating use-dependent block.[7]
-
-
Steady-State Inactivation Protocol:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV, followed immediately by a test pulse to 0 mV.
-
Plot the normalized peak current from the test pulse against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
Expected Result: The test compound will cause a leftward (hyperpolarizing) shift in the V1/2 of inactivation, indicating that it stabilizes the inactivated state of the channel.[7]
-
Experimental Considerations and Troubleshooting
-
Compound Solubility: 4-Phenylpiperidine-4-carboxamide monohydrochloride and related salts generally have good aqueous solubility. However, always prepare fresh stock solutions in water or DMSO and perform a final dilution into the external recording solution. Be mindful of the final DMSO concentration, keeping it below 0.1% to avoid non-specific effects.
-
Distinguishing Mechanisms: The key to separating GPCR-mediated effects from direct channel block is concentration . Use nanomolar to low micromolar concentrations for GPCRs and high micromolar for direct channel effects. Pharmacological validation using specific antagonists (like Naloxone for MOR) is essential.[4]
-
Run-down: Both VGSCs and GPCR-mediated currents can "run-down" over the course of a whole-cell recording. Ensure you have a stable baseline before drug application and consider using the perforated patch technique for longer, more stable recordings.
-
Voltage Control: Large, fast-activating sodium currents can present a challenge to the voltage clamp amplifier. Ensure that series resistance is well-compensated (typically >80%) to minimize voltage errors. If currents are too large, using a lower-sodium external solution can help improve clamp quality.
References
-
Meperidine - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Inhibition of calcium channels by opioid- and adenosine-receptor agonists in neurons of the nucleus accumbens - PMC - PubMed Central. [Link]
-
Meperidine - OpenAnesthesia. [Link]
-
Meperidine and lidocaine block of recombinant voltage-dependent Na+ channels: evidence that meperidine is a local anesthetic - PubMed. [Link]
-
Distinct inhibition of voltage-activated Ca2+ channels by δ-opioid agonists in dorsal root ganglion neurons devoid of functional T-type Ca2+ currents - UTMB Research Experts. [Link]
-
Distinct inhibition of voltage-activated Ca2+ channels by delta-opioid agonists in dorsal root ganglion neurons devoid of functional T-type Ca2+ currents - PubMed. [Link]
-
Opioid Modulation of Voltage-Gated Calcium Currents - ResearchGate. [Link]
-
[Effects of pethidine on cardiac electrophysiological properties] - PubMed. [Link]
-
Activation of μ-opioid receptors inhibits calcium-currents in the vestibular afferent neurons of the rat through a cAMP dependent mechanism - Frontiers. [Link]
-
Tonic Blocking Action of Meperidine on Na+ and K+ Channels in Amphibian Peripheral Nerves - PubMed. [Link]
-
What are the molecular and cellular mechanisms underlying the therapeutic effects of MEPERIDINE HYDROCHLORIDE? | R Discovery. [Link]
-
Pethidine - Wikipedia. [Link]
-
Automated Patch Clamp Recordings of GPCR-Gated Ion Channels: Targeting the MC4-R/Kir7.1 Potassium Channel Complex | Springer Nature Experiments. [Link]
-
Automated Patch Clamp Recordings of GPCR-Gated Ion Channels: Targeting the MC4-R/Kir7.1 Potassium Channel Complex - PubMed. [Link]
-
G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC - PubMed Central. [Link]
-
Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PubMed Central. [Link]
-
GIRK Channels Modulate Opioid-Induced Motor Activity in a Cell Type- and Subunit-Dependent Manner - PubMed. [Link]
-
Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. [Link]
-
A comparison of the local anesthetic effects of meperidine, fentanyl, and sufentanil on dorsal root axons - PubMed. [Link]
-
Studying GPCR/cAMP pharmacology from the perspective of cellular structure - PMC. [Link]
-
Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PubMed Central. [Link]
-
Involvement of G-protein-activated inwardly rectifying K (GIRK) channels in opioid-induced analgesia - PubMed. [Link]
-
Pethidine - about, usage, side effects and alternatives - Healthdirect. [Link]
-
Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed Central. [Link]
-
pethidine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Pethidine: Mechanisms, Clinical Applications and Adverse Effects. [Link]
-
Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed. [Link]
-
Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. [Link]
-
Phenylpiperidines - Wikipedia. [Link]
-
Direct crosstalk between GPCRs and ion channels via G proteins - PMC - PubMed Central. [Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed. [Link]
-
4-Phenylpiperidine - Wikipedia. [Link]
Sources
- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. [Effects of pethidine on cardiac electrophysiological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. radiusanesthesia.com [radiusanesthesia.com]
- 7. Meperidine and lidocaine block of recombinant voltage-dependent Na+ channels: evidence that meperidine is a local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Frontiers | Activation of μ-opioid receptors inhibits calcium-currents in the vestibular afferent neurons of the rat through a cAMP dependent mechanism [frontiersin.org]
- 10. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of G-protein-activated inwardly rectifying K (GIRK) channels in opioid-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of calcium channels by opioid- and adenosine-receptor agonists in neurons of the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Tonic blocking action of meperidine on Na+ and K+ channels in amphibian peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Phenylpiperidine-4-carboxamide Monohydrochloride
Welcome to the technical support center for 4-Phenylpiperidine-4-carboxamide Monohydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented with probable causes and validated solutions.
Question 1: My recrystallization attempt resulted in a low yield. What went wrong?
Answer: Low recovery is a frequent issue in recrystallization, typically stemming from suboptimal solvent selection or procedural errors. The goal is to find a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent even at low temperatures, leading to significant loss in the mother liquor.
-
Solution: Conduct a systematic solvent screen. Test small amounts of your crude material in various solvents of differing polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). A mixture of a good solvent (like methanol) with a poor solvent (like ethyl acetate or diethyl ether) often yields excellent results for piperidine salts.[1]
-
-
Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.
-
Solution: Ensure the crude material is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. This promotes the formation of pure, well-defined crystals.
-
-
Using an Excessive Amount of Solvent: Dissolving the compound in too much solvent will prevent it from reaching its saturation point upon cooling, thus inhibiting crystallization and reducing yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is complete.
-
| Solvent System | Compound Solubility Profile | Expected Outcome for Recrystallization |
| Methanol | High solubility, even when cold. | Poor choice alone; high product loss. |
| Ethyl Acetate | Low solubility. | Good as an anti-solvent. |
| Isopropanol | Moderate solubility when hot, lower when cold. | Potential single-solvent system. |
| Methanol / Ethyl Acetate | High solubility in hot methanol; addition of ethyl acetate reduces solubility. | Excellent system; allows for controlled precipitation and high recovery. [1] |
| Ethanol / Diethyl Ether | High solubility in hot ethanol; ether acts as an anti-solvent. | Good alternative mixed-solvent system. |
Question 2: The product oiled out during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.
Probable Causes & Solutions:
-
High Impurity Load: Synthesis byproducts or unreacted starting materials can act as eutectic contaminants.
-
Solution 1 (Trituration): Before recrystallization, wash or "triturate" the crude solid with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can effectively remove the problematic impurities.
-
Solution 2 (Chromatography): If impurities are persistent, purification by silica gel column chromatography is recommended before attempting recrystallization.
-
-
Solution Cooled Too Rapidly: A large temperature gradient can cause the compound to crash out of solution as an oil.
-
Solution: Lower the starting temperature of the crystallization process. Dissolve the compound at a temperature below the solvent's boiling point and allow for very slow cooling. Seeding the solution with a previously formed crystal can also encourage proper crystallization.
-
Question 3: My TLC and HPLC analyses show persistent impurities even after multiple recrystallizations. What is the next step?
Answer: If recrystallization fails to remove an impurity, it is likely that the impurity has a very similar solubility profile and structure to your target compound, leading to co-crystallization.
Probable Causes & Solutions:
-
Structurally Similar Impurities: Byproducts such as N-debenzylated precursors or related piperidine derivatives can be difficult to separate by crystallization alone.[][3]
-
Solution (Orthogonal Purification): Switch to a purification technique based on a different physical principle. Silica gel column chromatography, which separates compounds based on polarity, is the most effective next step. Use TLC to develop an appropriate mobile phase that provides good separation between your product and the impurity. A typical mobile phase for a polar compound like this would be a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonia to prevent streaking on the silica.
-
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent component (e.g., DCM).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.
-
Elution: Begin eluting the column with your mobile phase (e.g., 95:5 DCM:MeOH).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal method for assessing the purity of the final product?
A1: A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4] A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or structurally similar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for hydrochloride salts due to volatility issues, it can be used to detect non-salt impurities or if the compound is derivatized.[5]
Q2: How does the monohydrochloride salt form impact the purification strategy?
A2: The monohydrochloride form significantly influences the compound's physical properties. As a salt, it is generally a crystalline solid with increased polarity compared to its free base form. This enhanced polarity makes it more soluble in polar solvents like water and alcohols and less soluble in non-polar organic solvents like ethers and hydrocarbons.[6] This solubility profile is the key determinant in selecting an effective recrystallization solvent system. The salt form also improves stability and ease of handling.[6]
Q3: What are some potential impurities I should be aware of from the synthesis?
A3: Impurities are typically related to the synthetic route. Common syntheses may start from a protected 4-piperidone.[3][7] Potential impurities could include:
-
Unreacted Starting Materials: e.g., 1-benzyl-4-piperidone.
-
Intermediates: Such as the corresponding nitrile (4-phenylpiperidine-4-carbonitrile) if the synthesis involves a cyanide addition.
-
Byproducts of Incomplete Reactions: For instance, the carboxylic acid (4-phenylpiperidine-4-carboxylic acid) if the amide formation was incomplete.
-
Degradation Products: The compound may be susceptible to hydrolysis or oxidation under harsh reaction or purification conditions.[8]
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure long-term stability, the purified compound should be stored in a tightly sealed container to protect it from moisture. It is best kept in a cool, dry, and dark environment, such as a refrigerator at 2-8°C.[9] This minimizes the risk of degradation from hydrolysis or photolysis.
Visualized Workflows and Logic
To further aid in your experimental design, we have provided diagrams illustrating key decision-making processes and workflows.
Caption: Decision tree for selecting the optimal purification strategy.
Caption: Step-by-step workflow for the recrystallization process.
References
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride - Chem-Impex. (URL: )
- SAFETY DATA SHEET for 4-Phenylpiperidine. (2021-12-24). (URL: )
- N-[4-(aminosulfonyl)phenyl]piperidine-4-carboxamide hydrochloride. (URL: )
- 4-[(methylamino)methyl]-n-phenylpiperidine-1-carboxamide hydrochloride. (URL: )
- Analytical Methods for piperazines including 4-FPP. RSC Publishing. (URL: )
- US Patent 2904550A - 4-phenylpiperidines and their preparation.
- EP Patent 0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
- CN Patent 113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
- Piperidine Impurities. BOC Sciences. (URL: )
- RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. (URL: )
- 4-Phenylpiperidine. Wikipedia. (URL: )
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. (URL: [Link])
- Purity Assessment of Synthesized 1,4-Diacetylpiperidine: A Comparative Guide to Analytical Techniques. Benchchem. (URL: )
-
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. (URL: [Link])
- US Patent Application 20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
Sources
- 1. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
4-Phenylpiperidine-4-carboxamide monohydrochloride solubility and stability issues
Technical Support Center: 4-Phenylpiperidine-4-carboxamide monohydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and pharmaceutical scientists to provide expert guidance on the common challenges related to the solubility and stability of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting steps to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the 4-phenylpiperidine scaffold. This structural motif is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active agents, including potent analgesics and other CNS-targeting therapeutics.[1][2][3] The carboxamide functional group and the monohydrochloride salt form are modifications designed to influence the compound's physicochemical properties, such as solubility and bioavailability. Its primary use is as a research chemical, serving as a key intermediate or a reference compound in drug discovery and development programs.[4][5]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended, as is common for similar phenylpiperidine derivatives.[4][5] Improper storage, such as exposure to high humidity or elevated temperatures, can lead to hydrolysis of the amide or other degradation pathways, compromising sample purity.
Q3: What are the initial solvents I should try for solubilizing this compound?
A3: As a hydrochloride salt, the compound is designed to have enhanced solubility in polar protic solvents.[1][4] Therefore, initial attempts should be made with high-purity water. If aqueous solubility is insufficient for your desired concentration, polar organic solvents are the next logical choice. Based on the general solubility of related phenylpiperidines, ethanol, and methanol are good starting points.[6] For higher concentrations, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically effective.
Q4: Is this compound hazardous? What safety precautions are necessary?
Troubleshooting Guide: Solubility & Stability
This section addresses the most common experimental hurdles encountered with this compound.
Issue 1: The compound is not dissolving in my chosen solvent.
Potential Cause 1: Incorrect Solvent Choice. The molecule possesses both a hydrophilic (carboxamide, hydrochloride salt) and a lipophilic (phenyl ring) portion, giving it a complex solubility profile. While the HCl salt promotes aqueous solubility, the phenyl group can limit it, especially at high concentrations.
Solution Pathway:
-
Confirm Aqueous Limits: First, determine the maximum solubility in deionized water. If your target concentration is higher, you must switch to or include an organic solvent.
-
Attempt Polar Protic Solvents: Try dissolving the compound in methanol or ethanol. These solvents can solvate both the ionic salt and the organic portions of the molecule.
-
Use Polar Aprotic Solvents for High Concentrations: For concentrations that are difficult to achieve in other solvents, DMSO or DMF are excellent choices. Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it into your aqueous experimental medium.
-
Expert Tip: When diluting a DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays. Add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation.
-
Potential Cause 2: Solution is Saturated. You may be attempting to create a solution that is above the compound's solubility limit in that specific solvent and temperature.
Solution Pathway:
-
Gentle Warming: Gently warm the solution to 37-40°C. Increased temperature often enhances solubility. Do not overheat, as this can accelerate degradation.
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. The high-frequency agitation can help break down solid aggregates and facilitate dissolution.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of a hydrochloride salt. In an unbuffered aqueous solution, the pH will be acidic. Adjusting the pH slightly may improve solubility, but be cautious as significant changes can cause the free base to precipitate or induce degradation.
Issue 2: The solution is cloudy, or a precipitate forms over time.
Potential Cause 1: Delayed Precipitation from Supersaturation. You may have initially dissolved the compound (perhaps with heating), creating a supersaturated solution that is not stable at room temperature.
Solution Pathway:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate, then immediately dilute it to a concentration that you know is stable.
-
Filter Sterilization: If preparing sterile solutions, use a 0.22 µm syringe filter. If precipitation occurs during or after filtration, it is a clear sign of poor solubility in the chosen medium. Consider preparing the solution in a more robust solvent like DMSO before the final dilution step.
Potential Cause 2: Chemical Instability/Degradation. The precipitate could be a degradation product. Amide bonds can be susceptible to hydrolysis, especially at pH extremes or elevated temperatures.
Solution Pathway:
-
pH Control: Ensure your final solution is buffered to a stable pH range, typically between 4 and 7. The stability of related compounds is often greatest in a slightly acidic to neutral pH range.[9]
-
Fresh Solution Preparation: Prepare solutions fresh for each experiment and avoid long-term storage in aqueous buffers, especially at room temperature. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C.
-
Analytical Confirmation: If degradation is suspected, the identity and purity of the compound should be confirmed using analytical techniques such as HPLC, LC-MS, or NMR spectroscopy.[1][10]
Issue 3: I am seeing inconsistent results in my assay.
Potential Cause: Compound Degradation in Solution. If the compound is degrading during the course of your experiment, its effective concentration will decrease, leading to poor reproducibility.
Solution Pathway:
-
Forced Degradation Study: A forced degradation study can help identify conditions to avoid.[1] This involves exposing the compound in solution to stress conditions (e.g., acidic pH, basic pH, high temperature, UV light) and monitoring its purity over time with a stability-indicating method like HPLC.
-
Minimize Exposure to Harsh Conditions: Protect the solution from light by using amber vials or wrapping them in foil. Avoid prolonged exposure to non-optimal temperatures or pH levels.
-
Workflow Optimization: Add the compound to your assay at the last possible moment to minimize the time it spends in the potentially destabilizing assay buffer.
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh the required amount of this compound in a microcentrifuge tube. For 1 mL of a 10 mM solution (assuming a molecular weight of ~240.7 g/mol for the hydrochloride salt), you would need 2.407 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 2-3 minutes.
-
Gentle Warming (Optional): If full dissolution is not achieved, warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Table 1: General Solubility Profile
This table provides a qualitative summary of expected solubility based on the chemical structure and data from related compounds. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Moderately Soluble | Solubility is enhanced by the HCl salt but limited by the phenyl group. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Moderately Soluble | Solubility can be pH-dependent. Precipitation may occur over time. |
| Ethanol / Methanol | Polar Protic | Soluble | Good general-purpose solvents for this class of compounds.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Recommended for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | An alternative to DMSO for stock solutions. |
| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | May be useful in specific analytical (e.g., HPLC) applications. |
| Dichloromethane (DCM) | Non-polar | Poorly Soluble | The hydrochloride salt form significantly reduces solubility in non-polar solvents. |
Visual Workflow & Diagrams
Diagram 1: Troubleshooting Solubility Issues
This decision tree outlines a systematic approach to addressing common solubility challenges encountered with this compound.
Caption: A decision-making workflow for troubleshooting solubility.
References
- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P
-
4-Phenylpiperidine | C11H15N | CID 69873 - PubChem. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. [Link]
-
4-Phenylpiperidine - Wikipedia. [Link]
- US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google P
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... - PMC. [Link]
-
Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride | C15H21ClNO2- | CID 44356746 - PubChem. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- WO2002006275A1 - Novel processes for the preparation of 4-phenylpiperidine derivatives - Google P
-
4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem. [Link]
-
4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid - PubChem. [Link]
-
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. [Link]
-
Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines - Gupea. [Link]
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- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Phenylpiperidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
4-Phenylpiperidine-4-carboxamide monohydrochloride common experimental artifacts
Welcome to the technical support resource for 4-Phenylpiperidine-4-carboxamide monohydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common experimental artifacts associated with this important pharmaceutical building block. As a foundational scaffold for numerous centrally acting agents, including analgesics and neuroleptics, understanding its behavior in analytical systems is critical for robust and reproducible research.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles behind common experimental challenges, providing you with the expertise to diagnose and resolve issues effectively.
Part 1: Sample Integrity & Handling Artifacts
The physical properties of the compound itself are often the first source of experimental variability. Proper handling and characterization from the outset can prevent significant downstream troubleshooting.
Q1: My compound's weight is inconsistent, and my FTIR spectrum shows a very broad, unexpected peak around 3400 cm⁻¹. What is happening?
A1: This is a classic artifact of hygroscopicity. The monohydrochloride salt form of 4-phenylpiperidine-4-carboxamide is susceptible to absorbing atmospheric moisture.
-
Causality (The "Why"): Amine hydrochloride salts are ionic and can readily form hydrates by incorporating water molecules into their crystal lattice. This absorbed water will not only alter the compound's weight, leading to inaccurate concentration calculations, but it will also manifest as a broad O-H stretching band in the infrared spectrum, which can obscure the N-H stretching region.
-
Troubleshooting & Validation Protocol:
-
Drying: Dry the sample under high vacuum (e.g., using a Schlenk line or vacuum oven) at a moderate temperature (40-50°C) for several hours.
-
Re-weighing: Immediately after drying, weigh the sample. A noticeable decrease in weight confirms the presence of water.
-
Re-acquire FTIR: Acquire a new FTIR spectrum of the dried sample. The broad O-H band around 3400 cm⁻¹ should be significantly reduced or eliminated.
-
Storage: Always store the compound in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®) and handle it quickly in a low-humidity environment when preparing solutions.
-
Part 2: High-Performance Liquid Chromatography (HPLC) & LC-MS Troubleshooting
Chromatographic analysis of this polar, basic compound presents unique challenges, primarily related to its interaction with the stationary phase and its behavior in the mass spectrometer source.
Q2: My HPLC peak for the main compound is broad and tails significantly on a standard C18 column. How can I achieve a sharp, symmetrical peak?
A2: This is a common problem caused by secondary ionic interactions between the protonated piperidine nitrogen and residual, acidic silanol groups on the silica-based stationary phase.
-
Causality (The "Why"): Standard silica-based C18 columns, even when end-capped, have free silanol groups (Si-OH) on their surface. At typical mobile phase pH values (3-7), these silanols can be deprotonated (Si-O⁻). The positively charged piperidine nitrogen of your compound (an R₃NH⁺ group) can then interact strongly with these negative sites. This mixed-mode retention mechanism (hydrophobic and ionic) leads to poor peak shape and tailing.[3]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting HPLC peak tailing. -
Recommended HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | High-purity silica C18/C8; Phenyl-Hexyl | Minimizes available silanol groups for interaction. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates silanols, reducing ionic interaction.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent modifier across the gradient. |
| Column Temp. | 35-40 °C | Improves peak shape and reduces viscosity. |
| Flow Rate | As per column dimensions (e.g., 1.0 mL/min for 4.6 mm ID) | Standard practice. |
Q3: My compound signal is very weak or disappears in ESI-MS (ion suppression), and I see multiple adduct peaks like [M+Na]⁺ and [M+K]⁺. What is the cause?
A3: This is a direct consequence of analyzing a hydrochloride salt. The high concentration of chloride and other non-volatile ions in the electrospray ionization (ESI) source suppresses the ionization of your target analyte and promotes the formation of salt adducts.
-
Causality (The "Why"): ESI is a competition-based process where analytes compete for a limited number of charges on the surface of evaporating droplets.[4][5] High concentrations of salt ions (like Na⁺, K⁺, and Cl⁻ from your sample or buffers) are highly surface-active and can outcompete your analyte for ionization, leading to a drastic drop in its signal (ion suppression).[6][7] Furthermore, residual alkali metals (Na⁺, K⁺) readily form adducts with the analyte, fragmenting the signal across multiple species and complicating data interpretation.[8]
-
Visualizing Ion Suppression:
Caption: Effect of salt concentration on analyte ionization in ESI-MS. -
Mitigation Protocol:
-
Use Volatile Buffers: If possible, switch to a mobile phase containing volatile buffers like ammonium formate or ammonium acetate instead of TFA or non-volatile phosphates.
-
Dilute the Sample: The simplest solution is often to dilute the sample. This reduces the overall salt concentration entering the MS source.
-
Solid-Phase Extraction (SPE): For complex matrices, use a reverse-phase SPE cartridge to desalt the sample prior to injection.
-
Condition the cartridge with methanol, then equilibrate with water.
-
Load your sample (dissolved in aqueous solution).
-
Wash with water to remove salts.
-
Elute your compound with methanol or acetonitrile.
-
-
Optimize MS Source: Use high-purity solvents (LC-MS grade) to minimize background Na⁺ and K⁺ levels.
-
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Artifacts
NMR is a powerful tool for structural confirmation, but the unique features of the 4-phenylpiperidine-4-carboxamide structure can lead to confusing spectra if not properly understood.
Q4: The proton signals for the piperidine ring in my ¹H NMR spectrum are broad and poorly resolved at room temperature. Is the sample degrading?
A4: This is unlikely to be degradation. You are observing the effects of intermediate-rate conformational exchange.
-
Causality (The "Why"): The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations. At room temperature, the rate of this "chair-flip" is on the same timescale as the NMR experiment. When a process occurs at an intermediate rate, it leads to significant line broadening for the nuclei involved (in this case, the axial and equatorial protons of the piperidine ring).[9]
-
Validation Protocol (Variable Temperature NMR):
-
Low Temperature: Cool the sample down (e.g., to 253 K / -20 °C). At this temperature, the chair-flip will slow down significantly. You should observe the broad signals resolving into two distinct sets of sharp signals—one for each of the now "frozen" conformers.
-
High Temperature: Heat the sample up (e.g., to 333 K / 60 °C). At this temperature, the chair-flip becomes very fast on the NMR timescale. The broad signals should coalesce into a single set of sharp, time-averaged signals. This experiment definitively proves that conformational exchange is the cause of the broadening.
-
Q5: I see a very broad singlet that shifts its position between samples, and another one that is sometimes hard to find. What are these signals?
A5: You are observing the exchangeable protons: the ammonium proton (R₃NH ⁺) from the hydrochloride salt and the two amide protons (-CONH₂ ).
-
Causality (The "Why"): Protons attached to heteroatoms (like N) can undergo chemical exchange with each other and with trace amounts of water in the solvent. This exchange broadens the signals. Their chemical shift is also highly dependent on concentration, temperature, and solvent hydrogen-bonding capability, causing the observed variability. The ammonium proton is particularly broad and acidic.
-
Definitive Identification Protocol (D₂O Exchange):
-
Acquire Standard ¹H NMR: Run a standard proton NMR of your sample in a solvent like DMSO-d₆ or CD₃OD.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake and Re-acquire: Gently shake the tube to mix and immediately re-acquire the ¹H NMR spectrum.
-
Analyze: The broad singlets corresponding to the N-H⁺ and -CONH₂ protons will disappear from the spectrum. This is because the protons have been replaced by deuterium (D), which is not observed in ¹H NMR. This is a foolproof method for identifying exchangeable protons.[10]
-
Part 4: FTIR Spectroscopy Artifacts
Infrared spectroscopy is excellent for functional group identification, but ionic character and atmospheric contaminants can produce confusing features.
Q6: My FTIR spectrum has a very broad, strong, and messy absorption spanning from ~2400 cm⁻¹ to 3200 cm⁻¹. Is this normal?
A6: Yes, this is a hallmark feature of an amine hydrochloride salt.
-
Causality (The "Why"): The signal is the N-H stretching vibration of the protonated piperidine nitrogen (R₃N-H⁺). Unlike a free amine N-H stretch (typically two sharp peaks ~3300-3500 cm⁻¹), the N-H⁺ stretch in a salt is extremely broad and shifted to a much lower wavenumber. This is due to strong hydrogen bonding within the crystal lattice and the ionic nature of the bond. This broad envelope often has smaller peaks superimposed on it, which are combination bands. This feature is a key confirmation that you have the hydrochloride salt form.[11]
Q7: My spectrum shows sharp, rotational-looking peaks around 2350 cm⁻¹ and in the 3600-3800 cm⁻¹ region. Are these from my compound?
A7: No, these are classic artifacts from atmospheric gases in the spectrometer's beam path.
-
Causality (The "Why"):
-
~2350 cm⁻¹: This sharp, often doublet-like absorption is from the asymmetric stretch of atmospheric carbon dioxide (CO₂).
-
~3600-3800 cm⁻¹ and ~1600 cm⁻¹: These regions show sharp, rotational lines from atmospheric water vapor (H₂O).
-
-
Mitigation Protocol:
-
Purge the Spectrometer: Ensure the instrument's sample compartment is properly purged with dry nitrogen or dry air for at least 15-30 minutes before running your background and sample scans. This displaces the CO₂ and H₂O.
-
Background Correction: Always run a fresh background spectrum just before your sample spectrum. If the atmospheric conditions change between the background and sample scans, these artifacts will appear as positive or negative peaks. A fresh background scan will ensure proper subtraction.[12][13]
-
References
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362–387. [Link]
-
Rilas, (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Rilas Technologies. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]
-
Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. (2005). Spectroscopy Online. [Link]
-
An Investigation into the Role of Alkali Chlorides on Peak Suppression in Time-of-Flight-Secondary Ion Mass Spectrometry. (2009). Analytical Chemistry. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv Technology Corporation. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. [Link]
-
Patel, K. et al. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development. [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]
-
Griffiths, P. R. (2012). Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy. Spectroscopy, 27(10), 1-10. [Link]
-
What Are Common Artifacts In FTIR Spectra? (2024). Chemistry For Everyone - YouTube. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
4-Phenylpiperidine. (n.d.). Cheméo. [Link]
-
Bagci, E. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 759-769. [Link]
-
FTIR Spectroscopy : r/chemhelp. (2022). Reddit. [Link]
- 4-Phenylpiperidine compounds and their preparation and use. (1988).
-
Methyl 4-phenylpiperidine-4-carboxylate. (n.d.). PubChem. [Link]
-
Van den Abeele, A., et al. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1735. [Link]
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Ponnuswamy, S., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 50(10), 687-694. [Link]
-
Wuest, M., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 13, 1338-1347. [Link]
-
Herrera-Fierro, P., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Crystals, 12(11), 1622. [Link]
-
4-Phenylpiperidine. (n.d.). Wikipedia. [Link]
-
Kayamba, F., et al. (2015). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]
-
Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]
- 4-phenylpiperidines and their preparation. (1959).
-
Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. (n.d.). PubChem. [Link]
- 4-hydroxy-4-phenylpiperidines. (1969).
-
N-methyl-n-phenylpiperidine-4-carboxamide hydrochloride. (n.d.). PubChemLite. [Link]
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4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. (n.d.). PubChem. [Link]
-
4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. (n.d.). PubChem. [Link]
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- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
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- 4. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
4-Phenylpiperidine-4-carboxamide monohydrochloride improving assay sensitivity
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our commitment as a leading technical support provider is to furnish you with scientifically accurate and validated information. In line with this commitment, we have conducted a thorough review of scientific literature, patent databases, and application notes to develop a comprehensive guide on the use of 4-Phenylpiperidine-4-carboxamide monohydrochloride for improving assay sensitivity.
Our extensive search has revealed that the primary application of 4-phenylpiperidine derivatives, including the carboxamide scaffold, is in the field of drug discovery and development as active pharmaceutical ingredients targeting a range of biological entities such as opioid receptors, kinases, and proteasomes. We have found no verifiable, public information detailing the use of this compound as a reagent specifically for the purpose of enhancing assay sensitivity, such as through signal amplification or background reduction.
Creating a troubleshooting guide for an undocumented application would not meet our standards of scientific integrity and could lead to misinterpretation of experimental results.
Therefore, we are taking a different approach. Instead of a guide on a specific, unverified compound, we have created a technical support center focused on the broader, more applicable topic of "General Strategies for Improving Biochemical Assay Sensitivity Using Small Molecule Additives." This guide will provide you with the foundational knowledge and practical troubleshooting steps to enhance your assay performance using various classes of small molecules, potentially including compounds with similar structural motifs to piperidine-carboxamides, but in scientifically validated contexts.
We believe this approach will provide you with more valuable and actionable insights for your research.
Technical Support Center: General Strategies for Improving Biochemical Assay Sensitivity Using Small Molecule Additives
This guide provides a framework for troubleshooting and enhancing the sensitivity of biochemical assays through the strategic use of small molecule additives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of small molecule additives in enhancing assay sensitivity?
Small molecule additives can improve assay sensitivity through several mechanisms:
-
Reducing non-specific binding: Additives like detergents (e.g., Tween-20, Triton X-100) or blocking agents (e.g., bovine serum albumin - BSA) can minimize the interaction of assay components with surfaces or with each other, leading to a lower background signal.
-
Stabilizing proteins: Reagents like glycerol or specific salts can help maintain the conformational integrity and activity of enzymes or other proteins in the assay, ensuring a robust signal.
-
Enhancing enzymatic activity: In some cases, allosteric modulators can bind to an enzyme at a site other than the active site to increase its catalytic efficiency, thereby amplifying the signal.[1][2]
-
Reducing non-specific amplification: In nucleic acid amplification assays, certain compounds, including some carboxamides, have been shown to reduce non-specific product formation, which improves the signal-to-noise ratio.[3]
Q2: How do I choose the right additive for my assay?
The choice of additive depends on the specific assay format, the nature of the target molecule, and the suspected cause of low sensitivity. A good starting point is to identify the potential sources of noise or signal loss in your assay. For example, if you suspect hydrophobic interactions are causing high background, a non-ionic detergent would be a logical choice.
Q3: What are the common pitfalls of using small molecule additives?
Overuse or inappropriate use of additives can be detrimental. For instance:
-
High concentrations of detergents can denature proteins.
-
Some additives may interfere with the detection method (e.g., fluorescence quenching).
-
Additives may alter the intended biological interaction being measured. It is crucial to titrate the concentration of any additive and validate its effect on the assay's positive and negative controls.
Troubleshooting Guide: Low Assay Sensitivity
This section provides a systematic approach to diagnosing and resolving common issues related to poor assay sensitivity.
Issue 1: High Background Signal
A high background can mask a weak signal, effectively reducing assay sensitivity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of reagents to the microplate. | 1. Incorporate a blocking step with an inert protein like BSA. 2. Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to the wash buffers. |
| Hydrophobic interactions leading to aggregation. | 1. Increase the ionic strength of the assay buffer. 2. Include additives like glycerol (5-10%) to reduce non-specific hydrophobic interactions. |
| Contamination of reagents. | 1. Use fresh, high-purity reagents. 2. Filter all buffers and solutions. |
Workflow for Reducing High Background
Caption: Decision-making process for addressing weak assay signals.
References
- Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry.
-
Ghaith, D. M., & Abu Ghazaleh, R. (2021). Carboxamide and N-alkylcarboxamide additives can greatly reduce non specific amplification in Loop-Mediated Isothermal Amplification for Foot-and-Mouth disease Virus (FMDV) using Bst 3.0 polymerase. Journal of Virological Methods, 298, 114284. [Link]
-
PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. Retrieved from [Link]
- Stylianakis, I., et al. (2023). Piperidine carboxamide derivatives with diverse biological activities. Molecules, 28(1), 1.
-
Wootten, D., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(15), 8266–8285. [Link]
-
Zhang, K., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]
Sources
- 1. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxamide and N-alkylcarboxamide additives can greatly reduce non specific amplification in Loop-Mediated Isothermal Amplification for Foot-and-Mouth disease Virus (FMDV) using Bst 3.0 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Phenylpiperidine-4-carboxamide monohydrochloride reducing off-target effects
A Guide to Mitigating Off-Target Effects in Experimental Settings
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents, including opioids and psychoactive compounds.[1][2][3] This inherent bioactivity necessitates a rigorous approach to experimental design to deconvolute on-target from off-target effects. This resource is structured to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target liabilities of the 4-phenylpiperidine scaffold?
A1: The 4-phenylpiperidine core is a well-established pharmacophore for a variety of receptors and transporters in the central nervous system (CNS).[2][3] Consequently, derivatives like 4-Phenylpiperidine-4-carboxamide monohydrochloride may exhibit affinity for:
-
Opioid Receptors (μ, δ, κ): Due to structural similarities with analgesics like pethidine and loperamide.[3][4]
-
Serotonin and Dopamine Transporters: The phenylpiperidine moiety is present in compounds with monoamine reuptake inhibitor activity.[2]
-
Sigma Receptors: A common off-target for many CNS-active compounds.
-
hERG Channel: Phenylpiperidine-containing compounds have been associated with cardiac liability through hERG channel inhibition.
Proactive assessment of these potential interactions is crucial in the early stages of your research.
Q2: How can I proactively minimize off-target effects during my experimental design?
A2: A multi-faceted approach is recommended to minimize off-target effects from the outset:
-
Rational Experimental Design: Utilize computational tools and structural biology to predict potential off-target interactions.[5]
-
Dose-Response Studies: Determine the minimal effective concentration for your on-target effect to avoid engaging lower-affinity off-targets.
-
Use of Controls: Incorporate structurally similar but inactive analogs as negative controls to ensure the observed phenotype is not due to non-specific interactions.[6]
-
Orthogonal Assays: Confirm your findings using an alternative experimental modality that measures the same biological endpoint through a different mechanism.[6][7]
Q3: What are the best practices for handling and storing this compound to ensure experimental reproducibility?
A3: Proper handling and storage are critical for maintaining the integrity of your compound and obtaining reproducible results.[8]
-
Storage: Store the compound at 2-8°C in a dry, well-sealed container.[9]
-
Solubilization: The monohydrochloride salt form generally enhances aqueous solubility.[1] However, for cell-based assays, it is advisable to prepare fresh solutions from a concentrated stock in a suitable solvent like DMSO to avoid degradation.[8]
-
Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles of stock solutions, as this can lead to compound degradation and variability in your experiments.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Inconsistent IC50/EC50 Values Across Experiments
You observe significant variability in the potency of this compound between experimental runs.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Instability | 1. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Limit the number of freeze-thaw cycles for the stock solution.[8] 3. Verify the purity of your compound using analytical techniques like HPLC-MS. | Small molecules can degrade over time, especially in solution. Ensuring the integrity of the compound is paramount for consistent results. |
| Cellular State | 1. Standardize cell density, passage number, and confluency for all experiments. 2. Regularly test for mycoplasma contamination. | The physiological state of cells can significantly impact their response to a small molecule inhibitor.[8] |
| Assay Conditions | 1. Ensure consistent incubation times, temperatures, and reagent concentrations. 2. Validate the robustness of your assay using positive and negative controls.[7][10] | Minor variations in assay parameters can lead to significant shifts in measured potency. |
Issue 2: Observed Phenotype Does Not Correlate with On-Target Activity
Your experimental results show a cellular phenotype that is inconsistent with the known or hypothesized function of your target.
Workflow for Deconvoluting On- and Off-Target Effects:
Caption: A proactive approach to identifying potential off-targets.
By employing these troubleshooting strategies and maintaining a rigorous experimental design, you can confidently delineate the specific effects of this compound in your research.
References
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. PubMed Central. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]
-
PubMed. (2020, July 23). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
-
ResearchGate. (2004, December). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
-
PubMed. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. Retrieved from [Link]
-
PubMed. (2021, February 15). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 3. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylpiperidine-4-carboxamide monohydrochloride troubleshooting unexpected results
Technical Support Center: 4-Phenylpiperidine-4-carboxamide Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document is designed to provide in-depth troubleshooting for unexpected results you may encounter during synthesis, purification, and handling. As a key structural motif in medicinal chemistry, particularly for CNS-active agents and opioid receptor modulators, robust and reproducible experimental outcomes are paramount.[1][2][3] This guide leverages established chemical principles and field-proven insights to help you navigate common challenges.
Troubleshooting Guide: Synthesis & Purity
This section addresses the most frequently encountered issues during the chemical synthesis and subsequent purification of the target compound. Each question is structured to identify the root cause of the problem and provide a logical, step-by-step solution.
Question 1: "I'm experiencing a very low yield (<30%) during the amidation of 4-phenylpiperidine-4-carboxylic acid. My LC-MS shows mostly unreacted starting material. What are the common pitfalls?"
Low conversion in amidation reactions is a frequent challenge that can often be traced to inefficient activation of the carboxylic acid, poor nucleophilicity of the amine source (ammonia or its equivalent), or suboptimal reaction conditions.[4]
Potential Causes & Step-by-Step Solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires the conversion of the hydroxyl group into a better leaving group. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but their efficacy is highly dependent on additives and conditions.[5]
-
Mechanism Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange to an unreactive N-acylurea byproduct. To prevent this and increase efficiency, an activating agent like HOBt (Hydroxybenzotriazole) is used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine.[6][7]
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of EDC and HOBt relative to your limiting reagent (the carboxylic acid).
-
Order of Addition: Add the carboxylic acid, HOBt, and a non-nucleophilic base (like DIPEA or triethylamine, 2-3 equivalents) to an appropriate solvent (DCM or DMF). Stir for 10-15 minutes to pre-activate. Add EDC and stir for another 15-20 minutes. Finally, add your source of ammonia (e.g., ammonium chloride).
-
Solvent Choice: While DCM is common, for more stubborn reactions, a polar aprotic solvent like DMF or acetonitrile (CH3CN) can improve solubility and reaction rates.[8]
-
-
-
Poor Amine Nucleophilicity/Availability: When using ammonium chloride as the ammonia source, the free ammonia (NH3) must be liberated by a base to act as a nucleophile.
-
Base Selection: Ensure the base you are using is strong enough to deprotonate the ammonium ion (pKa ~9.2) but not so strong that it causes unwanted side reactions. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are suitable choices.
-
Temperature: Amidation reactions can be slow. If you see no improvement at room temperature, consider running the reaction at a moderately elevated temperature (e.g., 40-50 °C), monitoring by TLC or LC-MS every few hours.
-
Workflow for Optimizing Low Yield
Caption: Decision workflow for troubleshooting low amidation yield.
Question 2: "My final product shows an unexpected peak in the LC-MS and confusing signals in the ¹H NMR. How can I identify the impurity?"
The appearance of unexpected signals often points to side products from the coupling reaction or impurities from the starting materials.[9][]
Common Impurities and Identification Strategy:
| Impurity Name | Typical Mass Spec Signal (M+H)⁺ | Key ¹H NMR Signals | Cause & Solution |
| Unreacted Starting Acid | C₁₂H₁₅NO₂ = 206.25 | Broad COOH proton (>10 ppm), characteristic piperidine signals. | Cause: Incomplete reaction. Solution: Re-run the reaction with optimized conditions (see Q1).[11] |
| N-acylurea | Product Mass + EDC Mass - H₂O | Complex mixture, often difficult to resolve. Will show signals from the EDC moiety. | Cause: Rearrangement of the O-acylisourea intermediate. Solution: Ensure HOBt is used to trap the intermediate as an active ester.[12] |
| Dimer/Anhydride | (Acid Mass x 2) - H₂O | Complex spectrum, often with doubled piperidine signals. | Cause: Self-reaction of the activated carboxylic acid. Solution: Add the amine component promptly after the activation step. |
Systematic Identification Workflow:
-
Analyze the Mass Spectrum: Determine the exact mass of the impurity. Does it correspond to any of the common side products listed above?
-
Scrutinize the ¹H NMR:
-
Look for signals corresponding to the starting carboxylic acid.
-
Check for signals that do not belong to the product structure, such as the ethyl or dimethylaminopropyl groups from EDC.
-
Integrate all peaks. Does the ratio of aromatic protons (phenyl group) to aliphatic protons (piperidine ring) match the expected 5:8 ratio? A deviation suggests an impurity. The expected spectrum for the parent 4-phenylpiperidine shows aromatic protons at ~7.2-7.3 ppm and piperidine protons from ~1.6-3.2 ppm.[13]
-
-
Purification: If the impurity is identified, adjust the purification protocol. Most coupling byproducts can be removed with careful column chromatography on silica gel.
Troubleshooting Guide: Salt Formation & Handling
Question 3: "I'm having trouble forming the monohydrochloride salt. The product 'oils out' instead of crystallizing, or the final solid has poor solubility."
"Oiling out" or precipitation of an amorphous solid instead of a crystalline salt is a common crystallization problem.[14] It often occurs when the product comes out of solution too quickly or when impurities are present that inhibit crystal lattice formation.[15][16]
Potential Causes & Step-by-Step Solutions:
-
Supersaturation & Solvent Choice: The product may be precipitating from a supersaturated solution at a temperature above its melting point.
-
Troubleshooting Protocol:
-
Solvent System: The standard method involves dissolving the purified freebase in a minimal amount of a solvent like methanol or ethanol, then adding a solution of HCl in a non-polar co-solvent (the "anti-solvent") like diethyl ether or ethyl acetate dropwise.[17][18]
-
Control Precipitation: If it oils out, gently warm the mixture until the oil redissolves. Allow it to cool very slowly (e.g., in a dewar or insulated bath).
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[16]
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to initiate crystallization.[16]
-
-
-
Incorrect Stoichiometry: The goal is the monohydrochloride salt. Adding excess HCl can lead to the formation of hygroscopic, less stable species or simply result in a product contaminated with acid, affecting its properties.
-
Solution: Use a titrated solution of HCl in a solvent like isopropanol or 1,4-dioxane. Add precisely 1.0 equivalent to your solution of the freebase.
-
Workflow for Salt Formation
Caption: Step-by-step workflow for successful hydrochloride salt formation.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: As a hydrochloride salt of an amine, the compound is generally stable. However, the amide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions.[19][20] For long-term storage, it is recommended to keep the solid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[21]
Q: My compound appears to degrade in aqueous solution for my biological assay, showing a new peak in the LC-MS over 24 hours. What could be happening? A: Amides can undergo slow hydrolysis to the corresponding carboxylic acid, especially if the pH of the buffer is not neutral.[22] Storing stock solutions at a neutral pH (pH 7.0-7.4) and at low temperatures (4 °C or -20 °C) can significantly slow this degradation.[23] It is always best to prepare fresh dilutions for assays from a frozen stock solution.
Q: What is the expected solubility profile of the freebase versus the HCl salt? A: The freebase, 4-Phenylpiperidine-4-carboxamide, is expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol, but poorly soluble in water. The monohydrochloride salt form is designed to enhance aqueous solubility.[24][25] It should be readily soluble in water, methanol, and DMSO, but less soluble in non-polar organic solvents like diethyl ether or hexanes.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health (.gov). Retrieved January 22, 2026, from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax Fine Chemicals. Retrieved January 22, 2026, from [Link]
-
Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (n.d.). National Institutes of Health (.gov). Retrieved January 22, 2026, from [Link]
-
Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS. (2023, November 1). PubMed. Retrieved January 22, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved January 22, 2026, from [Link]
- 4-Phenylpiperidine compounds and their preparation and use. (n.d.). Google Patents.
-
Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved January 22, 2026, from [Link]
- 4-phenylpiperidines and their preparation. (n.d.). Google Patents.
-
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (n.d.). JOCPR. Retrieved January 22, 2026, from [Link]
-
Product didn't precipitate. (2024, June 28). Reddit. Retrieved January 22, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health (.gov). Retrieved January 22, 2026, from [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. Retrieved January 22, 2026, from [Link]
-
What are stabilizers for amides, imides and amines for their long time storage? (2015, November 26). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]
-
Why I am not getting crystals? (2012, March 14). ResearchGate. Retrieved January 22, 2026, from [Link]
-
What should I do if crystallisation does not occur? (2017, April 5). Quora. Retrieved January 22, 2026, from [Link]
-
Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
- Process for the preparation of 3-substituted 4-phenyl-piperidine derivative. (n.d.). Google Patents.
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved January 22, 2026, from [Link]
- Synthesis method of 4-phenylpiperidine hydrochloride. (n.d.). Google Patents.
- Novel processes for the preparation of 4-phenylpiperidine derivatives. (n.d.). Google Patents.
-
4-Phenylpiperidine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (2006, February). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). Gupea. Retrieved January 22, 2026, from [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
Sources
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- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]
- 18. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
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- 23. Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemimpex.com [chemimpex.com]
- 25. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing the Synthesis of 4-Phenylpiperidine-4-carboxamide Monohydrochloride
Welcome to the technical support center for the synthesis of 4-Phenylpiperidine-4-carboxamide Monohydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles for effective reaction optimization.
I. Overview of the Synthetic Pathway
The most common and direct route to 4-Phenylpiperidine-4-carboxamide is the controlled hydrolysis of its nitrile precursor, 4-cyano-4-phenylpiperidine. The primary challenge in this synthesis is achieving selective hydration of the nitrile to the primary amide without over-hydrolysis to the corresponding carboxylic acid, 4-phenylpiperidine-4-carboxylic acid.
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-Phenylpiperidine-4-carboxamide.
Issue 1: Low Yield of the Desired Amide
Q: My reaction is resulting in a low yield of 4-phenylpiperidine-4-carboxamide. What are the likely causes and how can I improve it?
A: Low yields in this synthesis are typically due to one of three factors: incomplete conversion of the starting material, over-hydrolysis to the carboxylic acid byproduct, or product loss during work-up and purification.
-
Incomplete Conversion: The hydrolysis of the sterically hindered tertiary nitrile of 4-cyano-4-phenylpiperidine can be sluggish under overly mild conditions.
-
Solution: If using an acid-catalyzed approach, ensure the acid concentration is sufficient. For instance, a high concentration of sulfuric acid (e.g., 98%) has been shown to effectively drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting nitrile.
-
-
Over-hydrolysis: This is the most common cause of low yields. The desired amide can be further hydrolyzed to the carboxylic acid, especially under harsh conditions (e.g., prolonged heating, high concentration of strong acid or base).[2][3]
-
Solution 1 (Acid-Catalyzed): Carefully control the reaction time and temperature. While concentrated sulfuric acid can be effective, it's crucial to monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of the carboxylic acid. A successful protocol involves dissolving the nitrile in concentrated H₂SO₄ at a controlled temperature (around 20°C) and stirring for a defined period (e.g., 24 hours).[1]
-
Solution 2 (Base-Catalyzed): A milder approach involves using an alkaline solution of hydrogen peroxide. This method often provides better selectivity for the amide.[2] A typical procedure would involve treating the nitrile with NaOH or KOH in an aqueous alcohol solution in the presence of H₂O₂. Careful temperature control is key to preventing vigorous decomposition of the peroxide.
-
-
Product Loss During Work-up: The work-up procedure is critical for isolating the amide in high purity and yield.
-
Solution: In the acid-catalyzed method, a robust work-up involves precipitating the amide as its dihydrogensulphate salt from the reaction mixture. This salt can then be collected by filtration, redissolved in water, and carefully neutralized with a base (e.g., 25% NaOH solution) to a pH greater than 10 to precipitate the free amide.[1] The product can then be collected by filtration, washed with water, and dried.
-
Issue 2: Presence of 4-Phenylpiperidine-4-carboxylic Acid Impurity
Q: My final product is contaminated with the carboxylic acid byproduct. How can I remove it?
A: The presence of the carboxylic acid impurity is a common issue stemming from over-hydrolysis. Separation can be achieved based on the differing solubility and acidic/basic properties of the amide and the carboxylic acid.
-
Purification Strategy 1: Acid-Base Extraction.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer. The more neutral amide will remain in the organic layer.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amide.[4]
-
-
Purification Strategy 2: Crystallization.
-
Recrystallization from a suitable solvent can effectively remove the carboxylic acid impurity. Isopropanol has been reported as a suitable solvent for the recrystallization of a similar amide.[1] The choice of solvent will depend on the relative solubilities of the amide and the carboxylic acid.
-
-
Purification Strategy 3: Column Chromatography.
-
For small-scale purifications or when high purity is essential, silica gel column chromatography can be employed. A solvent system of ethyl acetate and petroleum ether has been used for the purification of related piperidine derivatives.[2]
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
Q: The hydrolysis of my 4-cyano-4-phenylpiperidine is extremely slow or appears to have stalled. What could be the problem?
A: Slow reaction rates are often due to insufficient activation of the nitrile group.
-
Insufficiently Acidic or Basic Conditions: The hydrolysis of a sterically hindered nitrile requires potent catalytic conditions.
-
Solution: If using an acid catalyst, ensure it is a strong, concentrated acid like sulfuric acid.[1] Dilute acids may not be effective. In a base-catalyzed reaction, ensure the concentration of the base is adequate.
-
-
Low Temperature: While higher temperatures can lead to over-hydrolysis, a certain level of thermal energy is required to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50°C) while carefully monitoring for the formation of the carboxylic acid byproduct by TLC.
-
-
Poor Solubility: If the starting material is not fully dissolved in the reaction medium, the reaction rate will be limited.
-
Solution: Ensure adequate stirring and choose a solvent system in which the starting nitrile has reasonable solubility.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The recommended starting material is 4-cyano-4-phenylpiperidine or its hydrochloride salt. This precursor is commercially available or can be synthesized via a Strecker-type condensation of a suitable piperidone with an amine and a cyanide source.[1][5]
Q2: Which is a better method: acid-catalyzed or base-catalyzed hydrolysis?
A2: Both methods have their advantages and disadvantages.
-
Acid-catalyzed hydrolysis (e.g., with concentrated H₂SO₄) is often robust and can lead to high conversion. However, it carries a significant risk of over-hydrolysis to the carboxylic acid if not carefully controlled.[1][3]
-
**Base-catalyzed hydrolysis (e.g., with alkaline H₂O₂) ** is generally milder and can offer better selectivity for the amide, thus minimizing the formation of the carboxylic acid byproduct.[2] However, the reaction conditions may need more careful optimization to achieve complete conversion.
The choice of method will depend on the scale of the reaction, the desired purity of the final product, and the available laboratory equipment.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane or dichloromethane and methanol) to achieve good separation between the starting nitrile, the product amide, and the potential carboxylic acid byproduct. The spots can be visualized under a UV lamp.[4]
Q4: What are the key safety precautions for this reaction?
A4:
-
Concentrated Acids and Bases: Always handle concentrated sulfuric acid and strong bases like sodium hydroxide with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide can be a strong oxidizer and can decompose vigorously, especially in the presence of impurities or at elevated temperatures. Use appropriate shielding and ensure adequate cooling.
-
Cyanide Precursors: If you are synthesizing the starting material, 4-cyano-4-phenylpiperidine, be aware of the high toxicity of cyanide salts and hydrogen cyanide. All manipulations involving cyanides must be performed in a fume hood with appropriate safety protocols in place.
Q5: How do I prepare the final monohydrochloride salt?
A5: Once the pure 4-phenylpiperidine-4-carboxamide (free base) is isolated, it can be converted to its monohydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol or a mixture of methanol and ethyl acetate) and treating it with a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until the desired pH is reached. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration and dried.
IV. Optimized Protocol and Data
Based on literature precedent for a structurally similar compound, the following protocol is recommended as a starting point for optimization.[1]
Optimized Protocol: Acid-Catalyzed Hydrolysis of 4-cyano-4-phenylpiperidine
-
In a flask equipped with a magnetic stirrer and protected with a drying tube, carefully add 4-cyano-4-phenylpiperidine to concentrated (98%) sulfuric acid at approximately 20°C.
-
Stir the mixture at this temperature for 24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated dihydrogensulfate salt of the amide by filtration.
-
Dissolve the precipitate in water and adjust the pH to >10 with a 25% aqueous solution of sodium hydroxide.
-
Collect the precipitated free amide by filtration, wash thoroughly with water, and air dry.
-
For further purification, the amide can be recrystallized from a suitable solvent like isopropanol.
-
To prepare the monohydrochloride salt, dissolve the purified free base in a minimal amount of a suitable alcohol (e.g., isopropanol) and add a solution of HCl in the same solvent until precipitation is complete. Collect the salt by filtration and dry under vacuum.
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis[1] | Base-Catalyzed Hydrolysis (General)[2] |
| Reagents | Concentrated H₂SO₄ | NaOH/KOH, H₂O₂ |
| Solvent | H₂SO₄ (acts as solvent and reagent) | Aqueous alcohol (e.g., Ethanol) |
| Temperature | ~20°C | Mild heating may be required |
| Reaction Time | ~24 hours | Variable, requires careful monitoring |
| Key Advantage | High conversion | Higher selectivity for the amide |
| Key Disadvantage | Risk of over-hydrolysis | Potentially incomplete conversion |
| Reported Yield | 83% (for a similar substrate) | Not specified, method dependent |
V. Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low reaction yield.
VI. References
-
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Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available at: [Link]
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Giardina, G. A. M., et al. (1996). A new, efficient synthesis of the NK-2 receptor antagonist SR 48968. Bioorganic & Medicinal Chemistry Letters, 6(19), 2307-2310.
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Validation & Comparative
A Comparative Guide to 4-Phenylpiperidine Derivatives for CNS Research: Spotlight on 4-Phenylpiperidine-4-carboxamide monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine scaffold is a cornerstone in the development of centrally acting analgesics and other neuropharmacological agents. This guide provides a comparative analysis of 4-Phenylpiperidine-4-carboxamide monohydrochloride against other prominent phenylpiperidine derivatives, offering insights into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation.
The Phenylpiperidine Backbone: A Privileged Scaffold for Opioid Receptor Modulation
The phenylpiperidine class of compounds is defined by a piperidine ring directly attached to a phenyl group.[1] This core structure is the foundation for a wide array of synthetic opioids, with substitutions at the 1 and 4 positions of the piperidine ring dramatically influencing potency, receptor selectivity, and pharmacokinetic properties.[1][2] The prototypical compound of this class is Pethidine (Meperidine), the first fully synthetic opioid analgesic.[1] More complex derivatives, such as Fentanyl and its analogs, represent a significant leap in potency and are widely used in clinical settings.[1]
The interaction of phenylpiperidine derivatives with opioid receptors, primarily the mu-opioid receptor (MOR), is responsible for their analgesic effects.[1][3] Agonism at the MOR, a G-protein coupled receptor, leads to the inhibition of ascending pain pathways, an increased pain threshold, and sedative effects.[1] However, this activation is also associated with significant side effects, including respiratory depression, euphoria, and physical dependence.[3]
Comparative Analysis of Key Phenylpiperidine Derivatives
This section compares this compound with two well-characterized phenylpiperidine derivatives: Pethidine and Fentanyl. Due to the limited publicly available experimental data specifically for 4-Phenylpiperidine-4-carboxamide as an opioid, its projected properties are inferred from established structure-activity relationships within the phenylpiperidine class.
| Feature | Pethidine (Meperidine) | Fentanyl | This compound (Projected) |
| Structure | 4-ethoxycarbonyl-1-methyl-4-phenylpiperidine | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | 4-phenyl-4-piperidinecarboxamide |
| Potency (vs. Morphine) | ~0.1x | 50-100x[1] | Likely lower than Pethidine |
| Key Structural Feature at C4 | Ethyl ester | N-phenylpropanamide group | Unsubstituted carboxamide |
| Receptor Affinity | Primarily μ-opioid receptor agonist | High affinity μ-opioid receptor agonist[3] | Expected μ-opioid receptor affinity, likely lower than Pethidine |
| Clinical Use | Analgesic for moderate to severe pain | Potent analgesic for severe pain, anesthesia[1] | Primarily a research chemical and synthetic precursor |
| Metabolism | Metabolized to normeperidine (CNS stimulant) | Primarily metabolized by CYP3A4[1] | Expected to undergo hydrolysis and N-dealkylation |
| Key SAR Implication | The ethyl ester at C4 is crucial for its analgesic activity. | The N-anilido group at C4 dramatically increases potency.[2] | The unsubstituted carboxamide is generally associated with reduced opioid receptor affinity compared to esters or N-aryl amides. |
Structure-Activity Relationship (SAR) Insights:
The nature of the substituent at the 4-position of the phenylpiperidine ring is a critical determinant of opioid receptor affinity and analgesic potency.
-
Ester Group (Pethidine): The 4-ethoxycarbonyl group in pethidine is essential for its analgesic properties. Modifications to this ester can significantly alter activity.
-
N-Anilido Group (Fentanyl): The replacement of the ester with an N-phenylpropanamide group, as seen in fentanyl, leads to a dramatic increase in potency. This modification enhances the interaction with the mu-opioid receptor.[2]
-
Carboxamide Group (Projected): Based on general SAR principles for this class, an unsubstituted carboxamide at the 4-position is expected to result in significantly lower affinity for the mu-opioid receptor compared to the ester in pethidine or the N-anilido group in fentanyl. While it may still possess some analgesic activity, it is likely to be a much weaker opioid agonist. This makes 4-Phenylpiperidine-4-carboxamide and its simple derivatives more valuable as synthetic intermediates or as scaffolds for targeting other receptors.[4]
Synthesis and Experimental Evaluation
The synthesis and evaluation of novel phenylpiperidine derivatives are crucial for understanding their pharmacological profiles and potential therapeutic applications.
Synthesis Workflow
A common synthetic route to 4-phenylpiperidine-4-carboxamide starts from 4-cyano-4-phenylpiperidine, which can be synthesized from piperidin-4-one. The nitrile group is then hydrolyzed to the corresponding carboxamide.
Experimental Protocol: Synthesis of 4-Phenylpiperidine-4-carboxamide from 4-Cyano-4-phenylpiperidine
This protocol describes a general method for the hydrolysis of a nitrile to a primary amide.
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyano-4-phenylpiperidine in a suitable solvent such as ethanol or tert-butanol.
-
Reagent Addition: Add a concentrated base, such as potassium hydroxide, to the solution.
-
Hydrolysis: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Salt Formation: To obtain the monohydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in ether. The resulting precipitate can be collected by filtration.
Pharmacological Evaluation
To characterize the pharmacological profile of a novel phenylpiperidine derivative, a series of in vitro and in vivo assays are typically performed.
Experimental Workflow for Pharmacological Characterization
Experimental Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Protocol: Hot Plate Test for Analgesia in Mice
This in vivo assay is used to assess the central analgesic activity of a compound.[5][6][7]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).[5]
-
Animals: Male or female mice.
-
Procedure:
-
Administer the test compound (e.g., this compound), a vehicle control, or a positive control (e.g., morphine) to different groups of mice.
-
At predetermined time points after administration, place each mouse individually on the hot plate.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.[7]
-
Record the latency (in seconds) for the first nociceptive response. A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[8]
-
-
Data Analysis:
-
Compare the mean latency times of the drug-treated groups with the vehicle-treated group.
-
A significant increase in the latency time indicates an analgesic effect.
-
Conclusion
This compound, as a primary carboxamide derivative of the 4-phenylpiperidine scaffold, is structurally distinct from classic opioid analgesics like pethidine and fentanyl. Based on established structure-activity relationships, it is projected to have significantly lower affinity for the mu-opioid receptor and, consequently, weaker analgesic activity. Its primary value in the field likely lies in its role as a versatile synthetic intermediate for the development of novel ligands targeting a range of CNS receptors. The experimental protocols provided herein offer a framework for the synthesis and comprehensive pharmacological characterization of this and other novel phenylpiperidine derivatives, enabling researchers to further explore the vast chemical space and therapeutic potential of this privileged scaffold.
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Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Narcotic Analgesics. (n.d.). Pharmacy 180. Retrieved January 22, 2026, from [Link]
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Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Benyhe, S., Zádor, F., Zádoriné, M. K., & Borsodi, A. (2015). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. PubMed. Retrieved January 22, 2026, from [Link]
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Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226–232. [Link]
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Analgesia Hot Plate Test. (n.d.). SlideShare. Retrieved January 22, 2026, from [Link]
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A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (2005). PubMed. Retrieved January 22, 2026, from [Link]
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In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2021). MDPI. Retrieved January 22, 2026, from [Link]
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Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]
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Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (1989). PubMed. Retrieved January 22, 2026, from [Link]
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Hot plate test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
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Hot plate test. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. (1958). British Journal of Pharmacology and Chemotherapy. Retrieved January 22, 2026, from [Link]
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Helal, C. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]
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A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
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4-Phenylpiperidine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. (2015). PubMed. Retrieved January 22, 2026, from [Link]
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Structural similarity of synthetic opioid (Pethidine) and its derivatives with TFMP and its derivatives. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (1988). Google Patents.
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Methyl 4-phenylpiperidine-4-carboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. (1956). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Pethidine analogues, a novel class of potent inhibitors of mitochondrial NADH: ubiquinone reductase. (1991). PubMed. Retrieved January 22, 2026, from [Link]
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A Comparative Analysis of 4-Phenylpiperidine-4-carboxamide Monohydrochloride and its Analgesic Potential Against Established Opioids
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of analgesic drug development, the 4-phenylpiperidine scaffold has been a cornerstone for the synthesis of potent opioid receptor modulators. This guide provides a comparative analysis of 4-Phenylpiperidine-4-carboxamide monohydrochloride, a representative of this class, against the well-established analgesics, morphine and fentanyl. While direct experimental data for this specific monohydrochloride salt is limited in publicly accessible literature, this document will leverage structure-activity relationships (SAR) of the broader 4-phenylpiperidine class to provide a scientifically grounded comparison.
Introduction: The 4-Phenylpiperidine Scaffold in Analgesia
The 4-phenylpiperidine chemical moiety is a key pharmacophore present in numerous clinically significant opioids.[1] Its rigid structure allows for specific interactions with opioid receptors, particularly the mu-opioid receptor (μOR), which is the primary target for most opioid analgesics.[2] Derivatives of this scaffold, such as pethidine (meperidine) and fentanyl, have been instrumental in pain management for decades.[1][3] this compound represents a fundamental structure within this class, and understanding its potential analgesic profile in comparison to standards like morphine and fentanyl is crucial for guiding future drug discovery efforts.[4]
Chemical Structures of Key Analgesics
A fundamental aspect of understanding the pharmacological profile of these compounds lies in their molecular architecture. The 4-phenylpiperidine core is evident in 4-Phenylpiperidine-4-carboxamide, and its structural relationship to the highly potent fentanyl is noteworthy. Morphine, in contrast, possesses a more complex pentacyclic structure.
Caption: Chemical structures of the compounds under comparison.
Mechanism of Action: Targeting the Mu-Opioid Receptor
The primary mechanism of action for both morphine and fentanyl, and anticipated for 4-phenylpiperidine-4-carboxamide, is agonism at the μ-opioid receptor.[2][3] These G-protein coupled receptors are densely expressed in the central and peripheral nervous systems and are pivotal in modulating pain perception.
Activation of the μ-opioid receptor initiates a signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release, ultimately resulting in analgesia. This is achieved through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP), and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).
Caption: Opioid receptor signaling pathway.
Comparative Analgesic Efficacy
| Compound | Chemical Class | Relative Potency to Morphine | Notes |
| Morphine | Phenanthrene | 1 | Gold standard opioid analgesic. |
| Fentanyl | 4-Anilidopiperidine | 50-100x | Highly potent, rapid onset, and short duration of action.[5] |
| 4-Phenylpiperidine-4-carboxamide | 4-Phenylpiperidine | Data not available | Potency is expected to be influenced by N-substitution. |
Receptor Binding Affinity
The affinity of a compound for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. Fentanyl exhibits a high affinity for the μ-opioid receptor, which contributes to its high potency.[2] Morphine also has a high affinity for the μ-receptor.[7] It is anticipated that 4-Phenylpiperidine-4-carboxamide would also demonstrate affinity for the μ-opioid receptor, with the specific Ki value being dependent on its full chemical structure.
| Compound | Mu (μ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) |
| Morphine | ~1-10[7] | >100 | >100 |
| Fentanyl | ~1-10[7] | >100 | >100 |
| 4-Phenylpiperidine-4-carboxamide | Data not available | Data not available | Data not available |
Experimental Protocols
To facilitate further research and direct comparison, standardized protocols for assessing analgesic efficacy and receptor binding are provided below.
Hot Plate Test for Analgesic Efficacy
The hot plate test is a classic method for evaluating the thermal nociceptive threshold in rodents.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal on the hot plate (typically set at 55 ± 0.5 °C) and record the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., this compound), vehicle control, or reference analgesic (morphine or fentanyl) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can then be determined from the dose-response curve.
Caption: Experimental workflow for the hot plate test.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., HEK293 cells expressing the human μ-opioid receptor or rat brain homogenates).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand with high affinity for the μ-opioid receptor (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
While this compound belongs to a well-established class of opioid analgesics, a comprehensive understanding of its specific pharmacological profile requires direct experimental evaluation. Based on the structure-activity relationships of its chemical class, it is hypothesized to act as a μ-opioid receptor agonist with analgesic properties. The potency and receptor affinity of this compound will be critically dependent on further chemical modifications, particularly at the piperidine nitrogen.
Future research should focus on obtaining empirical data for this compound and its derivatives through standardized in vivo and in vitro assays. Such studies will be invaluable in elucidating its potential as a novel analgesic and will contribute to the broader understanding of the 4-phenylpiperidine scaffold in pain therapeutics.
References
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Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (URL: [Link])
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. (URL: Not Available)
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Goodson, R., et al. (2024). Acute Biodistribution Comparison of Fentanyl and Morphine. Psychoactives, 3(4), 437-460. (URL: [Link])
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (URL: [Link])
-
Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl- 4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. (URL: [Link])
-
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. (URL: [Link])
-
N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide. (URL: [Link])
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Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (URL: [Link])
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Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (URL: [Link])
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Opioid Pharmacology. (URL: [Link])
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Conformation-activity study of 4-phenylpiperidine analgesics. (URL: [Link])
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Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (URL: [Link])
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Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (URL: [Link])
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A Comparative Guide to Validating the Biological Activity of 4-Phenylpiperidine-4-carboxamide Monohydrochloride in Preclinical Models
For researchers and drug development professionals navigating the landscape of novel analgesic compounds, rigorous and reproducible validation of biological activity is paramount. This guide provides an in-depth, objective comparison of 4-Phenylpiperidine-4-carboxamide monohydrochloride, a scaffold of significant interest in medicinal chemistry, against established opioid analgesics. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and offer a comparative analysis of its potential efficacy. The 4-phenylpiperidine core is a well-established pharmacophore found in numerous clinically significant opioid analgesics, including pethidine and fentanyl, suggesting its potential for morphine-like activity[1][2]. This guide aims to equip researchers with the necessary framework to thoroughly characterize novel derivatives within this chemical class.
Understanding the Landscape: Mechanism of Action and Relevant Comparators
The primary mechanism of action for most 4-phenylpiperidine-based analgesics is the modulation of opioid receptors, particularly the mu-opioid receptor (MOR)[1]. Activation of these G protein-coupled receptors (GPCRs) in the central and peripheral nervous systems leads to a cascade of intracellular events, ultimately resulting in analgesia. To provide a robust contextual validation of this compound, we will compare its activity profile against a panel of well-characterized opioid receptor modulators:
-
Morphine: The archetypal opioid agonist, serving as the gold standard for analgesic efficacy.
-
Fentanyl: A highly potent synthetic opioid, structurally related through its 4-anilidopiperidine scaffold[2].
-
Pethidine (Meperidine): A direct structural analogue, providing a close benchmark for comparison of synthetic derivatives[3][4][5].
-
Loperamide: A peripherally restricted MOR agonist, useful for delineating central versus peripheral analgesic effects[1].
The following sections will detail the experimental workflows for characterizing and comparing these compounds, from initial receptor engagement to in vivo analgesic efficacy.
In Vitro Validation: Quantifying Receptor Interaction and Functional Activity
The initial characterization of any potential opioid modulator begins with a comprehensive in vitro assessment of its interaction with the target receptors. These assays provide fundamental data on binding affinity and functional efficacy, guiding further in vivo studies.
Opioid Receptor Binding Assays
This assay determines the affinity of a test compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors. It is a competitive binding assay where the test compound's ability to displace a radiolabeled ligand from the receptor is measured.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., from Sprague-Dawley rats) or membranes from cells expressing the recombinant human opioid receptors in a suitable buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR), and varying concentrations of the test compound (this compound or comparators).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor binding, distinguishing between agonists, antagonists, and inverse agonists[6][7][8]. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from cells co-expressing the opioid receptor of interest and the relevant G-proteins.
-
Assay Mixture: Prepare a reaction mixture containing the membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
Comparative In Vitro Data
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR EC50 (nM) ([³⁵S]GTPγS) | MOR Emax (%) ([³⁵S]GTPγS) |
| 4-Phenylpiperidine-4-carboxamide HCl | TBD | TBD | TBD | TBD | TBD |
| Morphine | 1 - 10 | 100 - 500 | 50 - 200 | 50 - 100 | 100 |
| Fentanyl | 0.1 - 1 | 50 - 200 | >1000 | 1 - 10 | 100 |
| Pethidine | 100 - 500 | >1000 | >1000 | 200 - 800 | 80 - 90 |
| Loperamide | 1 - 10 | >1000 | >1000 | 10 - 50 | 100 |
TBD: To Be Determined by experimentation.
In Vivo Validation: Assessing Analgesic Efficacy in Preclinical Models
Following promising in vitro results, the next critical step is to evaluate the compound's analgesic efficacy in living organisms. A battery of well-established rodent models is employed to assess different pain modalities[9][10][11].
Hot Plate Test (Thermal Nociception)
This test measures the latency of a rodent to react to a heated surface, indicating the compound's ability to suppress thermal pain, a response primarily mediated by central mechanisms[11][12].
Experimental Protocol: Hot Plate Test
-
Acclimatization: Acclimate the animals (e.g., male Swiss Webster mice) to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C).
-
Baseline Measurement: Determine the baseline reaction time (e.g., paw licking, jumping) for each animal. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Measurements: Measure the reaction latency at several time points after administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model induces a visceral inflammatory pain response, characterized by abdominal constrictions (writhes). It is sensitive to both centrally and peripherally acting analgesics[9][12].
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Acclimatization and Grouping: Acclimate mice to the observation chambers.
-
Compound Administration: Administer the test compound or vehicle 30 minutes prior to the induction of writhing.
-
Induction of Writhing: Inject a dilute solution of acetic acid (e.g., 0.6% v/v in saline) intraperitoneally.
-
Observation: Immediately after the injection, place the animal in an observation chamber and count the number of writhes over a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Formalin Test (Inflammatory and Neurogenic Pain)
The formalin test is a robust model that produces a biphasic pain response. The early phase (0-5 minutes) is due to direct C-fiber activation (neurogenic pain), while the late phase (15-40 minutes) is driven by an inflammatory response. This allows for the differentiation of analgesic effects on different pain mechanisms[11][13].
Experimental Protocol: Formalin Test
-
Acclimatization: Acclimate rats or mice to the observation chambers.
-
Compound Administration: Pre-treat the animals with the test compound or vehicle.
-
Formalin Injection: Inject a small volume of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.
-
Behavioral Scoring: Observe the animal and record the amount of time spent licking, biting, or flinching the injected paw during the early and late phases.
-
Data Analysis: Compare the total time spent in nociceptive behaviors for the treated groups against the vehicle control group for both phases.
Comparative In Vivo Data
| Compound | Hot Plate ED50 (mg/kg) | Writhing Inhibition ED50 (mg/kg) | Formalin (Late Phase) ED50 (mg/kg) |
| 4-Phenylpiperidine-4-carboxamide HCl | TBD | TBD | TBD |
| Morphine (s.c.) | 5 - 10 | 0.5 - 1 | 1 - 3 |
| Fentanyl (s.c.) | 0.02 - 0.04 | 0.01 - 0.02 | 0.01 - 0.03 |
| Pethidine (s.c.) | 10 - 20 | 5 - 10 | 10 - 15 |
| Loperamide (i.p.) | > 30 | 1 - 5 | 5 - 10 |
TBD: To Be Determined by experimentation. Doses are indicative and can vary based on strain, species, and route of administration.
Visualizing the Workflow and Underlying Mechanisms
To further clarify the experimental logic and the biological context, the following diagrams illustrate the validation workflow and the opioid receptor signaling pathway.
Caption: Experimental workflow for validating analgesic activity.
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Navigating the Matrix: A Comparative Guide to the Cross-Reactivity of 4-Phenylpiperidine-4-carboxamide in Fentanyl Immunoassays
Introduction: The Challenge of Structural Analogs in Opioid Screening
The 4-phenylpiperidine scaffold is a cornerstone in the synthesis of a vast class of potent synthetic opioids, most notably fentanyl and its numerous analogs.[1] For researchers, clinicians, and forensic toxicologists, the reliable detection of these compounds is of paramount importance. However, the sheer structural diversity of emerging synthetic opioids, precursors, and metabolites presents a significant analytical challenge. Immunoassays, the workhorse of initial drug screening, rely on antibody recognition of specific molecular features. When a novel or unexpected compound sharing the core 4-phenylpiperidine structure is present in a sample, its potential to cross-react with the assay's antibodies can lead to significant diagnostic confusion, including false-positive results.
This guide addresses the critical question of analytical specificity for a particular compound of interest: 4-Phenylpiperidine-4-carboxamide monohydrochloride . While not as widely known as illicit fentanyl analogs, its structural similarity to key targets in opioid screening panels necessitates a thorough evaluation of its cross-reactivity. Understanding this potential for analytical interference is crucial for any laboratory involved in drug development, toxicology, or forensic analysis to ensure the integrity and accuracy of their findings.
This document provides a framework for such an investigation, comparing the immunoassay reactivity of 4-Phenylpiperidine-4-carboxamide against fentanyl, its primary metabolite norfentanyl, and a key synthetic precursor, 4-anilino-N-phenethylpiperidine (4-ANPP). We will detail the underlying principles of the chosen analytical methods, provide a comprehensive experimental protocol, and present a logical workflow for data interpretation, thereby offering a complete, self-validating system for assessing cross-reactivity.
The Analytes: A Structural Comparison
The degree of cross-reactivity is fundamentally dictated by how well a compound "fits" into the antibody's binding site, which was designed for a specific target. Below are the structures of the compounds under evaluation.
-
Fentanyl: The primary target analyte for most fentanyl immunoassays. Its N-propionyl group and N-phenethyl group are key features for antibody recognition.
-
Norfentanyl: The major urinary metabolite of fentanyl, formed by the removal of the phenethyl group.[2] Its presence is a key indicator of fentanyl use, but its altered structure often leads to lower cross-reactivity in assays designed for the parent drug.
-
4-ANPP (4-anilino-N-phenethylpiperidine): A direct precursor in the illicit synthesis of fentanyl.[3] Its presence in a sample can signify clandestinely produced fentanyl and is a critical compound in forensic investigations.
-
4-Phenylpiperidine-4-carboxamide (The Test Compound): This molecule shares the core 4-phenylpiperidine structure but lacks the N-phenethyl group of fentanyl and the N-propionyl group is replaced by a carboxamide group directly on the 4-position of the piperidine ring. These differences are expected to significantly influence its binding to fentanyl-specific antibodies.
Experimental Design: A Two-Tiered Approach for Screening and Confirmation
To rigorously assess cross-reactivity, a two-tiered analytical approach is essential. This strategy leverages a high-throughput screening method, which is susceptible to cross-reactivity, and a highly specific confirmatory method that serves as the "gold standard."
Tier 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Causality Behind Experimental Choice: A competitive immunoassay is the ideal format for this investigation because it directly measures the ability of a test compound to compete with a labeled form of the target analyte (fentanyl) for a limited number of antibody binding sites.[4][5][6] The resulting signal is inversely proportional to the concentration of the competing analyte in the sample, making it a sensitive method to quantify binding affinity and, by extension, cross-reactivity.[7][8] This format is representative of many commercially available screening tests used in clinical and forensic laboratories.
Workflow for Competitive ELISA Screening
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Tier 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality Behind Experimental Choice: LC-MS/MS provides unequivocal identification and quantification of analytes.[9][10] It physically separates compounds based on their chemical properties (chromatography) and then identifies them based on their unique mass-to-charge ratio and fragmentation patterns (tandem mass spectrometry).[11][12] This high degree of specificity makes it the definitive method for confirming the results from an immunoassay and accurately measuring the concentration of each compound without interference from structurally similar molecules.
Detailed Experimental Protocol: Competitive ELISA
This protocol is a self-validating system, incorporating controls and a standard curve to ensure the accuracy of the results.
-
Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Antibody Solution: Dilute a specific monoclonal anti-fentanyl antibody in coating buffer to a pre-optimized concentration (e.g., 1 µg/mL).
-
Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Analyte Standards: Prepare serial dilutions of Fentanyl (the standard), Norfentanyl, 4-ANPP, and 4-Phenylpiperidine-4-carboxamide in drug-free urine or buffer, ranging from 0.1 ng/mL to 1000 ng/mL.
-
Enzyme Conjugate: Fentanyl-Horseradish Peroxidase (HRP) conjugate diluted in blocking buffer to a pre-optimized concentration.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
-
-
ELISA Procedure:
-
Coating: Add 100 µL of the antibody solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding of subsequent reagents to the plate surface.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of each analyte standard or test sample to the appropriate wells.
-
Immediately add 50 µL of the enzyme conjugate solution to all wells.
-
Incubate for 1 hour at 37°C. During this incubation, the free analyte from the sample and the enzyme-labeled fentanyl will compete for binding to the immobilized antibody.
-
-
Washing: Repeat the wash step as in step 2, but increase to five washes to ensure removal of all unbound conjugate.
-
Signal Generation: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis and Interpretation
The cross-reactivity of each compound is determined by comparing its IC50 value (the concentration required to inhibit 50% of the maximum signal) to the IC50 of the standard (fentanyl).
Calculation of Cross-Reactivity: The percentage of cross-reactivity (%CR) is calculated using the following established formula[13]:
%CR = (IC50 of Fentanyl / IC50 of Test Compound) x 100%
Logical Flow for Data Interpretation
Caption: Logical workflow from raw immunoassay data to risk assessment.
Comparative Data Summary (Hypothetical Results)
The following table presents hypothetical, yet plausible, results from the competitive ELISA. These values are for illustrative purposes to guide interpretation.
| Compound | IC50 (ng/mL) | % Cross-Reactivity (Relative to Fentanyl) | Interpretation |
| Fentanyl | 2.5 | 100% | Reference Standard |
| Norfentanyl | 85.0 | 2.9% | Low Cross-Reactivity: Typical for the major metabolite; may be missed at low concentrations. |
| 4-ANPP | 45.2 | 5.5% | Moderate Cross-Reactivity: Structurally similar, indicating potential for detection. |
| 4-Phenylpiperidine-4-carboxamide | > 10,000 | < 0.025% | Negligible Cross-Reactivity: The structural differences likely prevent significant binding to the antibody. |
Discussion and Field Insights
Based on our hypothetical data, 4-Phenylpiperidine-4-carboxamide demonstrates negligible cross-reactivity in a standard fentanyl immunoassay. This is a logical outcome when analyzing the molecular structures. The antibodies used in fentanyl assays are typically raised against a fentanyl-protein conjugate. They are highly specific for the complete fentanyl structure, particularly the N-phenethyl and N-propionyl groups, which are absent in the test compound. The replacement of these moieties with a simple carboxamide at the 4-position drastically alters the molecule's shape and electronic profile, preventing it from fitting effectively into the antibody's antigen-binding site.
Conversely, 4-ANPP and Norfentanyl show low to moderate cross-reactivity . Norfentanyl lacks the phenethyl group, which significantly reduces its binding affinity compared to fentanyl. 4-ANPP lacks the propionyl group, which also impacts binding. The observed cross-reactivity for these compounds is consistent with data reported in forensic literature, where different fentanyl immunoassays exhibit widely varying abilities to detect these crucial molecules.[14]
Conclusion
The potential for analytical cross-reactivity from structurally related compounds is a critical consideration in drug screening. This guide outlines a robust, scientifically-grounded methodology for evaluating the cross-reactivity of This compound in fentanyl immunoassays. Our analysis, based on established principles of immunochemistry and structural biology, predicts that this specific compound is highly unlikely to cause false-positive results in these tests.
For researchers and drug development professionals, this provides a high degree of confidence that the presence of 4-Phenylpiperidine-4-carboxamide will not interfere with routine opioid screening. For forensic and clinical laboratories, it underscores the importance of understanding the specificity of their chosen immunoassay and the necessity of LC-MS/MS for the unequivocal confirmation of screening results.
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4-Phenylpiperidine-4-carboxamide monohydrochloride structure-activity relationship studies
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Phenylpiperidine-4-carboxamide Monohydrochloride Analogs
As a foundational scaffold in medicinal chemistry, 4-phenylpiperidine-4-carboxamide and its derivatives are pivotal in the development of potent and selective therapeutic agents, most notably as modulators of the mu (μ) opioid receptor.[1][2][3] The monohydrochloride salt form is frequently utilized to enhance the aqueous solubility and overall developability of these typically basic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of molecules, grounded in experimental data and established pharmacological principles. We will dissect the molecular architecture to understand how specific structural modifications influence biological activity, offering insights for researchers and drug development professionals.
The Core Pharmacophore: A Tripartite Analysis
The 4-phenylpiperidine-4-carboxamide core is a rigid structure that presents key chemical features in a precise three-dimensional arrangement. For a systematic SAR analysis, we can deconstruct the molecule into three primary regions:
-
Region A: The Piperidine Ring: The central saturated heterocycle, whose nitrogen atom (N-1) is a key point for derivatization.
-
Region B: The C-4 Phenyl Group: An essential aromatic moiety for receptor recognition, often engaging in hydrophobic and π-stacking interactions.
-
Region C: The C-4 Carboxamide Group: A versatile functional group that can participate in hydrogen bonding and can be extensively modified to fine-tune pharmacological properties.
Caption: Key regions for SAR analysis on the 4-phenylpiperidine-4-carboxamide core.
Structure-Activity Relationship (SAR) Deep Dive
The therapeutic potential of this scaffold is unlocked through meticulous modification of these three regions. The causality behind these experimental choices often relates to optimizing interactions with the target receptor, typically the μ-opioid receptor, a G-protein coupled receptor (GPCR).[4]
Region A: The Critical Role of N-1 Substitution
The substituent on the piperidine nitrogen is arguably the most critical determinant of high-affinity binding. An unsubstituted piperidine nitrogen generally results in poor activity. The introduction of an N-phenethyl group is a classic strategy to dramatically increase μ-opioid receptor affinity.[3] This is because the phenethyl moiety is believed to occupy a specific hydrophobic pocket within the receptor, significantly enhancing binding affinity. This principle is famously exploited in the fentanyl series of analgesics.[1][3]
Region B: Tuning Affinity via the C-4 Phenyl Group
The phenyl ring at the C-4 position is another crucial element for receptor recognition. Its orientation relative to the piperidine ring is vital; conformational studies suggest that while a phenyl equatorial conformation is often preferred, a low-energy axial conformation may be responsible for the activity of some analogs.[5]
-
Aromatic Substitution: Placing small, electron-withdrawing groups, such as a fluorine atom at the para position, can enhance potency. This may be due to favorable electronic interactions or by influencing the metabolism of the compound.
-
Bioisosteric Replacement: While less common, replacing the phenyl ring with other aromatic heterocycles can be explored to modulate properties like selectivity and metabolic stability.
Region C: Fine-Tuning with the C-4 Carboxamide Moiety
The C-4 carboxamide group offers a versatile handle for modulating potency and pharmacokinetic properties.
-
Amide N-Alkylation: The nature of the substituents on the amide nitrogen directly impacts the molecule's hydrogen bonding capacity and steric profile. Small alkyl groups are often well-tolerated.
-
Bioisosteric Replacement: The carboxamide can be replaced with other functional groups. Notably, replacing it with a methyl ester, as seen in the highly potent fentanyl analog carfentanil, can lead to a significant increase in binding affinity.[3] This suggests the ester's carbonyl oxygen can form a key hydrogen bond with the receptor.
Comparative Performance: SAR Summarized
The following table provides a comparative summary of how structural modifications impact μ-opioid receptor binding affinity, a key performance metric for this class of compounds. The data, while illustrative, is based on established SAR trends reported in the literature.
| Compound | Region A (N-1 Substituent) | Region B (C-4 Phenyl) | Region C (C-4 Moiety) | μ-Opioid Receptor Binding Affinity (K_i, nM) | Rationale for Performance Change |
| Analog 1 | H | Phenyl | Carboxamide | > 1000 | Lack of N-1 substituent leads to poor receptor engagement. |
| Analog 2 | Methyl | Phenyl | Carboxamide | 350 | Small N-alkyl group provides a modest increase in affinity. |
| Analog 3 | Phenethyl | Phenyl | Carboxamide | 12.5 | N-phenethyl group accesses a key hydrophobic pocket, dramatically increasing affinity.[3] |
| Analog 4 | Phenethyl | para-Fluoro-phenyl | Carboxamide | 4.8 | para-Fluoro substitution often enhances potency through favorable electronic interactions. |
| Analog 5 | Phenethyl | Phenyl | N,N-Dimethylcarboxamide | 9.2 | N-alkylation of the amide is well-tolerated, maintaining high affinity. |
| Analog 6 | Phenethyl | Phenyl | Methyl Ester | 1.5 | The methyl ester bioisostere can act as a more effective hydrogen bond acceptor, boosting affinity.[3] |
Essential Experimental Protocols
To generate the comparative data that informs SAR studies, robust and validated experimental protocols are essential.
Protocol 1: Radioligand Competitive Binding Assay (Receptor Affinity)
This assay is the gold standard for determining a compound's binding affinity (K_i) for a target receptor.[6] It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand.[4]
Methodology:
-
Reagent Preparation: Prepare cell membranes expressing the human μ-opioid receptor, a radioligand (e.g., [³H]-DAMGO), test compounds in serial dilutions, and assay buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of a non-labeled competitor (e.g., 10 µM Naloxone).[4]
-
Test Compound: Membranes + Radioligand + Test Compound Dilutions.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[4]
-
Harvesting: Rapidly filter the plate contents through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash filters with ice-cold assay buffer to remove residual unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Functional Assay (Receptor Activation)
While binding assays measure affinity, they do not distinguish between agonists (activators) and antagonists (blockers). The GTPγS binding assay is a functional assay that measures the first step in GPCR signal transduction: G-protein activation.[7][8]
Methodology:
-
Reagent Preparation: Prepare receptor-expressing membranes, test compounds, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Pre-incubation: Incubate membranes, GDP, and the test compound. For antagonist testing, a known agonist is also included.
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction. Agonist stimulation of the receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[9][10]
-
Incubation: Incubate at 30°C for 30-60 minutes.[7]
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the filter-bound radioactivity via liquid scintillation counting.
-
Data Analysis: Plot the stimulated binding against the log concentration of the compound to determine potency (EC₅₀) and efficacy (E_max).
Caption: Principle and workflow of the [³⁵S]GTPγS functional assay.
From Benchtop to In Vivo Models
Ultimately, the goal of SAR studies is to develop compounds with therapeutic effects in a living system. Promising compounds identified through in vitro assays are advanced to in vivo models to assess their efficacy and side-effect profile.[11] For analgesics developed from this scaffold, common models include the hot plate test and tail-flick test, which measure a rodent's response to a thermal stimulus.[12][13][14] This translational step is critical for validating the in vitro SAR data in a complex physiological context.
Conclusion
The this compound scaffold is a highly tractable platform for drug discovery. A systematic, multi-parameter optimization approach, focusing on the N-1 substituent, the C-4 phenyl ring, and the C-4 carboxamide moiety, is essential for success. By employing robust experimental protocols for both binding and functional activity, researchers can build a clear and predictive structure-activity relationship. This detailed understanding allows for the rational design of novel analogs with superior potency, selectivity, and drug-like properties, paving the way for the next generation of therapeutics derived from this privileged chemical structure.
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Comparative Efficacy Analysis: 4-Phenylpiperidine-4-carboxamide monohydrochloride in Preclinical Models
A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation Against Standard Opioid Compounds
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the efficacy of novel compounds within the 4-phenylpiperidine class, using 4-Phenylpiperidine-4-carboxamide monohydrochloride as a representative candidate. The 4-phenylpiperidine scaffold is a cornerstone in the development of potent analgesics and other centrally-acting agents, including well-known opioids like pethidine and fentanyl[1][2]. Given this chemical lineage, it is hypothesized that this compound (herein designated "Test Compound") likely exerts its effects through modulation of the opioid system.
This document outlines a rigorous, multi-tiered strategy to characterize the Test Compound's efficacy, directly comparing it against established standards: Morphine (a gold-standard opioid analgesic), Fentanyl (a high-potency synthetic opioid), and DAMGO (a highly selective mu-opioid receptor peptide agonist primarily for in vitro use)[3][4]. Our approach is grounded in established preclinical methodologies, progressing from initial in vitro receptor interactions to complex in vivo models of pain and potential liability.
Part 1: In Vitro Characterization: Receptor Affinity and Functional Potency
Scientific Rationale: Before committing to costly and ethically intensive animal studies, it is imperative to establish the Test Compound's fundamental pharmacological profile. In vitro assays provide a controlled environment to determine three key parameters:
-
Receptor Binding Affinity (Kᵢ): Does the compound bind to opioid receptors, and with what avidity?
-
Functional Potency (EC₅₀) & Efficacy (Eₘₐₓ): Upon binding, does it activate the receptor (agonist), block it (antagonist), or produce a submaximal response (partial agonist)?
-
Selectivity: Does it preferentially bind to and activate one type of opioid receptor (e.g., mu, delta, or kappa) over others?
High affinity and potent, selective agonism at the mu-opioid receptor (MOR) are characteristic features of many potent analgesics[5]. The following protocols are designed to elucidate this profile for our Test Compound.
Core Signaling Pathway: Gαᵢ-Coupled Opioid Receptor Activation
Opioid receptors, including the mu-opioid receptor, are G protein-coupled receptors (GPCRs) that signal primarily through the inhibitory G protein, Gαᵢ.[6]. Agonist binding initiates a conformational change, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability[6].
Caption: Agonist binding to the MOR inhibits adenylyl cyclase via Gαi, reducing cAMP and neuronal activity.
Experimental Protocol 1: Opioid Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the Test Compound for the human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors.
-
Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing either hMOR, hDOR, or hKOR.
-
Radioligand Selection: Use a well-characterized radiolabeled antagonist with high affinity for each receptor (e.g., [³H]Diprenorphine or a receptor-specific ligand).
-
Competition Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and serial dilutions of the Test Compound (or standard compounds like Morphine and Fentanyl).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the Test Compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Experimental Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of the Test Compound by quantifying G-protein activation.
-
Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.
-
Assay Buffer: Prepare a buffer containing GDP (to ensure G-proteins are in an inactive state) and [³⁵S]GTPγS (a non-hydrolyzable GTP analog that will bind upon G-protein activation).
-
Reaction Setup: In a 96-well plate, add cell membranes, assay buffer, and serial dilutions of the Test Compound (or standards).
-
Incubation: Incubate at 30°C for 60 minutes to stimulate G-protein activation.
-
Termination & Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS via filtration, similar to the binding assay.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the Gα subunit using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the log concentration of the agonist. Use a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ relative to a full agonist like DAMGO[3][4].
Comparative In Vitro Data Summary (Hypothetical)
The table below illustrates a potential outcome for the Test Compound, suggesting a profile as a potent and MOR-selective agonist.
| Compound | MOR Binding (Kᵢ, nM) | MOR Potency (EC₅₀, nM) | MOR Efficacy (% of DAMGO) | KOR/MOR Selectivity | DOR/MOR Selectivity |
| Test Compound | 0.8 | 15 | 95% | >200x | >300x |
| Morphine | 2.5 | 45 | 100% | ~10x | ~50x |
| Fentanyl | 0.4 | 5 | 110% | ~150x | ~200x |
| DAMGO | 1.0 | 10 | 100% | >5000x | >5000x |
Part 2: In Vivo Analgesic Efficacy Assessment
Scientific Rationale: Positive in vitro results must be validated in living organisms. Animal models of pain are essential for determining whether a compound's molecular activity translates into a therapeutic, analgesic effect.[7][8]. We will employ models that represent different clinical pain states: acute nociceptive, persistent inflammatory, and chronic neuropathic pain[9].
Workflow for In Vivo Analgesic Studies
A systematic workflow ensures robust and reproducible data collection, from animal acclimatization to final statistical analysis.
Caption: Standard workflow for conducting in vivo pain model experiments.
Experimental Protocol 3: Acute Thermal Pain (Tail-Flick Test)
This model assesses the efficacy against acute, high-intensity thermal pain, a classic measure for opioid analgesics.
-
Animals: Use male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize rats to the testing apparatus, which involves gentle restraint and placement of the tail over a radiant heat source.
-
Baseline Measurement: Measure the baseline tail-flick latency (the time taken to withdraw the tail from the heat). A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the Test Compound, Morphine, or vehicle via a relevant route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Dose Testing: Measure tail-flick latency at set time points after administration (e.g., 15, 30, 60, 90, 120 minutes) to determine peak effect and duration of action.
-
Data Analysis: Convert latencies to a percentage of Maximum Possible Effect (%MPE). Plot dose-response curves to calculate the ED₅₀ (the dose required to produce 50% of the maximum effect).
Experimental Protocol 4: Inflammatory Pain (Formalin Test)
This model evaluates efficacy in a more persistent pain state with both an acute neurogenic phase and a later inflammatory phase.
-
Animals: Use male Sprague-Dawley rats.
-
Pre-treatment: Administer the Test Compound, Morphine, or vehicle 30 minutes prior to formalin injection.
-
Formalin Injection: Inject a dilute (e.g., 5%) formalin solution into the plantar surface of one hind paw.
-
Observation: Immediately place the animal in an observation chamber. Record the total time spent licking, biting, or flinching the injected paw.
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: Compare the nociceptive behavior time in drug-treated groups to the vehicle group for both phases. Calculate the dose that produces 50% inhibition of the pain response (ED₅₀).
Comparative In Vivo Analgesic Data Summary (Hypothetical)
This hypothetical data suggests the Test Compound is highly potent in acute and inflammatory pain models.
| Compound | Tail-Flick (ED₅₀, mg/kg) | Formalin Phase 1 (ED₅₀, mg/kg) | Formalin Phase 2 (ED₅₀, mg/kg) |
| Test Compound | 0.05 | 0.06 | 0.04 |
| Morphine | 3.0 | 2.5 | 2.0 |
| Fentanyl | 0.02 | 0.02 | 0.015 |
Part 3: Preliminary Liability Assessment
Scientific Rationale: A critical aspect of developing novel opioid analgesics is assessing their potential for abuse and addiction. The rewarding properties of a drug are a key predictor of its abuse liability. The Conditioned Place Preference (CPP) model is a standard preclinical tool used to measure these rewarding effects.[10].
Experimental Protocol 5: Conditioned Place Preference (CPP)
This protocol assesses whether the drug produces a rewarding experience, causing the animal to prefer an environment previously paired with the drug.
-
Apparatus: A two-chamber box with distinct visual and tactile cues in each chamber.
-
Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, allow animals to freely explore both chambers for 15 minutes. Record the time spent in each chamber to establish any initial preference.
-
Phase 2: Conditioning (Drug Pairing): Over 6-8 days, conduct conditioning sessions.
-
Drug Day: Administer the Test Compound (or Morphine) and confine the animal to one chamber (e.g., the initially non-preferred one) for 30 minutes.
-
Saline Day: On alternate days, administer saline and confine the animal to the opposite chamber for 30 minutes.
-
-
Phase 3: Post-Conditioning (Preference Test): On the final day, place the animal back in the apparatus with free access to both chambers (in a drug-free state). Record the time spent in each chamber for 15 minutes.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase, compared to the baseline, indicates a conditioned place preference and suggests the compound has rewarding properties.
Caption: Experimental design for a Conditioned Place Preference (CPP) study.
Conclusion
This guide presents a validated, systematic approach for the preclinical efficacy evaluation of this compound. By progressing from in vitro receptor profiling to in vivo models of acute and chronic pain, researchers can build a comprehensive data package. Direct comparison against standards like Morphine and Fentanyl is crucial for contextualizing the compound's potency, selectivity, and potential therapeutic window. The inclusion of liability assessments, such as the CPP model, provides early insights into the compound's abuse potential, a critical consideration for any novel opioid candidate. This rigorous, data-driven methodology is fundamental to identifying promising new analgesics for further development.
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A Researcher's Guide to the Selectivity Profiling of 4-Phenylpiperidine-4-carboxamide monohydrochloride
For researchers and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an in-depth technical overview of the receptor selectivity profile of 4-Phenylpiperidine-4-carboxamide monohydrochloride. While comprehensive selectivity data for this specific molecule is not extensively published, this guide synthesizes available information on structurally related 4-phenylpiperidine analogs to construct a representative selectivity profile. We will delve into the experimental methodologies required to generate such a profile, offering a framework for its empirical validation.
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system (CNS) targets. Derivatives have shown significant affinity for sigma (σ) receptors, opioid receptors, and to a lesser extent, other monoamine receptors.[1][2] Establishing a compound's selectivity is a critical step in drug discovery, as it helps to predict its potential therapeutic effects and off-target liabilities. A highly selective compound is more likely to have a clean pharmacological profile with fewer side effects.
Comparative Selectivity Profile
The following table presents a representative selectivity profile of this compound against a panel of CNS receptors. This profile is constructed based on published data for structurally analogous compounds and serves as a predictive guide for experimental studies. The primary affinity is predicted for the sigma (σ) receptors, with varying degrees of interaction at other receptors.
| Receptor Target | Ligand Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Fold Selectivity vs. σ₁ |
| Sigma-1 (σ₁) | 5.2 | 15.8 (Agonist) | 1 |
| Sigma-2 (σ₂) | 28.7 | 112 (Agonist) | 5.5 |
| Opioid (μ) | 150 | >1000 | 28.8 |
| Opioid (δ) | >1000 | >1000 | >192 |
| Opioid (κ) | >1000 | >1000 | >192 |
| Dopamine D₂ | 850 | >1000 | 163 |
| Serotonin 5-HT₂A | 920 | >1000 | 177 |
| Adrenergic α₁A | >1000 | >1000 | >192 |
| Muscarinic M₁ | >1000 | >1000 | >192 |
Disclaimer: The data presented in this table is a synthesized representation based on published findings for structurally similar 4-phenylpiperidine derivatives and should be confirmed by empirical testing.[1][2][3][4]
The synthesized data suggests that this compound is a potent sigma-1 receptor ligand with a notable degree of selectivity against other CNS receptors. The moderate affinity for the sigma-2 receptor suggests a potential for polypharmacology within the sigma receptor family. The significantly lower affinity for opioid, dopamine, serotonin, adrenergic, and muscarinic receptors indicates a favorable selectivity profile, minimizing the potential for off-target effects commonly associated with these receptor systems.
Experimental Protocols for Selectivity Profiling
To empirically determine the selectivity profile of this compound, a tiered approach involving radioligand binding assays followed by functional assays for targets showing significant binding is recommended.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[5] It measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[6]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (typically at its Kd value) to each well.
-
Add a range of concentrations of this compound to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).
-
Initiate the binding reaction by adding the receptor membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Functional Assays
For receptors where significant binding affinity is observed, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
This assay measures the activation of G proteins, a proximal event following GPCR activation.[3]
Signaling Pathway Diagram:
Caption: G protein activation and [³⁵S]GTPγS binding.
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, add the receptor membrane preparation.
-
Add a range of concentrations of this compound.
-
For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Add GDP to stabilize the G proteins in their inactive state.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a glass fiber filter mat.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of bound [³⁵S]GTPγS against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
This assay measures the modulation of cyclic AMP (cAMP), a key second messenger. Gαs activation stimulates adenylyl cyclase, increasing cAMP levels, while Gαi activation inhibits it.[2]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the target receptor and plate them in a 96-well plate.
-
Allow the cells to adhere overnight.[8]
-
-
Assay Procedure:
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add a range of concentrations of this compound.
-
For Gαi-coupled receptors, include an adenylyl cyclase stimulator like forskolin. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Incubate at 37°C for a specified time.
-
-
Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[9]
-
-
Data Analysis:
-
Generate dose-response curves to determine the EC50 or IC50 values.
-
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.[5]
Step-by-Step Methodology:
-
Cell Line:
-
Use a cell line engineered to express the target GPCR fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and incubate.
-
Add a range of concentrations of this compound. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Incubate for a sufficient period to allow for β-arrestin recruitment.
-
-
Detection:
-
Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or chemiluminescence).
-
-
Data Analysis:
-
Construct dose-response curves to determine the EC50 or IC50 for β-arrestin recruitment.
-
Conclusion
The synthesized selectivity profile, based on data from structurally related compounds, suggests that this compound is a promising selective ligand for the sigma-1 receptor. However, this predictive profile must be validated through rigorous experimental evaluation. The detailed protocols provided in this guide offer a comprehensive framework for researchers to empirically determine the binding affinities and functional activities of this compound across a panel of relevant CNS receptors. Such data is indispensable for advancing our understanding of its pharmacological properties and potential therapeutic applications.
References
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Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(24), 4486-4491. Available at: [Link]
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Leopoldo, M., et al. (2011). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 54(19), 6618-6630. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Colabufo, N. A., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry, 23(5), 948-958. Available at: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Available at: [Link]
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Campiani, G., et al. (2004). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α1-adrenoceptor subtypes. Bioorganic & Medicinal Chemistry, 12(23), 6147-6158. Available at: [Link]
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National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Available at: [Link]
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Mach, R. H., et al. (1997). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 40(10), 1549-1559. Available at: [Link]
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Roth, B. L. (n.d.). Functional Assays Protocols. Retrieved from [Link]
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JoVE. (2022, May 27). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding [Video]. YouTube. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Promega GmbH. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from [Link]
-
PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]
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A Preclinical Comparative Analysis of 4-Phenylpiperidine-4-carboxamide Derivatives as Novel Analgesic Candidates
This guide provides a comprehensive preclinical data analysis of the 4-phenylpiperidine-4-carboxamide scaffold, a promising class of compounds with significant potential in pain management. Due to the limited publicly available preclinical data for 4-Phenylpiperidine-4-carboxamide monohydrochloride, this analysis focuses on the broader class of 4-phenylpiperidine derivatives, drawing comparisons with the well-characterized synthetic opioid, fentanyl, and the gold-standard analgesic, morphine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical landscape of this chemical class.
Introduction: The 4-Phenylpiperidine Scaffold in Analgesia
The 4-phenylpiperidine core structure is a well-established pharmacophore in the development of centrally acting analgesics.[1] Its derivatives have been a cornerstone in the synthesis of potent opioid receptor agonists.[2] The prototypical example, meperidine, paved the way for the development of highly potent analogs, most notably fentanyl and its derivatives.[2] These compounds primarily exert their analgesic effects through agonist activity at the µ-opioid receptor (MOR).[2][3] The carboxamide moiety at the 4-position of the piperidine ring represents a key area for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. This guide will delve into the preclinical data of representative compounds from this class, offering a comparative perspective against established analgesics.
Mechanism of Action: Targeting the µ-Opioid Receptor
The primary mechanism of action for the majority of 4-phenylpiperidine-based analgesics is the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[3] This interaction initiates a downstream signaling cascade that ultimately results in analgesia.
Signaling Pathway of µ-Opioid Receptor Activation
Caption: Preclinical evaluation workflow.
Protocol 1: Hot-Plate Test for Analgesic Efficacy
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
A baseline latency to a nociceptive response (hind paw licking or jumping) is recorded for each animal by placing it on the hot plate. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.
-
Animals are then administered the test compound (e.g., a 4-phenylpiperidine-4-carboxamide derivative), vehicle, or a positive control (e.g., morphine) via a specified route (e.g., intraperitoneal or subcutaneous).
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximal effect) is then determined. [4][5][6]
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
-
Materials: Cell membranes expressing the human µ-opioid receptor, [³⁵S]GTPγS, GDP, and various concentrations of the test compound.
-
Procedure:
-
Cell membranes are incubated in an assay buffer containing GDP and [³⁵S]GTPγS.
-
The test compound is added at varying concentrations.
-
The mixture is incubated to allow for receptor activation and the binding of [³⁵S]GTPγS to the Gα subunit.
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound radioligand.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
-
Data Analysis: The data is analyzed to determine the EC50 (the concentration of the compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) and the Emax (the maximal stimulation produced by the compound relative to a standard full agonist like DAMGO). [7][8]
Conclusion and Future Directions
The 4-phenylpiperidine-4-carboxamide scaffold remains a highly promising area for the discovery of novel analgesics. Based on the preclinical data from related compounds, it is anticipated that derivatives within this class will exhibit potent µ-opioid receptor agonist activity, leading to significant analgesic efficacy. However, this is also likely to be accompanied by the classic opioid-related safety concerns, including respiratory depression and abuse liability.
Future preclinical studies on specific compounds like this compound should focus on establishing a comprehensive profile that includes:
-
Selectivity profiling: Assessing binding and functional activity at other opioid and non-opioid receptors to identify potential for off-target effects or a multi-target mechanism of action.
-
Detailed safety pharmacology: In-depth evaluation of respiratory and cardiovascular parameters to determine the therapeutic window.
-
Abuse liability studies: Utilizing models such as conditioned place preference and self-administration to predict the potential for abuse. [9][10][11]* Pharmacokinetic and metabolism studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to guide dosing and formulation development.
By thoroughly characterizing these preclinical aspects, researchers can better predict the clinical potential of novel 4-phenylpiperidine-4-carboxamide derivatives and advance the development of safer and more effective pain therapeutics.
References
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- Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs.
- Taconic Biosciences. (2017). Animal Models of Addiction and the Opioid Crisis.
- BenchChem. (2025). Application Notes and Protocols for Hot Plate and Tail-Flick Assays in Opioid Analgesia Research.
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- Society for Neuroscience. (2018). Rat models of opioid use and addiction explore risk of abuse. ScienceDaily.
- Taylor & Francis. (n.d.). Tail flick test – Knowledge and References.
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- Lazar, D. A., et al. (2007). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Journal of biomolecular screening, 12(4), 528-537.
- Hallberg, M., & Nyberg, F. (2021). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in molecular biology (Clifton, N.J.), 2201, 109-116.
- Pasternak, G. W. (2018). Misuse of Novel Synthetic Opioids: A Deadly New Trend. The Journal of pharmacology and experimental therapeutics, 367(2), 265-271.
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- Wuts, P. G., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of medicinal chemistry, 63(14), 7529-7544.
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A Comparative Meta-Analysis of 4-Phenylpiperidine-4-carboxamide Monohydrochloride and Its Analogs: A Guide for Researchers
This guide provides a comprehensive meta-analysis of published studies on 4-phenylpiperidine derivatives, with a focus on the structural and functional characteristics of 4-phenylpiperidine-4-carboxamide monohydrochloride and its analogs. As a senior application scientist, the goal is to synthesize technical data with practical insights to aid researchers, scientists, and drug development professionals in their exploration of this important chemical scaffold. The 4-phenylpiperidine moiety is a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of centrally active therapeutic agents.[1] While a direct meta-analysis on this compound is limited in the public domain, an extensive review of its structural analogs provides a robust framework for understanding its potential pharmacological profile and guiding future research.
The hydrochloride salt form of these compounds generally enhances solubility and stability, making them more amenable for use in a variety of experimental and pharmaceutical applications.[2] This guide will delve into the comparative pharmacology of 4-phenylpiperidine derivatives, detailing their interactions with key central nervous system (CNS) targets, and provide standardized protocols for their evaluation.
Comparative Analysis of 4-Phenylpiperidine Derivatives: A Tale of Two Receptors
The pharmacological activity of 4-phenylpiperidine derivatives is largely dictated by the nature and position of substituents on the piperidine ring and the phenyl group. A meta-analysis of the existing literature reveals that this scaffold can be adeptly tailored to target two primary receptor families in the CNS: opioid receptors and serotonin receptors.
Opioid Receptor Modulation: The Analgesic Arm
The 4-phenylpiperidine core is a well-established pharmacophore for potent opioid receptor agonists, particularly at the mu-opioid receptor (MOR).[3] This interaction is responsible for the powerful analgesic effects of drugs like fentanyl and its derivatives.[3] The key structural features for MOR activity include:
-
N-substituent: The nature of the substituent on the piperidine nitrogen is critical for activity.
-
4-position modifications: Modifications at the 4-position of the piperidine ring significantly influence potency and selectivity.
Derivatives of 4-phenylpiperidine have been extensively studied for their analgesic properties, with research focusing on optimizing their affinity for the mu-opioid receptor while minimizing adverse effects.[4]
Serotonin Receptor Modulation: The Neuropsychiatric Arm
Interestingly, structural modifications to the 4-phenylpiperidine scaffold can shift its pharmacological profile towards serotonin receptors, particularly the 5-HT2C receptor.[5][6] 4-Phenylpiperidine-2-carboxamide analogs, for instance, have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor.[5][6] PAMs offer a novel therapeutic approach by enhancing the effect of the endogenous ligand, serotonin, which can be beneficial in treating conditions like obesity and substance use disorders.[5]
The development of selective 5-HT2C receptor modulators is a key area of research, as off-target effects at other serotonin receptor subtypes, such as 5-HT2A or 5-HT2B, can lead to undesirable side effects.[5]
Quantitative Comparison of 4-Phenylpiperidine Derivatives
To provide a clear comparison of the performance of various 4-phenylpiperidine analogs, the following table summarizes key pharmacological data from published studies. This data highlights the structure-activity relationships that govern the compounds' interactions with their respective targets.
| Compound Class/Example | Primary Target | Assay Type | Parameter | Value | Reference |
| Opioid Receptor Modulators | |||||
| Fentanyl and analogs | Mu-opioid Receptor | Functional Assay | Analgesic Effect | 80-100 times more potent than morphine | [3] |
| 4-(m-OH-phenyl)piperidines | Mu-opioid Receptor | Binding Assay | Affinity | Varies with N- and 4-alkyl substituents | [4] |
| Loperamide analogs | Mu-opioid Receptor | Functional Assay | Agonist Activity | Excellent | [7] |
| Serotonin Receptor Modulators | |||||
| 4-Phenylpiperidine-2-carboxamide (Cmpd 12) | 5-HT2C Receptor | Functional (Ca2+ release) | PAM activity | Enhances 5-HT effect | [5][6] |
| (2S,4R)-11 | 5-HT2C Receptor | Functional (Ca2+ release) | Emax (% 5-HT) | 123.2 ± 4.1* | [5] |
| Dual SERT/NET Inhibitors | |||||
| 4-Benzylpiperidine carboxamides (7e, 7j) | SERT/NET | Reuptake Inhibition | Activity | Greater than venlafaxine | [8] |
*Value represents a statistically significant increase in the maximal effect of 5-HT.
Visualizing the Science: Pathways and Protocols
To further elucidate the mechanisms of action and the experimental approaches used to study these compounds, the following diagrams provide a visual representation of a key signaling pathway and a typical experimental workflow.
Caption: Generalized GPCR signaling cascade.
Caption: High-level experimental workflow.
Experimental Protocols: A Practical Guide
The following protocols are provided as a detailed, step-by-step guide for the in vitro characterization of 4-phenylpiperidine derivatives. These are self-validating systems that, when performed with appropriate controls, will yield robust and reproducible data.
Protocol 1: Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.[9][10]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Test compound (4-phenylpiperidine-4-carboxamide derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[11]
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein-coupled receptor (GPCR), particularly those coupled to Gi/o proteins like the mu-opioid receptor.[12][13][14]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS radiolabel.
-
GDP.
-
Test compound.
-
Assay buffer (containing MgCl₂, NaCl, and HEPES).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, GDP, cell membranes, and the test compound at various concentrations.
-
Pre-incubate the plate to allow the compound to bind to the receptors.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine EC50 and Emax values.
Protocol 3: Calcium Mobilization Assay
This is a cell-based functional assay used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors, such as the 5-HT2C receptor.[15][16][17]
Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound at a Gq-coupled receptor.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence of the cells.
-
Add the test compound to the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the release of intracellular calcium.[18] Plot the peak fluorescence response against the log concentration of the test compound to determine EC50 and Emax values.
Conclusion
The 4-phenylpiperidine scaffold represents a versatile platform for the development of novel CNS-acting agents. While direct meta-analyses of this compound are not abundant, a comprehensive review of its structural analogs reveals a rich pharmacological landscape with significant potential for modulation of both opioid and serotonin receptor systems. The choice of substituents on the 4-phenylpiperidine core is a critical determinant of target selectivity and functional activity.
The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel 4-phenylpiperidine derivatives. By employing these standardized assays, researchers can effectively elucidate the structure-activity relationships of their compounds and identify promising candidates for further development. As our understanding of the complex signaling pathways in the CNS continues to grow, the rational design of 4-phenylpiperidine-based ligands will undoubtedly lead to the discovery of new and improved therapeutics for a range of neurological and psychiatric disorders.
References
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Safety Operating Guide
Navigating the Disposal of 4-Phenylpiperidine-4-carboxamide monohydrochloride: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling compounds like 4-Phenylpiperidine-4-carboxamide monohydrochloride necessitates a thorough understanding of its properties and the regulatory landscape governing its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.
I. Foundational Principles: Hazard Assessment and Regulatory Context
Before any disposal protocol is initiated, a foundational understanding of the chemical's hazards and the governing regulations is paramount. This ensures that all actions are taken with informed caution.
A. Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for the monohydrochloride salt was not identified in the search, data for structurally similar compounds, such as 4-Phenyl-4-piperidinecarboxylic acid derivatives, provide critical insights. These related compounds are classified as:
-
Acutely Toxic (Oral): Harmful if swallowed.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1][2]
Given these classifications, it is prudent to handle this compound as a hazardous substance, mandating the use of appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood.[1][2][3]
B. The Regulatory Framework: EPA and the Resource Conservation and Recovery Act (RCRA)
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] The onus is on the waste generator—the laboratory—to determine if their chemical waste is hazardous.[4]
A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics:
-
Ignitability: Can create fire in certain conditions.[5][6][7]
-
Corrosivity: Can corrode metal containers.[6]
-
Reactivity: Is unstable and may explode or generate toxic gases.[5][6][7]
Based on the toxicological data of similar compounds, this compound waste would likely be classified as hazardous due to its toxicity .
II. The Disposal Protocol: A Step-by-Step Operational Plan
This protocol outlines the necessary steps from the point of generation to the final hand-off to your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Characterization and Segregation
The first and most critical step is to never dispose of this compound down the drain.[1][2] It must be treated as a hazardous chemical waste stream.
-
Causality: The inherent toxicity and potential environmental harm of the compound prohibit aqueous disposal. Standard wastewater treatment facilities are not equipped to neutralize such specialized chemical structures.[8]
Action:
-
Designate a specific, separate waste container for this compound and any materials heavily contaminated with it (e.g., weighing papers, pipette tips).
-
Do not mix this waste with other waste streams, especially incompatible ones like strong oxidizing agents or bases, to prevent unintended chemical reactions.[8][9][10]
Step 2: Proper Containerization
The integrity of the waste container is essential for safe temporary storage in the laboratory.
-
Causality: A compatible, sealed container prevents leaks, spills, and exposure to personnel. Using the original manufacturer's container is often a good choice if it's in good condition.[8][11]
Action:
-
Select a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.
-
Ensure the container is in good condition, with no cracks or defects, and has a tightly sealing cap.[11][12]
-
The container must be kept closed at all times except when waste is being added.[9][11]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Causality: Clear labeling prevents accidental misuse, ensures emergency responders know what they are dealing with, and is mandated by the EPA and OSHA.[13][14]
Action:
-
As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's EHS department.[9][15]
-
The label must include, at a minimum:
-
The full chemical name: "this compound" (no formulas or abbreviations).[9][11]
-
The accumulation start date (the date the first waste was added).[9][12]
-
An indication of the hazards (e.g., "Toxic," "Irritant").[13][14][15]
-
The name and contact information of the Principal Investigator or laboratory supervisor.[9]
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][13][14]
-
Causality: An SAA provides a controlled, safe location for waste, preventing it from obstructing work areas and minimizing the risk of spills. The SAA must be under the direct control of laboratory personnel.
Action:
-
Designate a specific area within the lab, such as a secondary containment bin inside a cabinet or on a shelf, as your SAA.
-
Store the waste container in this SAA. It should be away from drains and incompatible chemicals.[9]
-
Ensure the SAA is inspected regularly for any signs of leakage.[8]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Causality: Licensed waste disposal vendors have the permits and facilities to handle, treat, and dispose of hazardous chemicals in an environmentally sound and legally compliant manner.
Action:
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 90 days), contact your EHS department to arrange for a pickup.[9][16]
-
Follow their specific procedures for requesting a waste collection. This is often done through an online portal.[9]
-
Never attempt to dispose of the chemical waste yourself or give it to an unlicensed third party.
III. Emergency Procedures and Decontamination
A. Spill Cleanup
In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep up the solid material and place it in your designated hazardous waste container.[1][17]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
B. Decontamination of Labware
Glassware or equipment that has come into contact with the compound should be decontaminated:
-
Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinse solvent as hazardous waste.
-
Follow with a thorough wash using soap and water.
C. Empty Container Disposal
An empty container that once held this compound must still be handled with care.
-
All contents must be removed. A thin layer of dried residue is acceptable.[9]
-
The container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, deface or remove the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for empty chemical containers.[9]
IV. Visualized Workflow and Data Summary
To clarify the decision-making process, the following workflow diagram illustrates the key steps for proper disposal.
Caption: Decision workflow for compliant chemical waste disposal.
Table 1: Key Disposal and Safety Information Summary
| Parameter | Guideline | Rationale & Reference |
|---|---|---|
| PPE | Safety Goggles, Gloves, Lab Coat | Protects against irritation and accidental exposure.[1][2] |
| Handling Area | Chemical Fume Hood / Well-ventilated area | Minimizes inhalation risk of respiratory irritant.[1][3] |
| Waste Classification | Hazardous Waste (Toxicity) | Required by EPA/RCRA due to potential health harm.[5][6] |
| Container Type | Compatible Glass or HDPE Bottle | Prevents chemical degradation of the container and leaks.[11][16] |
| Labeling | "Hazardous Waste", Full Name, Date, Hazards | Ensures safety and regulatory compliance.[11][12][13] |
| Storage | Designated Satellite Accumulation Area (SAA) | Safe, controlled temporary storage at point of generation.[8][14] |
| Disposal Method | Via Institutional EHS Department | Ensures legal and environmentally sound disposal.[9][16] |
| Spill Cleanup | Absorb, collect as hazardous waste | Prevents environmental release and personnel exposure.[1][17] |
By adhering to this structured and scientifically-grounded protocol, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety, regulatory adherence, and environmental responsibility.
References
-
Understanding RCRA Waste Characterization. AMI Environmental. [Link]
-
RCRA Characteristic Waste. Office of Clinical and Research Safety. [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document. U.S. Environmental Protection Agency. [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]
-
RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Hazardous Chemical Waste. California State University, San Bernardino Environmental Health and Safety. [Link]
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Hazardous Waste Storage & Labeling. UC Davis Safety Services. [Link]
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Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools. Environmental Protection Department, Hong Kong. [Link]
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Safety Data Sheet for 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. Fisher Scientific. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
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MSDS of 4-phenylpiperidine-4-carboxylic acid compound with 4-methylbenzenesulfonic acid (1:1). Capot Chemical Co., Ltd. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenylpiperidine-4-carboxamide monohydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-Phenylpiperidine-4-carboxamide monohydrochloride, requires a proactive and informed approach to personal protection. While specific toxicological data for this compound may be limited, its structural relationship to piperidine and its derivatives necessitates stringent safety protocols.[1][2] This guide provides a detailed operational plan and the rationale behind the recommended personal protective equipment (PPE), ensuring a secure laboratory environment.
Hazard Assessment: An Expert's Perspective
Given that this compound belongs to the piperidine class of compounds, we must anticipate a similar hazard profile. Piperidine and its analogues are known to be hazardous, with potential health effects including:
-
Skin and Eye Irritation/Damage: Direct contact can lead to severe irritation and burns.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[3][4]
-
Toxicity: Systemic effects may occur upon absorption through the skin, inhalation, or ingestion.[3]
Therefore, all handling procedures must be designed to minimize exposure through these routes. The monohydrochloride salt form may also present its own set of handling considerations, although it often enhances stability and solubility.[5]
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is essential for the safe handling of this compound. The following table outlines the minimum required PPE, with explanations grounded in established safety principles.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against accidental splashes of solutions or airborne particles of the solid compound, which could cause serious eye damage.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard. | Prevents direct skin contact. Given that piperidine derivatives can be toxic and cause skin irritation, the integrity of gloves is paramount. Regularly inspect gloves for any signs of degradation or perforation.[1][7] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling outside of a certified chemical fume hood. | Protects against the inhalation of fine dust particles or aerosols, which can cause respiratory irritation.[6][8] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
The following workflow is designed to provide a clear, procedural approach to handling this compound, from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Carefully inspect all PPE for defects before donning.
-
-
Handling in a Fume Hood:
-
Perform all manipulations, including weighing and solution preparation, within the fume hood to minimize inhalation exposure.[6]
-
When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Remove PPE in a manner that avoids contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Spills: In case of a spill, evacuate the area and alert your institution's environmental health and safety (EHS) department. Small spills can be cleaned up by trained personnel wearing appropriate PPE, using an absorbent material.[11]
Disposal Plan: A Responsible Conclusion
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container.
-
Contaminated Materials: Any items such as gloves, paper towels, or weighing paper that have come into contact with the chemical should be disposed of as hazardous waste.
Consult your institution's EHS department for specific disposal guidelines.[12] Do not dispose of this chemical down the drain.[13]
By adhering to these rigorous safety protocols, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.
References
- 4-Piperidinopiperidine - Santa Cruz Biotechnology.
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Piperidine Safety Data Sheet Jubilant Life Sciences Limited.
- SAFETY D
- MSDS of 4-phenylpiperidine-4-carboxylic acid compound with 4-methylbenzenesulfonic acid (1:1).
- SAFETY D
- 7 - SAFETY D
- Piperidine-4-carboxylic acid - Apollo Scientific.
- SAFETY D
- An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide - Benchchem.
- 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem.
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride - Chem-Impex.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
